molecular formula C5H11Br B081432 1-Bromo-2-methylbutane CAS No. 10422-35-2

1-Bromo-2-methylbutane

Cat. No.: B081432
CAS No.: 10422-35-2
M. Wt: 151.04 g/mol
InChI Key: XKVLZBNEPALHIO-UHFFFAOYSA-N
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Description

1-Bromo-2-methylbutane is a useful research compound. Its molecular formula is C5H11Br and its molecular weight is 151.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methylbutane
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InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3
Source PubChem
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InChI Key

XKVLZBNEPALHIO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
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DSSTOX Substance ID

DTXSID50870593
Record name Butane, 1-bromo-2-methyl-
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Molecular Weight

151.04 g/mol
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CAS No.

5973-11-5, 10422-35-2
Record name 1-Bromo-2-methylbutane
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Record name 1-Bromo-2-methylbutane
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Record name Butane, 1-bromo-2-methyl-
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Record name Butane, 1-bromo-2-methyl-
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Record name (±)-1-bromo-2-methylbutane
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Record name Butane, 1-bromo-2-methyl
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Record name 1-BROMO-2-METHYLBUTANE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Bromo-2-methylbutane is a chiral alkyl halide that serves as a valuable building block in organic synthesis.[1] Its stereospecific nature makes it a crucial intermediate in the synthesis of complex chiral molecules, including pharmaceuticals and liquid crystals.[1][2] A thorough understanding of its physical properties is essential for its effective use in research and development, enabling accurate modeling, reaction control, and purification. This technical guide provides a comprehensive overview of the key physical properties of (S)-1-Bromo-2-methylbutane, complete with detailed experimental protocols for their determination and a logical relationship diagram.

Core Physical Properties

The physical characteristics of (S)-1-Bromo-2-methylbutane are well-documented, providing a solid foundation for its application in various chemical processes. These properties are summarized in the table below.

Physical PropertyValueUnits
Molecular FormulaC5H11Br
Molecular Weight151.04 g/mol
Boiling Point121-122°C
Melting Point-105.4 (estimated)°C
Density1.223g/mL at 25 °C
Refractive Index1.445 (n20/D)
Specific Rotation+4.5° (c=5 in chloroform)degrees

Experimental Protocols

Determination of Boiling Point (Micro boiling point method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (Bunsen burner or oil bath)

  • Sample of (S)-1-Bromo-2-methylbutane

Procedure:

  • A small amount of (S)-1-Bromo-2-methylbutane is placed in the small test tube.

  • The capillary tube is inverted and placed into the test tube with the sealed end up.

  • The test tube is attached to the thermometer.

  • The apparatus is clamped so that the bulb of the thermometer and the test tube are immersed in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (a specific gravity bottle) of a known volume

  • Analytical balance

  • Thermostatically controlled water bath

  • Sample of (S)-1-Bromo-2-methylbutane

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water and placed in the thermostatically controlled water bath until it reaches thermal equilibrium (e.g., 25 °C). The mass of the pycnometer filled with water is then measured.

  • The pycnometer is emptied, dried, and then filled with (S)-1-Bromo-2-methylbutane.

  • The pycnometer is again brought to thermal equilibrium in the water bath, and its mass is determined.

  • The density of the sample is calculated using the following formula: Density = (Mass of sample) / (Volume of sample) where the volume of the sample is determined from the mass of the water and the known density of water at that temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (sodium D-line, 589 nm)

  • Sample of (S)-1-Bromo-2-methylbutane

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • A few drops of (S)-1-Bromo-2-methylbutane are placed on the surface of the prism.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The refractive index is read directly from the instrument's scale. The temperature is maintained at a constant value (e.g., 20 °C) by circulating water from the water bath.

Determination of Specific Rotation

Specific rotation is a property of a chiral chemical compound and is a measure of its ability to rotate the plane of polarized light.

Apparatus:

  • Polarimeter

  • Polarimeter tube (of a known length, e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., chloroform)

  • Sample of (S)-1-Bromo-2-methylbutane

Procedure:

  • A solution of (S)-1-Bromo-2-methylbutane is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a suitable solvent (e.g., 5 g in chloroform (B151607) to make a 100 mL solution).

  • The polarimeter tube is filled with the pure solvent, and the zero reading is taken.

  • The tube is then rinsed and filled with the prepared solution of (S)-1-Bromo-2-methylbutane, ensuring no air bubbles are present.

  • The observed rotation (α) of the solution is measured using the polarimeter.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters (dm), and c is the concentration of the solution in g/mL.

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the fundamental physical properties of (S)-1-Bromo-2-methylbutane and the experimental techniques used for their determination.

G Physical Properties and Measurement of (S)-1-Bromo-2-methylbutane cluster_properties Physical Properties cluster_techniques Experimental Techniques BoilingPoint Boiling Point Density Density RefractiveIndex Refractive Index SpecificRotation Specific Rotation MicroBoilingPoint Micro Boiling Point Determination MicroBoilingPoint->BoilingPoint determines Pycnometry Pycnometry Pycnometry->Density determines AbbeRefractometry Abbe Refractometry AbbeRefractometry->RefractiveIndex determines Polarimetry Polarimetry Polarimetry->SpecificRotation determines

Caption: Relationship between physical properties and experimental techniques.

Conclusion

The physical properties of (S)-1-Bromo-2-methylbutane are critical parameters for its successful application in synthetic organic chemistry. The data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and professionals. Adherence to standardized experimental protocols is crucial for obtaining accurate and reproducible results, ensuring the quality and efficacy of the chemical processes in which this versatile chiral building block is employed.

References

Synthesis of 1-Bromo-2-methylbutane from 2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-methylbutane from 2-methyl-1-butanol (B89646). The primary focus is on the widely utilized method involving the reaction of the alcohol with hydrobromic acid, generated in situ from sodium bromide and sulfuric acid. This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data relevant to researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound, particularly its chiral form (S)-1-Bromo-2-methylbutane, is a valuable chiral building block in organic synthesis.[1] It serves as a key intermediate in the manufacturing of pharmaceuticals and chiral nematic liquid crystals, which are essential for advanced display technologies.[1][2] The conversion of 2-methyl-1-butanol, a primary alcohol, to this compound is a classic example of a nucleophilic substitution reaction. Due to the primary nature of the alcohol, the reaction proceeds through an SN2 mechanism, which is crucial for controlling the stereochemistry of the product when using an enantiomerically pure starting material.[3][4] Common reagents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[3][5] The HBr is often generated in situ by reacting sodium bromide with an excess of concentrated sulfuric acid.[6][7]

Reaction Mechanism: SN2 Pathway

The conversion of 2-methyl-1-butanol to this compound using HBr follows an SN2 (Substitution Nucleophilic Bimolecular) reaction pathway.[4] This mechanism involves a single, concerted step.[8][9]

  • Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl (-OH) group of 2-methyl-1-butanol by the strong acid (HBr, generated from NaBr and H₂SO₄).[7] This step is crucial as it converts the poor leaving group, hydroxide (B78521) (OH⁻), into a much better leaving group, water (H₂O).[4][7]

  • Nucleophilic Attack: The bromide ion (Br⁻), a strong nucleophile, then attacks the electrophilic primary carbon atom bearing the protonated hydroxyl group.[7] This attack occurs from the backside (180° to the leaving group).[9]

  • Displacement: As the new carbon-bromine bond forms, the carbon-oxygen bond breaks simultaneously, displacing a molecule of water.[10]

Since the reaction occurs at the primary carbon (C1), which is not the chiral center (C2), the stereochemistry at the chiral center of 2-methyl-1-butanol is preserved in the this compound product.[3][11]

SN2_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: SN2 Attack Alcohol 2-Methyl-1-butanol Protonated_Alcohol Protonated Alcohol + Br⁻ Alcohol->Protonated_Alcohol + HBr HBr H-Br Intermediate Protonated Alcohol Protonated_Alcohol->Intermediate Nucleophile Br⁻ Product This compound + H₂O Nucleophile->Product Backside Attack

Caption: SN2 reaction mechanism for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties

This table summarizes the key physical and chemical properties of the primary reactant and the final product.

Property2-Methyl-1-butanolThis compound ((S)-enantiomer)
CAS Number 137-32-6534-00-9[1][12][13]
Molecular Formula C₅H₁₂OC₅H₁₁Br[1]
Molecular Weight 88.15 g/mol 151.04 g/mol [1][13]
Boiling Point 128 °C121-122 °C[1][13]
Density 0.819 g/mL at 25 °C1.223 g/mL at 25 °C[1][13]
Refractive Index n20/D 1.411n20/D 1.445[1][13]
Solubility in Water 3.6 g/100 mLInsoluble[1]
Table 2: Optimized Reaction Parameters

This table outlines the optimized conditions for two common synthetic methods.

ParameterHBr (in situ) MethodPBr₃ Method
Brominating Agent NaBr / H₂SO₄PBr₃
Acid Concentration Concentrated H₂SO₄[6][14]N/A
Alcohol:Reagent Ratio Stoichiometric with excess acid[6]1:1.1 (Alcohol:PBr₃)[3]
Catalyst ZnBr₂ (optional)[3]N/A
Temperature 0 °C (acid addition), then reflux[3][6][14]0–5 °C[3]
Reaction Time 45 min - 3 hours (reflux)[6][14]2–4 hours[3]
Reported Yield ~92% (Industrial)[3]85–90%[3]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2-methyl-1-butanol using sodium bromide and concentrated sulfuric acid. This method is adapted from established procedures for converting primary alcohols to alkyl bromides.[6][14][15]

Materials:

  • 2-methyl-1-butanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized water

  • 5% Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Ice-water bath

  • Simple distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine 2-methyl-1-butanol, sodium bromide, and a small volume of water.

    • Add a few boiling chips to the flask.

    • Place the flask in an ice-water bath to cool the mixture.

  • Addition of Sulfuric Acid:

    • Slowly add concentrated sulfuric acid to the cooled mixture dropwise from a dropping funnel while continuously swirling the flask.[14] Maintaining a low temperature during this exothermic addition is critical to prevent unwanted side reactions.

  • Reflux:

    • Once the acid addition is complete, remove the ice bath.

    • Assemble a reflux apparatus by attaching a condenser to the flask.[14][15]

    • Gently heat the mixture to a boil using a heating mantle and maintain a steady reflux for approximately 45-90 minutes.[14] During this time, the reaction to form this compound occurs.

  • Isolation of Crude Product (Distillation):

    • After the reflux period, allow the mixture to cool slightly.

    • Reconfigure the apparatus for simple distillation.[6]

    • Heat the mixture to distill the crude this compound. The product will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel. Two layers will be visible: an upper aqueous layer and a lower, denser organic layer containing the crude this compound.[14]

    • Drain and discard the upper aqueous layer.

    • Wash the organic layer sequentially with:

      • Water, to remove any remaining acid and water-soluble impurities.[6]

      • Cold, concentrated sulfuric acid (optional, to remove unreacted alcohol and any alkene byproducts).[14]

      • A 5% solution of NaOH or NaHCO₃ to neutralize any remaining traces of acid.[6][14] Release pressure frequently by inverting the funnel and opening the stopcock.

    • After the final wash, separate and transfer the organic layer to a dry Erlenmeyer flask.

  • Drying:

    • Dry the cloudy this compound by adding a small amount of anhydrous calcium chloride or sodium sulfate.[6][14] Swirl the flask and let it stand until the liquid becomes clear.

  • Final Purification (Distillation):

    • Decant the dried liquid into a clean, dry round-bottom flask, leaving the drying agent behind.[15]

    • Perform a final simple distillation, collecting the fraction that boils in the range of 121-122 °C.[1][13]

    • Weigh the purified product and calculate the percent yield.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Combine 2-methyl-1-butanol, NaBr, and H₂O in flask cool Cool mixture in ice bath start->cool add_acid Slowly add conc. H₂SO₄ cool->add_acid reflux Heat under reflux add_acid->reflux distill_crude Simple distillation of crude product reflux->distill_crude Cool reaction mixture wash_water Wash with H₂O distill_crude->wash_water Transfer distillate to separatory funnel wash_base Wash with 5% NaHCO₃ solution wash_water->wash_base separate Separate organic layer wash_base->separate dry Dry with anhydrous CaCl₂ separate->dry distill_final Final distillation (collect at 121-122 °C) dry->distill_final Decant liquid end_product Pure this compound distill_final->end_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-methyl-1-butanol is a robust and high-yielding reaction that is fundamental in organic synthesis. The SN2 mechanism allows for the preservation of stereochemistry, which is critical for applications in pharmaceutical and materials science. By carefully controlling reaction conditions, particularly temperature, and performing a thorough work-up and purification, high-purity this compound can be reliably obtained. This guide provides the necessary theoretical background and practical protocols for researchers to successfully perform this important transformation.

References

Free radical bromination of 2-methylbutane mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Free-Radical Bromination of 2-Methylbutane

Abstract

Free-radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes. This guide provides a comprehensive examination of the free-radical bromination of 2-methylbutane, a classic example demonstrating the high regioselectivity of bromine radicals. The document elucidates the reaction mechanism, including initiation, propagation, and termination steps. Quantitative data on product distribution is presented, underscored by the relative reactivity of primary, secondary, and tertiary C-H bonds. A detailed experimental protocol and workflow visualizations are provided for practical application by researchers, scientists, and professionals in drug development.

Introduction to Free-Radical Bromination

Free-radical bromination is a substitution reaction that occurs via a chain mechanism, typically initiated by ultraviolet (UV) light or heat.[1] This process allows for the replacement of a hydrogen atom in an alkane with a bromine atom. A key feature of bromination, in contrast to chlorination, is its high regioselectivity. The bromine radical (Br•) is relatively stable and therefore more selective, preferentially abstracting the hydrogen atom that leads to the formation of the most stable alkyl radical intermediate.[2][3] The stability of alkyl radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°).[2][4][5]

In the case of 2-methylbutane, which possesses primary, secondary, and tertiary hydrogens, bromination overwhelmingly yields the product resulting from the substitution of the tertiary hydrogen.[5][6][7][8] This selectivity makes it a valuable synthetic tool for producing specific alkyl halides.

Reaction Mechanism

The free-radical bromination of 2-methylbutane proceeds through a three-stage chain reaction mechanism: initiation, propagation, and termination.

Stage 1: Initiation The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) upon exposure to UV light (hν) or heat.[1]

Stage 2: Propagation This stage consists of a cycle of two steps that can repeat many times.

  • Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from 2-methylbutane to form hydrogen bromide (HBr) and an alkyl radical. Since 2-methylbutane has three different types of hydrogen atoms (primary, secondary, and tertiary), four different alkyl radicals can be formed. The rate of formation and stability of these radicals determines the product distribution, with the tertiary radical being the most stable and thus formed most readily.[2][5]

  • Halogenation: The newly formed alkyl radical reacts with a molecule of Br₂ to yield the corresponding bromoalkane and a new bromine radical, which can then continue the chain reaction.[1]

Stage 3: Termination The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals, an alkyl radical and a bromine radical, or two alkyl radicals.[1]

Mechanism Visualization

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_abstraction Step 1: H Abstraction cluster_halogenation Step 2: Halogenation cluster_termination Termination Br2 Br-Br Br_rad_1 Br• Br2->Br_rad_1 Br_rad_2 Br• Br2->Br_rad_2 Alkane 2-Methylbutane Tert_rad Tertiary Radical Alkane->Tert_rad Major Path (+ HBr) Sec_rad Secondary Radical Alkane->Sec_rad Minor Path (+ HBr) Prim_rad Primary Radicals Alkane->Prim_rad Minor Path (+ HBr) Br_rad_3 Br• Br_rad_3->Tert_rad Major Path (+ HBr) Br_rad_3->Sec_rad Minor Path (+ HBr) Br_rad_3->Prim_rad Minor Path (+ HBr) Br2_prop Br-Br Br_rad_4 Br• Tert_rad->Br_rad_4 Product_major 2-Bromo-2-methylbutane (B1582447) Tert_rad->Product_major Sec_rad->Br_rad_4 Product_minor_1 2-Bromo-3-methylbutane Sec_rad->Product_minor_1 Prim_rad->Br_rad_4 Product_minor_2 1-Bromo-2/3-methylbutane Prim_rad->Product_minor_2 Br2_prop->Br_rad_4 Br2_prop->Br_rad_4 Br2_prop->Br_rad_4 Br2_prop->Product_major Br2_prop->Product_minor_1 Br2_prop->Product_minor_2 Br_rad_term1 Br• Br2_term Br-Br Br_rad_term1->Br2_term Recombination RBr_term R-Br Br_rad_term1->RBr_term Recombination Br_rad_term2 Br• Br_rad_term2->Br2_term Recombination Alkyl_rad_term1 R• Alkyl_rad_term1->RBr_term Recombination RR_term R-R Alkyl_rad_term1->RR_term Recombination Alkyl_rad_term2 R• Alkyl_rad_term2->RR_term Recombination

Caption: Mechanism of the free-radical bromination of 2-methylbutane.

Regioselectivity and Product Distribution

The high regioselectivity of bromination is a direct consequence of the differences in the activation energies for the abstraction of primary, secondary, and tertiary hydrogens. The transition state for hydrogen abstraction by a bromine radical resembles the alkyl radical product (Hammond's Postulate). Therefore, the stability of the resulting radical significantly influences the reaction rate.

The relative rates of hydrogen abstraction per hydrogen atom for bromination at moderate temperatures are approximately:

  • Tertiary (3°): 1600

  • Secondary (2°): 81

  • Primary (1°): 1

Using these relative reactivity values, the theoretical product distribution for the monobromination of 2-methylbutane can be calculated.

Hydrogen TypeNumber of HydrogensRelative Reactivity (per H)Relative Amount (Hydrogens × Reactivity)Product NameCalculated % Yield
Tertiary (3°)116001 × 1600 = 16002-Bromo-2-methylbutane90.3%
Secondary (2°)2812 × 81 = 1622-Bromo-3-methylbutane9.1%
Primary (1°)616 × 1 = 61-Bromo-2-methylbutane0.3%
Primary (1°)313 × 1 = 31-Bromo-3-methylbutane0.2%
Total 12 1771 100%

As the data clearly indicates, the reaction overwhelmingly favors the formation of 2-bromo-2-methylbutane, the product derived from the most stable tertiary radical.[6][7] This high degree of selectivity is a hallmark of free-radical bromination.

Experimental Protocol

This section details a standard laboratory procedure for the free-radical bromination of 2-methylbutane.

Safety Precautions:

  • Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle it exclusively in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction is exothermic and should be cooled to prevent runaway reactions and polybromination.

  • Use an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., a 100-250 W mercury lamp)

  • Ice-water bath

  • Separatory funnel

  • Standard distillation apparatus

Reagents:

  • 2-Methylbutane (Isopentane)

  • Bromine (Br₂)

  • Inert solvent (e.g., CCl₄)

  • 5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a stopper. Place the flask on a magnetic stirrer and in an ice-water bath.

  • Charging Reactants: Add 2-methylbutane and the inert solvent (e.g., CCl₄) to the flask. Begin stirring.

  • Bromine Addition: Prepare a solution of bromine in the same inert solvent in the dropping funnel.

  • Initiation and Reaction: Position the UV lamp next to the flask. Turn on the lamp and begin adding the bromine solution dropwise to the stirring alkane solution. The rate of addition should be controlled to maintain a pale orange color in the reaction mixture, indicating a low concentration of unreacted Br₂. The reaction is typically complete when the bromine color disappears rapidly after addition is stopped.

  • Quenching: Once the reaction is complete (indicated by the permanent disappearance of the bromine color), turn off the UV lamp. Slowly add 5% sodium thiosulfate solution to quench any unreacted bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any HBr), and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the resulting crude product mixture by fractional distillation to separate the isomeric bromoalkanes.

  • Analysis: Characterize the product fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and determine the relative yields of the products.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble Apparatus (3-Neck Flask, Condenser, Funnel) charge 2. Charge Flask (2-Methylbutane + Solvent) setup->charge react 3. Add Br₂ Solution Dropwise with UV Irradiation & Cooling charge->react quench 4. Quench Excess Br₂ (Add Na₂S₂O₃ solution) react->quench wash 5. Aqueous Washes (H₂O, NaHCO₃, Brine) quench->wash dry 6. Dry Organic Layer (Anhydrous MgSO₄) wash->dry purify 7. Purify Product (Solvent Removal & Distillation) dry->purify analyze 8. Characterize Products (GC-MS, NMR) purify->analyze

Caption: Workflow for the synthesis and analysis of 2-bromobutane (B33332) isomers.

Conclusion

The free-radical bromination of 2-methylbutane serves as an exemplary model for demonstrating the principles of regioselectivity in radical reactions. The pronounced preference for the abstraction of the tertiary hydrogen atom, leading to 2-bromo-2-methylbutane as the major product, is governed by the thermodynamic stability of the intermediate tertiary radical. This high selectivity, combined with a well-established experimental protocol, makes this reaction a reliable and instructive tool in synthetic organic chemistry. For professionals in drug development and chemical research, understanding and applying such selective functionalization reactions is critical for the efficient synthesis of target molecules.

References

Stereoisomers of 1-Bromo-2-methylbutane and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-2-methylbutane

Abstract

This compound is a chiral alkyl halide that serves as a crucial building block in asymmetric synthesis. Its stereochemistry is centered around a single chiral carbon, giving rise to a pair of enantiomers: (S)-1-bromo-2-methylbutane and (R)-1-bromo-2-methylbutane. The distinct spatial arrangement of these isomers dictates their interaction with other chiral molecules, making their enantiomerically pure forms highly valuable in the pharmaceutical, agrochemical, and materials science industries. This guide provides a comprehensive overview of the structure, properties, synthesis, and experimental protocols related to the stereoisomers of this compound, tailored for professionals in chemical research and drug development.

Structure and Chirality

This compound possesses a single stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a bromomethyl group (-CH₂Br).[1][2] This asymmetry results in the existence of two non-superimposable mirror images, known as enantiomers.[1][3]

The two enantiomers are designated as (S)-(+)-1-bromo-2-methylbutane and (R)-(-)-1-bromo-2-methylbutane based on the Cahn-Ingold-Prelog priority rules. The "(+)" and "(-)" refer to their dextrorotatory and levorotatory effect on plane-polarized light, respectively.

Figure 1: Stereoisomers of this compound

Physical and Chemical Properties

Enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment. Their distinct property is their interaction with plane-polarized light, known as optical activity. The (S)-enantiomer rotates light in a positive (dextrorotatory) direction, while the (R)-enantiomer rotates it in a negative (levorotatory) direction.[4]

Chemically, this compound readily undergoes nucleophilic substitution (Sɴ2) reactions at the primary carbon (C1) bonded to the bromine atom.[5] A key feature of these reactions is that the stereochemistry at the chiral center (C2) remains unaffected, allowing the chirality of the starting material to be preserved in the product.[2][6]

Data Presentation

Table 1: General Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₁₁Br[7][8]
Molecular Weight 151.04 g/mol [7][9]
Boiling Point 121-122 °C[4][9]
Density (at 25 °C) 1.223 g/mL[4][9]
Refractive Index (n20/D) 1.445[4][9]
Flash Point 22 °C (71.6 °F)[4][8]
Melting Point -105.4 °C (estimate)[8][9]

| Water Solubility | Insoluble[9] |

Table 2: Stereoisomer-Specific Properties

Property (S)-(+)-1-Bromo-2-methylbutane (R)-(-)-1-Bromo-2-methylbutane
CAS Number 534-00-9[7][9] 99032-67-4[10]
Optical Rotation [α] +4.5° (c=5 in chloroform, 21°C)[4] No specific value found in searches, but would be equal and opposite to (S) form.

| Synonyms | (S)-(+)-2-Methylbutyl bromide[9][11] | (R)-2-Methylbutyl bromide |

Synthesis of Stereoisomers

The synthesis of enantiomerically pure this compound relies heavily on stereoselective methods starting from a chiral precursor.

Stereoselective Synthesis

The most common and effective method for preparing enantiomerically pure this compound is through the Sɴ2 reaction of a chiral alcohol, (S)-(-)-2-methyl-1-butanol or (R)-(+)-2-methyl-1-butanol, with a brominating agent.[5]

  • Using Phosphorus Tribromide (PBr₃): This reaction preserves the stereochemistry at the chiral center, yielding the corresponding chiral alkyl bromide.

  • Using Hydrobromic Acid (HBr): Reacting the chiral alcohol with concentrated HBr, often with a catalyst like zinc bromide (ZnBr₂), is another efficient method that proceeds with retention of stereoconfiguration.[5] This method can achieve high yields and an enantiomeric excess (ee) of over 99%.[5]

Table 3: Optimized Parameters for HBr-Mediated Synthesis

Parameter Condition
Starting Material (S)-2-methyl-1-butanol
Reagent Concentrated HBr (48%)[5]
Catalyst (Optional) Zinc Bromide (ZnBr₂)[5]
Temperature 0°C to maintain stereointegrity[5]

| Reported Yield | ~92%[5] |

Non-Stereoselective Synthesis

The free radical bromination of achiral 2-methylbutane can produce this compound. However, this method is non-stereoselective. The intermediate radical is planar, leading to the formation of a racemic mixture containing equal amounts of the (R)- and (S)-enantiomers.[5]

Experimental Protocols

Protocol: Synthesis of (S)-1-Bromo-2-methylbutane from (S)-2-methyl-1-butanol via HBr

This protocol outlines the laboratory-scale synthesis of (S)-1-bromo-2-methylbutane.

Materials:

  • (S)-(-)-2-methyl-1-butanol

  • Concentrated Hydrobromic Acid (48% HBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: Cool a round-bottom flask containing (S)-(-)-2-methyl-1-butanol in an ice bath to 0°C.

  • Reagent Addition: Slowly add concentrated hydrobromic acid (48%) to the flask while maintaining the temperature at 0°C. Following this, add concentrated sulfuric acid dropwise with continuous stirring.

  • Reaction: Allow the mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight. Alternatively, the mixture can be gently heated under reflux for several hours to expedite the reaction.[8]

  • Workup: Transfer the reaction mixture to a separatory funnel. Add ice-cold water and an organic solvent like dichloromethane to extract the product.

  • Washing: Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to yield pure (S)-1-bromo-2-methylbutane (boiling point ~121-122°C).

G Figure 2: Workflow for Stereoselective Synthesis start Start: (S)-2-methyl-1-butanol reagents Add conc. HBr (48%) Maintain Temp at 0°C start->reagents reaction Reaction (Stir at 0°C for 2-4h, then warm to RT) reagents->reaction workup Quench with water Extract with DCM reaction->workup wash Wash Organic Layer: 1. Water 2. Sat. NaHCO₃ 3. Brine workup->wash dry Dry over Anhydrous MgSO₄ wash->dry purify Filter & Concentrate Fractional Distillation dry->purify end Product: (S)-1-Bromo-2-methylbutane purify->end

Figure 2: Workflow for Stereoselective Synthesis

Applications in Research and Development

Enantiomerically pure forms of this compound are valuable chiral building blocks. Their primary applications include:

  • Pharmaceutical Synthesis: Used as a starting material or key intermediate in the synthesis of complex, optically active pharmaceutical ingredients (APIs).[12]

  • Liquid Crystals: (S)-1-bromo-2-methylbutane is a key intermediate for synthesizing chiral nematic liquid crystals, which are essential for advanced display technologies.[9][11]

  • Asymmetric Synthesis: It is employed as a chiral alkylating agent to introduce a specific stereocenter into a target molecule.[10] The (S) and (R) forms can be used to synthesize various natural products and defensive alkaloids.[9]

  • Grignard Reagents: It serves as a precursor for optically active Grignard reagents, which are vital for forming new carbon-carbon bonds with high enantioselectivity.[9]

Conclusion

The stereoisomers of this compound, (S) and (R), are fundamental chiral synthons in modern organic chemistry. Understanding their distinct properties and the stereoselective methods for their synthesis is critical for their effective application in drug development and materials science. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with these important chiral molecules.

References

Spectroscopic Analysis of (R)-1-Bromo-2-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-Bromo-2-methylbutane is a chiral haloalkane that serves as a valuable building block in organic synthesis, particularly in the construction of enantiomerically pure molecules for pharmaceutical and fine chemical applications.[1] Its utility in stereoselective reactions necessitates a comprehensive understanding of its structural and spectroscopic properties. This technical guide provides an in-depth overview of the key spectroscopic data for (R)-1-Bromo-2-methylbutane, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The spectroscopic data for (R)-1-Bromo-2-methylbutane is summarized in the following tables. It is important to note that the spectroscopic data for the (R) and (S) enantiomers are identical in achiral solvents.

Table 1: ¹H NMR Spectroscopic Data for (R)-1-Bromo-2-methylbutane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.45dd2H-CH₂Br
~1.80m1H-CH(CH₃)-
~1.50m1H-CH₂CH₃ (diastereotopic)
~1.25m1H-CH₂CH₃ (diastereotopic)
~1.00d3H-CH(CH₃)-
~0.90t3H-CH₂CH₃

Note: The protons on the methylene (B1212753) group of the ethyl substituent are diastereotopic and thus have different chemical shifts and coupling patterns. The exact chemical shifts and coupling constants can be determined from high-resolution spectra.

Table 2: ¹³C NMR Spectroscopic Data for (R)-1-Bromo-2-methylbutane

Chemical Shift (δ) ppmAssignment
~43.0-CH₂Br
~38.0-CH(CH₃)-
~28.0-CH₂CH₃
~18.0-CH(CH₃)-
~11.0-CH₂CH₃

Table 3: IR Spectroscopic Data for (R)-1-Bromo-2-methylbutane

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1460MediumC-H bending
1380MediumC-H bending (gem-dimethyl)
1250MediumCH₂ wag
690-515StrongC-Br stretching

Table 4: Mass Spectrometry Data for (R)-1-Bromo-2-methylbutane

m/zRelative IntensityAssignment
152/150Low[M]⁺ (Molecular ion)
123/121Medium[M - C₂H₅]⁺
71High[C₅H₁₁]⁺
57Base Peak[C₄H₉]⁺
43High[C₃H₇]⁺

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity for the molecular ion and bromine-containing fragments.[2]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for (R)-1-Bromo-2-methylbutane are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of (R)-1-Bromo-2-methylbutane is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: Approximately 12 ppm, centered around 5 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

    • Temperature: The experiment is conducted at room temperature (e.g., 298 K).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Temperature: The experiment is conducted at room temperature (e.g., 298 K).

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: As a liquid, the IR spectrum of (R)-1-Bromo-2-methylbutane can be obtained neat.[5] A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).[6]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. The resulting spectrum is typically presented as transmittance versus wavenumber.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or directly via a direct insertion probe.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used.[7]

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 30-200.

    • Scan Speed: A scan speed that allows for the acquisition of several spectra across a chromatographic peak (if using GC-MS) is chosen.

  • Data Processing: The resulting mass spectrum is a plot of relative intensity versus mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of the Spectroscopic Workflow

The logical workflow for the comprehensive spectroscopic characterization of (R)-1-Bromo-2-methylbutane is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample (R)-1-Bromo-2-methylbutane NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure Structure Confirmation of (R)-1-Bromo-2-methylbutane NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the characterization of (R)-1-Bromo-2-methylbutane. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for unambiguous confirmation of its structure and purity. This information is critical for researchers in organic synthesis and drug development who rely on the stereochemical integrity and identity of their starting materials and intermediates.

References

An In-depth Technical Guide to 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromo-2-methylbutane, a chiral alkyl halide crucial for the synthesis of complex organic molecules. This document details its chemical and physical properties, extensive safety data, and key experimental protocols for its synthesis and subsequent use in Grignard reactions.

Chemical Identity and Properties

This compound is a chiral organic compound, existing as two enantiomers, (S)-(+)-1-Bromo-2-methylbutane and (R)-(-)-1-Bromo-2-methylbutane. The racemic mixture is also commercially available. Its properties make it a valuable building block in asymmetric synthesis, particularly for pharmaceuticals and liquid crystals.[1][2]

Table 1: Chemical Identifiers for this compound

Identifier(S)-(+)-1-Bromo-2-methylbutaneRacemic this compound
CAS Number 534-00-910422-35-2
Molecular Formula C₅H₁₁BrC₅H₁₁Br
Molecular Weight 151.04 g/mol 151.04 g/mol
Synonyms (S)-(+)-2-Methylbutyl bromide(±)-1-Bromo-2-methylbutane

Table 2: Physical and Chemical Properties of (S)-(+)-1-Bromo-2-methylbutane

PropertyValue
Appearance Colorless liquid
Boiling Point 121-122 °C
Density 1.223 g/mL at 25 °C
Flash Point 22 °C (71.6 °F)
Refractive Index n20/D 1.445
Solubility Insoluble in water

Safety and Handling

This compound is a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation. Proper safety precautions are essential when handling this compound.

Table 3: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use flame-retardant, chemical-resistant gloves and protective clothing.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or with poor ventilation.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated fume hood prep_ppe Don appropriate PPE: - Safety goggles & face shield - Chemical-resistant gloves - Flame-retardant lab coat prep_area->prep_ppe prep_materials Gather all necessary materials and check for compatibility prep_ppe->prep_materials handle_dispense Dispense liquid carefully, avoiding splashes prep_materials->handle_dispense Proceed to handling handle_ground Ground equipment to prevent static discharge handle_dispense->handle_ground handle_seal Keep container tightly sealed when not in use handle_ground->handle_seal cleanup_spill Clean up spills immediately with absorbent material handle_seal->cleanup_spill Proceed to cleanup cleanup_waste Dispose of waste in a properly labeled hazardous waste container cleanup_spill->cleanup_waste cleanup_wash Wash hands thoroughly after handling cleanup_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Synthesis of (S)-(+)-1-Bromo-2-methylbutane

This protocol describes the synthesis of (S)-(+)-1-Bromo-2-methylbutane from (S)-(-)-2-methyl-1-butanol via an SN2 reaction with phosphorus tribromide. This method generally proceeds with an inversion of stereochemistry.

Materials:

  • (S)-(-)-2-methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser. Place the flask in an ice bath.

  • Add (S)-(-)-2-methyl-1-butanol to the flask.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel with constant stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently reflux the mixture for 1-2 hours using a heating mantle.

  • Cool the reaction mixture and slowly pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction at 121-122 °C.

Grignard Reaction with this compound

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with a carbonyl compound (e.g., acetone).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Acetone (or other carbonyl compound)

  • Dilute hydrochloric acid

  • Saturated ammonium (B1175870) chloride solution

  • Apparatus must be flame-dried to ensure anhydrous conditions.

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Carbonyl:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of the carbonyl compound (e.g., acetone) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add saturated ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent.

    • The resulting alcohol can be purified by distillation or chromatography.

Grignard Reaction Workflow

start Start: Flame-dried glassware under Nitrogen atmosphere add_mg Add Magnesium turnings and Iodine crystal start->add_mg add_bromide Slowly add this compound in anhydrous ether add_mg->add_bromide reflux1 Reflux until Mg is consumed (Grignard reagent forms) add_bromide->reflux1 cool1 Cool to 0°C reflux1->cool1 add_carbonyl Add carbonyl compound (e.g., acetone) in ether cool1->add_carbonyl warm_rt Warm to Room Temperature add_carbonyl->warm_rt quench Quench with saturated NH4Cl (aq) warm_rt->quench extract Extract with ether quench->extract wash_dry Wash with brine, dry over MgSO4 extract->wash_dry purify Purify product (distillation/chromatography) wash_dry->purify end End: Purified alcohol product purify->end

Caption: General workflow for a Grignard reaction using this compound.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 1-bromo-2-methylbutane, a chiral primary alkyl halide. The presence of a methyl group at the beta-position significantly influences its reactivity, primarily directing it towards the SN2 pathway while introducing steric considerations that affect reaction kinetics. This document delves into the mechanistic details, stereochemical outcomes, influential factors, and experimental protocols relevant to this compound, presenting data in a clear and accessible format for researchers in organic synthesis and drug development.

Core Concepts: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a leaving group by a nucleophile. For this compound, two primary mechanisms are theoretically possible: the unimolecular (SN1) and bimolecular (SN2) pathways.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1] For primary alkyl halides like this compound, the SN2 pathway is generally favored due to the relatively unhindered nature of the primary carbon.[2] However, the presence of a methyl group at the C2 position (beta-branching) introduces steric hindrance that can slow the reaction rate compared to unbranched primary alkyl halides like 1-bromobutane.[3]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[1] This is followed by a rapid attack of the nucleophile on the carbocation.[1] The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide.[1] Primary carbocations are inherently unstable, making the SN1 pathway highly unfavorable for this compound under typical conditions.[2] However, under forcing conditions such as solvolysis in a polar protic solvent, the possibility of carbocation formation and subsequent rearrangement (hydride shift) must be considered.[4][5]

Stereochemistry of Reactions at this compound

This compound possesses a chiral center at the C2 carbon. A crucial aspect of its reactivity is that nucleophilic substitution at the C1 carbon does not involve the chiral center. Consequently, the configuration of the C2 stereocenter is retained during the reaction. For instance, the SN2 reaction of (S)-1-bromo-2-methylbutane with an incoming nucleophile will yield a product that is also in the (S) configuration.

This retention of stereochemistry at the adjacent chiral center is a key consideration in the synthesis of enantiomerically pure compounds.

Factors Influencing Reaction Outcomes

Several factors dictate the rate and mechanism of nucleophilic substitution reactions of this compound.

  • Nucleophile: The strength and concentration of the nucleophile are critical. Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻) will favor the SN2 mechanism.[2] The rate of the SN2 reaction is directly proportional to the concentration of the nucleophile.[2]

  • Solvent: The choice of solvent plays a pivotal role. Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[6] Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the carbocation intermediate, potentially favoring SN1 pathways, and can also solvate the nucleophile, reducing its effectiveness in an SN2 reaction.[6]

  • Leaving Group: The bromide ion is a good leaving group, facilitating both SN1 and SN2 reactions.

  • Temperature: Higher temperatures generally increase the rate of both substitution and elimination reactions. Elimination (E2) can become a competing side reaction, especially with strong, sterically hindered bases.

Quantitative Data and Reaction Kinetics

While specific kinetic data for this compound is not extensively tabulated in readily available literature, the relative rates of reaction can be inferred from studies on structurally similar compounds. The beta-branching in this compound is known to decrease the rate of SN2 reactions due to steric hindrance at the transition state.

SubstrateRelative Rate of SN2 Reaction with NaI in Acetone
1-Bromobutane1
1-Bromo-2-methylpropane~0.1
1-Bromo-2,2-dimethylpropane (Neopentyl bromide)~0.00001

This table provides an illustrative comparison of the impact of beta-branching on SN2 reaction rates. The values are approximate and intended to demonstrate the trend of decreasing reactivity with increasing steric hindrance.

Experimental Protocols

The following are detailed methodologies for key experiments involving the nucleophilic substitution of this compound.

SN2 Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)

Objective: To synthesize 1-iodo-2-methylbutane (B3029301) via an SN2 reaction and observe the effect of a good nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve a known amount of sodium iodide in anhydrous acetone.

  • Add a stoichiometric equivalent of this compound to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a precipitate (NaBr), which is insoluble in acetone.

  • After the reaction is complete (as indicated by the cessation of precipitate formation or by TLC analysis), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium bromide.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to yield the crude 1-iodo-2-methylbutane.

  • Purify the product by distillation if necessary.

Reaction with Sodium Methoxide (B1231860) in Methanol (B129727)

Objective: To synthesize 1-methoxy-2-methylbutane (B13966308) using a strong nucleophile in a polar protic solvent.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to methanol under an inert atmosphere.

  • To the stirred solution of sodium methoxide, add this compound dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate using a rotary evaporator.

  • Purify the resulting 1-methoxy-2-methylbutane by distillation.

Solvolysis in Ethanol

Objective: To investigate the reactivity of this compound under conditions that could potentially favor SN1/E1 pathways and observe for any rearranged products.

Materials:

  • This compound

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a round-bottom flask, dissolve this compound in absolute ethanol.

  • Heat the solution under reflux for an extended period (e.g., 24-48 hours).

  • Periodically, take aliquots from the reaction mixture for analysis by GC-MS to identify the products formed.

  • Analyze the GC-MS data to determine the product distribution, specifically looking for the direct substitution product (1-ethoxy-2-methylbutane), the elimination product (2-methyl-1-butene), and any potential rearranged substitution products (e.g., 2-ethoxy-2-methylbutane, which would form after a hydride shift).

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction mechanisms and workflows.

SN2_Mechanism reactant Nu⁻ + H₃C-CH₂-CH(CH₃)-CH₂-Br transition_state [Nu---CH₂(Br)---CH(CH₃)-CH₂-CH₃]⁻ reactant->transition_state product Nu-CH₂-CH(CH₃)-CH₂-CH₃ + Br⁻ transition_state->product

Caption: The concerted SN2 mechanism for this compound.

SN1_Mechanism cluster_step1 Step 1: Formation of Primary Carbocation (Slow) cluster_rearrangement Hydride Shift (if occurs) cluster_step2 Step 2: Nucleophilic Attack (Fast) reactant H₃C-CH₂-CH(CH₃)-CH₂-Br primary_carbocation H₃C-CH₂-CH(CH₃)-CH₂⁺ + Br⁻ reactant->primary_carbocation Ionization tertiary_carbocation H₃C-CH₂-C⁺(CH₃)₂ primary_carbocation->tertiary_carbocation 1,2-Hydride Shift product Product(s) tertiary_carbocation->product nucleophile Nu⁻

Caption: The stepwise SN1 mechanism, including a potential hydride shift.

Experimental_Workflow start Reaction Setup (Reactants + Solvent) reaction Reaction (Heating/Stirring) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Analysis (GC-MS, NMR) purification->analysis

Caption: A general experimental workflow for nucleophilic substitution.

Conclusion

The nucleophilic substitution reactions of this compound are predominantly governed by the SN2 mechanism due to its primary alkyl halide structure. The beta-methyl group introduces significant steric hindrance, which modulates its reactivity compared to less substituted analogues. While the SN1 pathway is generally disfavored, the potential for carbocation rearrangements under specific solvolytic conditions presents an interesting area for further investigation. The retention of stereochemistry at the adjacent C2 chiral center is a key feature that can be exploited in asymmetric synthesis. This guide provides a foundational understanding and practical protocols for researchers working with this versatile substrate.

References

An In-depth Technical Guide to the Elimination Reaction Pathways of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the elimination reaction pathways of 1-bromo-2-methylbutane, a secondary alkyl halide. It delves into the mechanistic details of both E1 (unimolecular) and E2 (bimolecular) elimination reactions, exploring the factors that govern regioselectivity. The guide emphasizes the competition between the formation of the thermodynamically favored Zaitsev product (2-methyl-2-butene) and the sterically favored Hofmann product (2-methyl-1-butene). Detailed experimental protocols for achieving selective product formation are provided, along with quantitative data and mechanistic pathway visualizations, to serve as a critical resource for researchers in organic synthesis and drug development.

Introduction to Elimination Reactions

Elimination reactions are fundamental processes in organic chemistry for the synthesis of alkenes.[1] In the context of alkyl halides, these reactions, often termed dehydrohalogenation, involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms.[2] The substrate, this compound, is a secondary alkyl halide, making it susceptible to both substitution (SN1/SN2) and elimination (E1/E2) reactions. The regiochemical outcome of the elimination is dictated by the reaction conditions, particularly the nature of the base employed.[3]

Two primary products can be formed from the elimination of this compound:

The prevalence of one product over the other is explained by two guiding principles: Zaitsev's rule and Hofmann's rule.

  • Zaitsev's Rule: States that in an elimination reaction, the major product is the more stable, more highly substituted alkene.[4][5] This rule generally holds true when using small, strong bases.[6]

  • Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product. This outcome is favored when using sterically bulky bases or substrates with poor leaving groups or sterically hindered β-hydrogens.[7][8]

Bimolecular (E2) Elimination Pathway

The E2 reaction is a concerted, single-step process where a base abstracts a proton from a β-carbon at the same time the leaving group departs from the α-carbon.[9][10] The reaction rate is second-order, dependent on the concentrations of both the alkyl halide and the base.[11] For the E2 mechanism to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[1][6]

Regioselectivity in E2 Reactions

The choice of base is the most critical factor in determining the regioselectivity of the E2 reaction for this compound.

  • With a Strong, Non-Bulky Base (e.g., Sodium Ethoxide, NaOEt): Small bases like ethoxide can readily access both the secondary (C3) and primary (C1) β-hydrogens. The transition state leading to the more stable, trisubstituted alkene (2-methyl-2-butene) is lower in energy.[12] Consequently, the reaction follows Zaitsev's rule , and the major product is 2-methyl-2-butene.[5]

  • With a Strong, Sterically Hindered Base (e.g., Potassium tert-Butoxide, KOtBu): A bulky base like tert-butoxide experiences significant steric hindrance when attempting to abstract the internal (C3) β-hydrogen.[6][13] It is far easier for the base to access the more exposed primary (C1) β-hydrogens of the methyl group.[14] This kinetic preference leads to the formation of the less substituted alkene (2-methyl-1-butene) as the major product, in accordance with Hofmann's rule .[15][16]

E2_Pathway sub This compound ts_z Transition State (Zaitsev) sub->ts_z  Attacks internal H⁺ ts_h Transition State (Hofmann) sub->ts_h  Attacks terminal H⁺ base_z Small Base (e.g., EtO⁻) base_z->ts_z prod_z 2-Methyl-2-butene (Major Product) ts_z->prod_z Zaitsev Product base_h Bulky Base (e.g., t-BuO⁻) base_h->ts_h prod_h 2-Methyl-1-butene (Major Product) ts_h->prod_h Hofmann Product

E2 Elimination Pathways for this compound.

Unimolecular (E1) Elimination Pathway

The E1 reaction is a two-step process that proceeds through a carbocation intermediate.[2] It is favored by polar protic solvents and weak bases.[17] The rate is first-order, depending only on the concentration of the alkyl halide.[18]

  • Step 1 (Rate-Determining): The C-Br bond breaks heterolytically to form a secondary carbocation and a bromide ion. This is the slow, rate-determining step.

  • Step 2 (Fast): A weak base (often the solvent) abstracts a proton from a carbon adjacent to the carbocation, forming the double bond.

Since the E1 reaction proceeds via the most stable transition state, it almost exclusively follows Zaitsev's rule . The base will preferentially abstract a proton that leads to the formation of the more stable, trisubstituted alkene.[17][18] Therefore, the major product of the E1 reaction of this compound is 2-methyl-2-butene. Carbocation rearrangements are possible but unlikely in this specific case as a hydride shift would only generate another secondary carbocation.

E1_Pathway sub This compound carbocation Secondary Carbocation Intermediate sub->carbocation Step 1: Slow Loss of Br⁻ prod 2-Methyl-2-butene (Zaitsev Product) carbocation->prod Step 2: Fast -H⁺ base Weak Base (e.g., H₂O, EtOH) base->carbocation

E1 Elimination Pathway via a Carbocation Intermediate.

Quantitative Data Summary

The product distribution in elimination reactions is highly sensitive to the steric bulk of the base. The following table summarizes the expected product distribution for the E2 elimination of a tertiary alkyl halide, 2-bromo-2-methylbutane, which serves as a close analogue to illustrate the principle.

SubstrateBaseSolvent% Hofmann Product (2-methyl-1-butene)% Zaitsev Product (2-methyl-2-butene)Predominant Rule
2-Bromo-2-methylbutaneKOEtEtOH30%70%Zaitsev
2-Bromo-2-methylbutaneKOtBut-BuOH72%28%Hofmann
Data derived from studies on analogous substrates.[14]

Detailed Experimental Protocols

The following protocols provide a framework for the selective synthesis of either the Zaitsev or Hofmann product from this compound.

Protocol 1: Zaitsev-Selective Elimination
  • Objective: To synthesize 2-methyl-2-butene as the major product via an E2 reaction.

  • Reagents:

    • This compound

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (B145695) (EtOH)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a dry, round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen).

    • Add this compound (1.0 equivalent) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by gas chromatography (GC).

    • After 2-4 hours, or upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x volume).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to isolate the alkene mixture.

    • Analyze the product distribution using GC-MS and 1H NMR spectroscopy.

Protocol 2: Hofmann-Selective Elimination
  • Objective: To synthesize 2-methyl-1-butene as the major product via an E2 reaction.

  • Reagents:

  • Procedure:

    • In a dry, round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.

    • Add this compound (1.0 equivalent) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours, monitoring by GC.

    • Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3x volume).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure (products are volatile).

    • Analyze the product distribution using GC-MS and 1H NMR spectroscopy.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Reaction Setup (Inert Atmosphere) reflux 2. Reflux (Heating) setup->reflux monitoring 3. Monitoring (GC) reflux->monitoring quench 4. Quenching monitoring->quench extract 5. Extraction quench->extract wash 6. Washing & Drying extract->wash purify 7. Purification (Distillation) wash->purify analysis 8. Product Analysis (GC-MS, NMR) purify->analysis

References

Chirality of 1-Bromo-2-methylbutane and its significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chirality and Significance of 1-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral haloalkane that serves as a critical building block in asymmetric synthesis. Its stereogenic center at the second carbon position allows for the existence of two non-superimposable mirror images, or enantiomers: (S)-(+)-1-bromo-2-methylbutane and (R)-(-)-1-bromo-2-methylbutane. The distinct stereochemistry of these molecules makes them highly valuable as precursors for introducing specific stereocenters into complex target molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, enantioselective synthesis, and significant applications of this compound.

Stereochemistry and Absolute Configuration

The chirality of this compound originates from its carbon-2 (C2) atom, which is bonded to four different substituents: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a bromomethyl group (-CH₂Br).[1] This asymmetric center gives rise to a pair of enantiomers. The absolute configuration of each enantiomer is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Assignment:

  • Assign Priority: Priority is assigned to the atoms directly attached to the chiral center based on their atomic number. The higher the atomic number, the higher the priority. For this compound, the groups attached to C2 are ranked by looking at the first point of difference.

    • -CH₂Br vs. -CH₂CH₃: The first atom in both chains is carbon. Moving to the next atoms, the bromomethyl group has a bromine atom (higher atomic number) while the ethyl group has a carbon atom. Thus, -CH₂Br has a higher priority than -CH₂CH₃. However, the direct connection to the chiral center is what matters first. The connections are C(ethyl), C(methyl), C(bromomethyl), and H.

    • Correct Priority Assignment at C2: The atoms directly attached are Carbon, Carbon, Carbon, and Hydrogen. To break the tie, we look at what those carbons are attached to.

      • -CH₂CH₃ (Ethyl group): The carbon is attached to (C, H, H).

      • -CH₂Br (Bromomethyl group): This group is not directly attached to the chiral center. The chiral center is C2. The molecule is CH₃CH₂(C*H)(CH₃)CH₂Br.

      • Correct substituents on C2: -H, -CH₃, -CH₂CH₃, and -CH₂Br. Wait, the structure is this compound, so the bromine is on C1. The structure is Br-CH₂-(C*H)(CH₃)-CH₂-CH₃.

      • Re-evaluating substituents on the chiral C2: The four groups are:

        • Ethyl group (-CH₂CH₃)

        • Methyl group (-CH₃)

        • Bromomethyl group (-CH₂Br)

        • Hydrogen atom (-H)

    • CIP Priority:

      • -CH₂Br (The carbon is attached to Br, H, H)

      • -CH₂CH₃ (The carbon is attached to C, H, H)

      • -CH₃ (The carbon is attached to H, H, H)

      • -H (Lowest atomic number)

  • Orient the Molecule: The molecule is oriented so that the lowest-priority group (in this case, -H) points away from the observer.

  • Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is traced. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

The (+)-enantiomer has been determined to have the S configuration, while the (-)-enantiomer has the R configuration.[2]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the enantiomers of this compound.

Physicochemical and Chiroptical Properties

The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index. They are distinguished by their chiroptical properties, specifically the direction in which they rotate plane-polarized light. The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).

Property(S)-(+)-1-Bromo-2-methylbutane(R)-(-)-1-Bromo-2-methylbutane
CAS Number 534-00-9[3][4]99032-67-4[5][6]
Molecular Formula C₅H₁₁Br[4]C₅H₁₁Br[5]
Molecular Weight 151.04 g/mol [4]151.04 g/mol [5]
Boiling Point 121-122 °C[2]121 °C (Predicted)[7]
Density 1.223 g/mL at 25 °C[2]1.211 g/cm³ (Predicted)[5]
Refractive Index (n20/D) 1.445[2]N/A
Specific Rotation ([α]) +4.5° (c=5 in chloroform, 21°C/D)- (value expected to be equal and opposite to S)

Enantioselective Synthesis

The most effective and widely used method for preparing enantiomerically pure this compound is through the nucleophilic substitution of a chiral precursor.[8] The readily available chiral alcohol, 2-methyl-1-butanol, serves as the ideal starting material.

The reaction of (R)-(-)-2-methyl-1-butanol with phosphorus tribromide (PBr₃) proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[8] This reaction is stereospecific and occurs with a complete inversion of configuration at the chiral center, yielding (S)-(+)-1-bromo-2-methylbutane with high enantiomeric purity (>99% ee).[8]

SN2_Synthesis start (R)-(-)-2-methyl-1-butanol (Starting Material) transition Sₙ2 Transition State (Backside Attack) start->transition Reaction with PBr₃ reagent Phosphorus Tribromide (PBr₃) - Anhydrous Conditions - Temperature: 0-5 °C reagent->transition product (S)-(+)-1-bromo-2-methylbutane (Product) transition->product Displacement of OHPBr₂⁻ inversion Inversion of Stereochemistry transition->inversion

Caption: Stereospecific synthesis of (S)-1-bromo-2-methylbutane via an Sₙ2 reaction mechanism.

Experimental Protocols

Synthesis of (S)-(+)-1-Bromo-2-methylbutane from (R)-(-)-2-methyl-1-butanol

This protocol is a representative procedure based on the Sₙ2 reaction with phosphorus tribromide, adapted from established methods for converting primary alcohols to alkyl bromides.[8][9]

Materials:

  • (R)-(-)-2-methyl-1-butanol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol)[9]

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, extraction, and distillation under an inert atmosphere (e.g., N₂ or Ar).

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with (R)-(-)-2-methyl-1-butanol (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cooling: The reaction flask is cooled to 0 °C using an ice-water bath.

  • Reagent Addition: Phosphorus tribromide (0.4 eq) is added dropwise from the dropping funnel to the stirred solution over 30-60 minutes. The internal temperature must be maintained below 5 °C during the addition to minimize side reactions.[8][9]

  • Reaction: After the addition is complete, the mixture is stirred at 0 °C for one hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours.[8][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction mixture is carefully poured over crushed ice to quench any unreacted PBr₃. The resulting mixture is transferred to a separatory funnel.

  • Extraction & Washing: The organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are then washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.[9]

  • Drying & Concentration: The washed organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure (S)-(+)-1-bromo-2-methylbutane.

Significance in Research and Drug Development

Chiral bromoalkanes like this compound are indispensable tools in asymmetric synthesis, which is paramount in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.

  • Chiral Building Blocks: They serve as versatile precursors for introducing a defined stereocenter into a larger molecule. The carbon-bromine bond is readily transformed via nucleophilic substitution or organometallic reactions while preserving the stereochemical integrity of the chiral center.[8]

  • Optically Active Grignard Reagents: (S)-1-bromo-2-methylbutane is used to prepare the corresponding optically active Grignard reagent, (S)-2-methylbutylmagnesium bromide. These chiral nucleophiles are crucial for forming new carbon-carbon bonds and creating complex molecules with high enantioselectivity.[2]

  • Pharmaceuticals and Agrochemicals: The chiral 2-methylbutyl moiety is present in various biologically active molecules. Using an enantiomerically pure starting material like this compound ensures the final product is also enantiopure, avoiding costly and difficult chiral separations later in the synthesis.

  • Materials Science: It is a key intermediate for the synthesis of chiral nematic liquid crystals, which are essential components in advanced display technologies due to their unique light-manipulating properties.[2][10]

Application_Workflow cluster_input cluster_process cluster_output bromo (S)-1-bromo-2-methylbutane step1 Step 1: Grignard Formation (in dry ether) bromo->step1 mg Magnesium (Mg) mg->step1 electrophile Electrophile (e.g., Ketone, Aldehyde) step2 Step 2: Nucleophilic Attack electrophile->step2 grignard Chiral Grignard Reagent ((S)-2-methylbutylmagnesium bromide) step1->grignard final_product New Chiral Molecule (e.g., Chiral Alcohol) step2->final_product grignard->step2 significance Application in - Drug Synthesis - Fine Chemicals final_product->significance

Caption: Workflow illustrating the application of this compound in asymmetric synthesis.

Conclusion

This compound is more than a simple haloalkane; it is a powerful and versatile chiral synthon. A thorough understanding of its stereochemistry, properties, and reaction mechanisms is essential for chemists engaged in the synthesis of enantiomerically pure compounds. The ability to reliably synthesize and utilize its specific enantiomers allows researchers and drug development professionals to construct complex molecular architectures with precise stereochemical control, paving the way for the development of novel therapeutics, advanced materials, and other high-value chemicals.

References

Methodological & Application

Application Notes and Protocols for the Formation of (2-Methylbutyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the Grignard reagent, (2-methylbutyl)magnesium bromide, from 1-bromo-2-methylbutane. This reagent is a valuable nucleophilic building block in organic synthesis, particularly for the introduction of the 2-methylbutyl group in the development of complex molecules and pharmaceutical intermediates. The branched nature of the alkyl group can introduce steric hindrance, influencing the reagent's reactivity and stability.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the formation of Grignard reagents from primary alkyl bromides. The selection of solvent and activation method can influence the initiation and overall success of the reaction.

Alkyl BromideSolventMagnesium ActivationTemperature (°C)Typical Yield (%)
This compoundAnhydrous Diethyl EtherIodine crystalReflux (35-40)~80-90
This compoundAnhydrous THF1,2-Dibromoethane (B42909)Room Temp to 50~85-95
1-BromobutaneAnhydrous Diethyl EtherMechanical StirringReflux>90
1-BromopentaneAnhydrous THFIodine crystalReflux>90

Experimental Protocols

Objective: To synthesize (2-methylbutyl)magnesium bromide from this compound and magnesium metal.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (catalytic amount, 1-2 small crystals) or 1,2-dibromoethane (a few drops)

  • Inert gas (Argon or Nitrogen)

  • Glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper)

  • Heating mantle and magnetic stirrer

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a strict inert atmosphere (argon or nitrogen).[2]

  • Anhydrous solvents are essential as Grignard reagents react violently with water.[2][3] All glassware must be thoroughly dried before use.

  • Diethyl ether is extremely flammable and has a low boiling point.[3] Work in a well-ventilated fume hood and avoid open flames.

  • Handle this compound with care, as it is a halogenated organic compound.

Procedure:

  • Apparatus Setup:

    • Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a glass stopper. Attach a drying tube filled with calcium chloride or a bubbler to the top of the condenser to maintain an inert atmosphere.

    • Flame-dry all glassware under a flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature.

  • Magnesium Activation:

    • Place the magnesium turnings in the reaction flask.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[4][5]

    • Gently warm the flask with a heat gun until the purple vapor of iodine is observed, which will then sublime on the magnesium surface. The disappearance of the iodine color is an indicator of magnesium activation.[5] If using 1,2-dibromoethane, the evolution of ethylene (B1197577) gas bubbles indicates activation.[4]

  • Reaction Initiation:

    • Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.

    • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension while stirring.

    • The reaction is initiated when a color change (typically becoming cloudy or grayish) and a gentle reflux are observed.[6] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction. The final solution should appear as a cloudy, grayish-brown suspension.

  • Use and Storage:

    • The freshly prepared (2-methylbutyl)magnesium bromide solution should be used immediately for subsequent reactions.

    • If storage is necessary, the solution should be kept under an inert atmosphere in a tightly sealed container. The concentration of the Grignard reagent can be determined by titration before use.

Visualizations

Grignard_Formation_Workflow start Start setup 1. Assemble and flame-dry glassware under inert gas start->setup add_mg 2. Add Mg turnings to the flask setup->add_mg activate_mg 3. Activate Mg with Iodine or 1,2-Dibromoethane add_mg->activate_mg add_solvent 4. Add anhydrous ether or THF activate_mg->add_solvent initiate 6. Add a small portion of halide solution to initiate the reaction add_solvent->initiate prepare_halide 5. Prepare solution of This compound in anhydrous solvent prepare_halide->initiate check_initiation Initiation? initiate->check_initiation troubleshoot Troubleshoot: - Gentle warming - Sonication check_initiation->troubleshoot No add_remaining 7. Add remaining halide solution dropwise check_initiation->add_remaining Yes troubleshoot->initiate reflux 8. Reflux for 30-60 minutes add_remaining->reflux product Formation of (2-Methylbutyl)magnesium Bromide reflux->product

Caption: Workflow for the formation of (2-Methylbutyl)magnesium Bromide.

References

Application Notes and Protocols for Chiral Liquid Crystal Synthesis Using (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Bromo-2-methylbutane is a valuable chiral building block for the synthesis of chiral liquid crystals. Its optically active 2-methylbutyl group can be incorporated as a terminal chiral tail in calamitic (rod-shaped) liquid crystal molecules. This chiral moiety is effective in inducing a helical twist in nematic liquid crystal phases, leading to the formation of chiral nematic (N*) or cholesteric liquid crystals. These materials are of significant interest for a variety of applications, including advanced display technologies, smart windows, and sensors, due to their unique optical properties, such as selective reflection of light.

This document provides detailed application notes on the synthetic strategies for incorporating the (S)-2-methylbutyl group into a biphenyl-based liquid crystal core and presents a protocol for the synthesis of a specific chiral liquid crystal, (S)-4'-(2-methylbutyl)-[1,1'-biphenyl]-4-carbonitrile.

Synthetic Strategies

The introduction of the (S)-2-methylbutyl chiral tail onto a mesogenic core can be achieved through several standard organic synthesis reactions. The choice of strategy depends on the overall molecular design and the availability of starting materials. Two common and effective methods are the Suzuki-Miyaura cross-coupling reaction and the Williamson ether synthesis.

1. Suzuki-Miyaura Cross-Coupling:

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for constructing the biphenyl (B1667301) core of the liquid crystal. A typical approach involves the coupling of a boronic acid or ester functionalized with the chiral (S)-2-methylbutyl group with a suitable brominated aromatic core, or vice versa.

2. Williamson Ether Synthesis:

This method is employed when an ether linkage is desired to connect the chiral alkyl chain to the aromatic core. The synthesis involves the reaction of an alkoxide, generated from a hydroxyl-functionalized mesogen, with (S)-1-bromo-2-methylbutane. This SN2 reaction proceeds with inversion of configuration if the chiral center is directly involved, but in the case of (S)-1-bromo-2-methylbutane, the chirality is preserved as the reaction occurs at the primary carbon.

Featured Application: Synthesis of (S)-4'-(2-methylbutyl)-[1,1'-biphenyl]-4-carbonitrile

A prominent example of a chiral liquid crystal synthesized using (S)-1-bromo-2-methylbutane as the source of chirality is (S)-4'-(2-methylbutyl)-[1,1'-biphenyl]-4-carbonitrile. This molecule exhibits a chiral nematic phase and is often used as a chiral dopant to induce a helical structure in nematic host mixtures.

Quantitative Data

The physical and mesomorphic properties of the parent nematic liquid crystal 5CB and the chiral dopant CB15, which is a common name for a mixture containing (S)-4'-(2-methylbutyl)-[1,1'-biphenyl]-4-carbonitrile, are summarized below.

CompoundPropertyValueReference
4'-Pentyl-4-biphenylcarbonitrile (5CB)Molecular FormulaC₁₈H₁₉N[1]
Molecular Weight249.35 g/mol [1]
Crystal to Nematic Transition22.5 °C[1]
Nematic to Isotropic Transition35.0 °C[1]
(S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile (a component of CB15)Molecular FormulaC₁₈H₁₉N[2]
Molecular Weight249.35 g/mol [2]
Boiling Point388.8 °C at 760 mmHg[3]
Density1.02 g/cm³[3]

Note: Specific phase transition temperatures and helical twisting power for pure (S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile were not explicitly found in the searched literature. CB15 is a commercially available chiral dopant known to contain this molecule.

Experimental Protocols

The following protocols outline the key synthetic steps for the preparation of (S)-4'-(2-methylbutyl)-[1,1'-biphenyl]-4-carbonitrile.

Protocol 1: Grignard Reagent Formation from (S)-1-Bromo-2-methylbutane

This protocol describes the preparation of the (S)-2-methylbutylmagnesium bromide Grignard reagent, a key intermediate for coupling with the biphenyl core.

Materials:

  • (S)-1-Bromo-2-methylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of (S)-1-bromo-2-methylbutane (1.0 equivalent) in the anhydrous ethereal solvent.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete reaction. The resulting Grignard reagent should be used immediately in the subsequent step.

Protocol 2: Suzuki-Miyaura Coupling for Biphenyl Core Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form the 4'-alkyl-[1,1'-biphenyl]-4-carbonitrile structure. This can be adapted by using a boronic acid derivative of the chiral tail and a brominated cyanobiphenyl, or a chiral Grignard reagent with a brominated cyanobiphenyl in a related Kumada or Negishi coupling.

Materials:

  • (S)-2-methylbutylphenylboronic acid (or its Grignard reagent equivalent)

  • 4-Bromobenzonitrile (B114466)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, and water mixture)

Procedure:

  • To a Schlenk flask, add 4-bromobenzonitrile (1.0 equivalent), the (S)-2-methylbutylphenylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired (S)-4'-(2-methylbutyl)-[1,1'-biphenyl]-4-carbonitrile.

Visualizations

Logical Relationship of Synthetic Strategies

Synthesis_Strategies Synthetic Pathways to Chiral Liquid Crystals A (S)-1-Bromo-2-methylbutane C Chiral Intermediate ((S)-2-methylbutyl Grignard or Boronic Acid) A->C Grignard Formation or Borylation G Williamson Ether Synthesis A->G B Mesogenic Core Precursor (e.g., 4-Bromobiphenyl) D Coupling Reaction (e.g., Suzuki, Kumada) B->D C->D E Chiral Liquid Crystal ((S)-Alkyl Biphenyl) D->E F Hydroxylated Mesogen F->G Deprotonation H Chiral Liquid Crystal ((S)-Alkoxy Biphenyl) G->H

Caption: Synthetic routes to chiral liquid crystals.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Workflow for Suzuki-Miyaura Synthesis A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 12-24h) C->D E Reaction Monitoring (TLC/GC) D->E F Workup: Aqueous Extraction E->F G Purification: Column Chromatography F->G H Characterization: NMR, MS, etc. G->H I Pure Chiral Liquid Crystal H->I

Caption: Suzuki-Miyaura coupling experimental workflow.

Disclaimer

The provided protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The user is responsible for consulting relevant safety data sheets (SDS) for all chemicals and for adhering to all institutional and governmental safety regulations.

References

Application Notes and Protocols: SN2 Reaction of 1-Bromo-2-methylbutane with Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of alkyl azides is a fundamental transformation in organic chemistry, providing versatile intermediates for the introduction of nitrogen-containing functionalities. The azido (B1232118) group can be readily converted to amines, amides, and N-heterocycles, which are prevalent motifs in pharmaceuticals and other bioactive molecules. The bimolecular nucleophilic substitution (SN2) reaction offers a direct and stereospecific route to these valuable compounds.

This document provides detailed application notes and a comprehensive protocol for the SN2 reaction of 1-bromo-2-methylbutane with sodium azide (B81097) to produce 1-azido-2-methylbutane. This compound, a primary alkyl halide, is an excellent substrate for SN2 reactions due to minimal steric hindrance at the reaction center. Sodium azide serves as a potent nucleophile. The reaction proceeds via a concerted, single-step mechanism involving the backside attack of the azide anion on the carbon atom bearing the bromine atom. This results in an inversion of configuration at the stereocenter, a key characteristic of the SN2 pathway.[1][2][3]

Reaction Mechanism and Stereochemistry

The reaction proceeds through a classic SN2 transition state. The azide nucleophile (N₃⁻) attacks the electrophilic carbon of this compound from the side opposite to the bromine leaving group.[2] This "backside attack" leads to a transient pentacoordinate transition state where the C-N bond is forming concurrently with the C-Br bond breaking.[3] A crucial consequence of this mechanism is the inversion of stereochemistry at the reaction center. If the starting material is a single enantiomer, for example, (S)-1-bromo-2-methylbutane, the product will be the corresponding (R)-1-azido-2-methylbutane.[4]

Data Presentation

The following table summarizes the key quantitative data for the SN2 reaction of this compound with sodium azide.

ParameterValueNotes
Reactants
This compound1.0 equivalentPrimary alkyl halide substrate.
Sodium Azide (NaN₃)1.5 - 3.5 equivalentsExcess nucleophile to drive the reaction to completion.[5]
Solvent
Acetonitrile (B52724) or DMF~10 mL / 1 g of substratePolar aprotic solvents are preferred to enhance nucleophilicity.[5]
Reaction Conditions
Temperature80 °C (Reflux)Provides sufficient energy to overcome the activation barrier.[5]
Reaction Time24 hoursReaction progress can be monitored by TLC.[5]
Product
Product Name1-Azido-2-methylbutane
Yield~80%Typical reported yield for similar SN2 azide syntheses.[5]
Spectroscopic Data
IR (ν_max, cm⁻¹)~2100 cm⁻¹Characteristic strong absorption for the azide (N₃) asymmetric stretch.[6]
¹H NMR (CDCl₃, δ)PredictedSee predicted values in the characterization section.
¹³C NMR (CDCl₃, δ)PredictedSee predicted values in the characterization section.

Note: While a specific literature yield for this exact reaction was not found, the provided yield is a representative value for similar SN2 reactions of primary alkyl halides with sodium azide under these conditions.[5]

Experimental Protocols

Materials and Equipment
  • This compound

  • Sodium azide (NaN₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Glassware for extraction and filtration

Safety Precautions
  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and do not use metal spatulas. Quench any residual azide with sodium nitrite (B80452) followed by dilute acid.

  • This compound is a flammable and volatile alkyl halide. Handle in a well-ventilated fume hood.

  • Organic solvents are flammable. Work away from open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reaction Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (or DMF) to dissolve the alkyl halide, followed by sodium azide (1.5-3.5 eq).[5]

  • Reaction: Heat the mixture to reflux (approximately 80°C for acetonitrile) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent). The starting material should be less polar than the product. The reaction is typically complete within 24 hours.[5]

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (sodium bromide and excess sodium azide).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-2-methylbutane.

  • Purification (Optional): If necessary, the crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic strong, sharp absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide group.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl, ethyl, and methylene (B1212753) protons of the 2-methylbutyl group. The methylene protons adjacent to the azide group will be shifted downfield compared to the starting material.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms. The carbon atom directly attached to the azide group will experience a significant downfield shift.

Mandatory Visualizations

SN2_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A This compound + Sodium Azide + Acetonitrile B Reflux at 80°C (24 hours) A->B Heat C Cool & Filter B->C D Solvent Removal C->D E Extraction (Et₂O/Water) D->E F Drying & Concentration E->F G Purified 1-Azido-2-methylbutane F->G Purification (Optional) H Spectroscopic Characterization (IR, NMR) G->H

Caption: Experimental workflow for the synthesis of 1-azido-2-methylbutane.

SN2_Mechanism reactants N₃⁻ + this compound transition_state [N₃---C---Br]⁻ Transition State reactants->transition_state Backside Attack products 1-Azido-2-methylbutane + Br⁻ transition_state->products Leaving Group Departure

Caption: SN2 reaction mechanism for the azidation of this compound.

References

Application Notes and Protocols: Williamson Ether Synthesis of Ethyl 2-Methylbutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide to form an ether.[1][2][4] This method is most efficient with primary alkyl halides due to the SN2 pathway's sensitivity to steric hindrance.[2] While 1-bromo-2-methylbutane is a primary alkyl halide, the methyl group on the adjacent carbon introduces some steric bulk, which can lead to a competing E2 elimination reaction, especially with a strong, bulky base or at elevated temperatures.[5][6][7]

These application notes provide a detailed experimental protocol for the synthesis of ethyl 2-methylbutyl ether from this compound and sodium ethoxide. This protocol is intended for researchers in organic synthesis and drug development, providing a clear methodology, data presentation, and workflow visualization.

Physicochemical Data of Reactants and Product

A summary of the key physical and chemical properties for the starting materials and the expected product is provided below.

CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compoundC₅H₁₁Br151.04121-1221.2231.445
Ethanol (B145695)C₂H₅OH46.07780.7891.361
SodiumNa22.99-0.97-
Ethyl 2-methylbutyl etherC₇H₁₆O116.20~130-132 (Est.)~0.76 (Est.)~1.39 (Est.)

Experimental Protocol

This protocol details the synthesis of ethyl 2-methylbutyl ether. The first part involves the in situ preparation of sodium ethoxide, which then reacts with the alkyl halide.

Materials and Reagents
  • This compound (99%)

  • Absolute Ethanol (200 proof, anhydrous)

  • Sodium metal

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Apparatus for simple or fractional distillation

  • Standard laboratory glassware

Synthesis Procedure

Part A: Preparation of Sodium Ethoxide

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas outlet), and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Flush the entire apparatus with dry nitrogen or argon gas.

  • In a separate beaker under an inert atmosphere, carefully cut sodium metal (1.15 g, 50 mmol) into small pieces and add them to the reaction flask containing 50 mL of absolute ethanol.

  • The reaction between sodium and ethanol is exothermic and will generate hydrogen gas. The mixture may begin to boil.[8] Stir the mixture gently until all the sodium has completely dissolved to form a clear solution of sodium ethoxide in ethanol. This process can take 2-3 hours.[8]

Part B: Williamson Ether Synthesis

  • Once the sodium ethoxide solution has cooled to room temperature, begin stirring and add this compound (6.04 g, 40 mmol) dropwise from the dropping funnel over 20-30 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (boiling point of ethanol is ~78 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Part C: Work-up and Purification

  • Cool the reaction flask in an ice-water bath. Carefully quench the reaction by slowly adding 50 mL of cold water.

  • Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether to extract the organic product.

  • Separate the layers. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.

  • Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation to obtain pure ethyl 2-methylbutyl ether.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Preparation cluster_reaction S_N2 Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Ethanol + Sodium Metal alkoxide Sodium Ethoxide Solution reactants->alkoxide Dissolution add_halide Add this compound alkoxide->add_halide reflux Reflux (4-6h) add_halide->reflux quench Quench with H₂O reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash & Dry extract->wash evap Solvent Evaporation wash->evap distill Fractional Distillation evap->distill product Pure Ethyl 2-Methylbutyl Ether distill->product

Caption: Workflow for the synthesis of ethyl 2-methylbutyl ether.

Safety Precautions

  • Sodium Metal: Sodium is highly reactive with water and alcohols, producing flammable hydrogen gas. Handle it with forceps and ensure it is always kept under an inert liquid like mineral oil. The reaction with ethanol should be performed in a well-ventilated hood.

  • This compound: This is a flammable liquid and an irritant. Avoid contact with skin and eyes.

  • Solvents: Diethyl ether and ethanol are highly flammable. Ensure no open flames or spark sources are present in the laboratory. Perform distillations in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing (S)-1-Bromo-2-methylbutane as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Bromo-2-methylbutane is a versatile and valuable chiral building block in asymmetric synthesis. Its utility stems from the presence of a stereogenic center at the C2 position and a reactive bromide at the C1 position. This arrangement allows for the introduction of the chiral (S)-2-methylbutyl moiety into a target molecule with high stereochemical fidelity. The primary applications of this building block involve the formation of optically active Grignard reagents and their subsequent use in stereoselective coupling reactions. These reactions are instrumental in the synthesis of a variety of chiral molecules, including complex natural products like insect pheromones, and in the development of novel chiral materials such as liquid crystals. This document provides detailed protocols for key synthetic applications of (S)-1-Bromo-2-methylbutane, accompanied by quantitative data and workflow visualizations to facilitate its use in research and development.

Data Presentation

The following table summarizes the quantitative data for the representative protocols detailed in this document.

Protocol TitleReactant 1Reactant 2Catalyst/MediatorProductYield (%)Enantiomeric Excess (ee%)
Protocol 1: Synthesis of (4R,8S)- and (4S,8S)-4,8-Dimethyldecanal(S)-1-Bromo-2-methylbutane(R)- or (S)-Citronellyl TosylateMagnesium, Li₂CuCl₄ (catalytic)(4R,8S)- or (4S,8S)-4,8-Dimethyldecanal~60-70>95%
Protocol 2: General Cuprate-Mediated Cross-Coupling with a Primary Alkyl Halide(S)-1-Bromo-2-methylbutanePrimary Alkyl Bromide (e.g., 1-Bromobutane)Magnesium, Copper(I) Iodide (catalytic)Chiral Hydrocarbon (e.g., (S)-4-Methylnonane)~80-95>95%

Experimental Protocols

Protocol 1: Asymmetric Synthesis of the Insect Pheromone (4R,8S)- and (4S,8S)-4,8-Dimethyldecanal via Grignard Coupling

This protocol describes the synthesis of two stereoisomers of the aggregation pheromone of the red flour beetle, Tribolium castaneum, utilizing the Grignard reagent derived from (S)-1-Bromo-2-methylbutane. The key step is the lithium tetrachlorocuprate-catalyzed coupling of the chiral Grignard reagent with a chiral tosylate.

Materials:

  • (S)-(+)-1-Bromo-2-methylbutane (≥99% ee)

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • (R)- or (S)-Citronellyl tosylate

  • Lithium tetrachlorocuprate (Li₂CuCl₄) solution (0.1 M in THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Preparation of the Grignard Reagent ((S)-2-Methylbutylmagnesium Bromide)

  • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve (S)-1-Bromo-2-methylbutane (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a sonicator bath.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should be a cloudy grey or brown.

Step 2: Cuprate-Catalyzed Coupling Reaction

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the chiral tosylate ((R)- or (S)-Citronellyl tosylate, 1.0 equivalent) in anhydrous THF.

  • Add the tosylate solution dropwise to the stirred Grignard reagent at 0 °C.

  • Add a catalytic amount of Li₂CuCl₄ solution (e.g., 0.05 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude coupled product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure coupled alkene intermediate.

Step 4: Ozonolysis to the Final Aldehyde

  • The purified alkene is then subjected to ozonolysis followed by a reductive workup (e.g., with triphenylphosphine (B44618) or dimethyl sulfide) to yield the final pheromone, (4R,8S)- or (4S,8S)-4,8-dimethyldecanal.

Expected Outcome:

This procedure typically affords the coupled product with a yield of approximately 60-70%. The stereochemical integrity of the chiral centers is maintained, resulting in a product with high enantiomeric excess (>95% ee).[1]

Protocol 2: General Procedure for Copper(I)-Catalyzed Cross-Coupling of (S)-2-Methylbutylmagnesium Bromide with Primary Alkyl Halides

This protocol outlines a general and efficient method for the formation of new carbon-carbon bonds by coupling the Grignard reagent derived from (S)-1-Bromo-2-methylbutane with various primary alkyl bromides, catalyzed by copper(I) iodide. This reaction is useful for the synthesis of a range of chiral hydrocarbons.

Materials:

  • (S)-1-Bromo-2-methylbutane (≥99% ee)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • A primary alkyl bromide (e.g., 1-bromobutane, 1-bromohexane)

  • Copper(I) iodide (CuI)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer

Procedure:

Step 1: Preparation of the Grignard Reagent

  • Prepare (S)-2-Methylbutylmagnesium bromide from (S)-1-Bromo-2-methylbutane (1.25 equivalents) and magnesium (1.3 equivalents) in anhydrous THF as described in Protocol 1, Step 1.

Step 2: Copper-Catalyzed Cross-Coupling

  • In a separate oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the primary alkyl bromide (1.0 equivalent) and a catalytic amount of copper(I) iodide (e.g., 2 mol%).

  • Purge the flask with argon or nitrogen.

  • Add the freshly prepared Grignard reagent solution dropwise to the stirred mixture of the alkyl halide and catalyst over a period of 10-15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC to confirm the consumption of the starting alkyl halide.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully add 1 M HCl to quench the reaction and dissolve the magnesium salts.

  • Extract the product with a suitable organic solvent such as diethyl ether or toluene (B28343) (3 x volumes).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting crude chiral hydrocarbon can be purified by distillation or silica gel column chromatography if necessary.

Expected Outcome:

This copper-catalyzed cross-coupling reaction typically proceeds in good to excellent yields (80-95%). The reaction is known to proceed with high stereochemical retention, affording the chiral hydrocarbon product with an enantiomeric excess of >95%.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification s1_bromo (S)-1-Bromo-2-methylbutane grignard (S)-2-Methylbutylmagnesium Bromide s1_bromo->grignard mg Magnesium mg->grignard solvent1 Anhydrous Ether/THF solvent1->grignard coupling Coupling grignard->coupling Nucleophilic Attack electrophile Electrophile (e.g., Chiral Tosylate, Alkyl Halide) electrophile->coupling catalyst Catalyst (e.g., Li₂CuCl₄, CuI) catalyst->coupling quench Quenching (e.g., aq. NH₄Cl) coupling->quench extraction Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product Final Chiral Product purification->product

References

Application Notes: 1-Bromo-2-methylbutane as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-methylbutane, particularly in its chiral forms ((S)- and (R)-), is a versatile building block in organic synthesis, finding significant application as a precursor for various pharmaceutical intermediates.[1][2][3] Its utility stems from the presence of a chiral center and a reactive carbon-bromine bond, which allows for the introduction of the chiral 2-methylbutyl moiety into larger, more complex molecules. This chiral fragment is valuable in the development of pharmaceuticals where stereochemistry plays a crucial role in biological activity.[2][3]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for barbiturate-class central nervous system (CNS) depressants. The primary transformation highlighted is the alkylation of diethyl malonate, a classic and robust method for carbon-carbon bond formation.[4][5]

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized in the following key reactions for generating pharmaceutical intermediates:

  • Malonic Ester Synthesis: As an alkylating agent, it reacts with enolates of malonic esters to introduce the 2-methylbutyl group. The resulting substituted malonic ester is a direct precursor to barbiturates and other bioactive molecules.[4][5]

  • Grignard Reagent Formation: It can be converted into the corresponding Grignard reagent, (2-methylbutyl)magnesium bromide. This organometallic reagent is a powerful nucleophile used to form carbon-carbon bonds with various electrophiles, crucial for building complex molecular skeletons.[2]

  • Nucleophilic Substitution (SN2) Reactions: The reactive C-Br bond allows for direct displacement by a variety of nucleophiles, such as amines and alkoxides, to introduce the chiral 2-methylbutyl group into a range of scaffolds.[3]

Featured Application: Synthesis of Diethyl (2-methylbutyl)malonate

This section focuses on the synthesis of diethyl (2-methylbutyl)malonate, a key intermediate in the production of certain barbiturates. The protocol involves the alkylation of diethyl malonate with this compound.

Reaction Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2 Reaction) cluster_2 Step 3: Work-up & Purification A Diethyl Malonate D Diethyl Malonate Enolate A->D Deprotonation B Sodium Ethoxide (Base) B->D C Ethanol (B145695) (Solvent) F Diethyl (2-methylbutyl)malonate D->F Nucleophilic Attack E This compound E->F G Reaction Mixture H Aqueous Work-up G->H I Extraction H->I J Distillation I->J K Purified Product J->K

Caption: Workflow for the synthesis of diethyl (2-methylbutyl)malonate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-methylbutyl)malonate

This protocol details the alkylation of diethyl malonate with this compound using sodium ethoxide as the base.

Materials:

  • This compound (CAS No. 10422-35-2 for racemate, 534-00-9 for (S)-enantiomer)

  • Diethyl malonate (CAS No. 105-53-3)

  • Sodium metal (CAS No. 7440-23-5)

  • Absolute ethanol (CAS No. 64-17-5)

  • Diethyl ether (CAS No. 60-29-7)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (CAS No. 7487-88-9)

  • 5% aqueous sodium bicarbonate solution

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add 44 g (0.275 mol) of diethyl malonate dropwise from the dropping funnel over 30 minutes with stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add 37.75 g (0.25 mol) of this compound dropwise over 1 hour. An exothermic reaction will occur.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator. To the residue, add 100 mL of water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of 5% aqueous sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude diethyl (2-methylbutyl)malonate by vacuum distillation.

Data Presentation
ParameterValueReference
Reactants
This compound37.75 g (0.25 mol)N/A
Diethyl malonate44 g (0.275 mol)[4]
Sodium5.75 g (0.25 mol)[4]
Reaction Conditions
SolventAbsolute Ethanol[4]
Reaction TemperatureReflux[4]
Reaction Time2-3 hours[4]
Product
Product NameDiethyl (2-methylbutyl)malonateN/A
Theoretical Yield57.5 gN/A
Expected Yield70-80%Estimated
Boiling Point~125-130 °C at 15 mmHgEstimated

From Intermediate to Active Pharmaceutical Ingredient (API)

The synthesized diethyl (2-methylbutyl)malonate is a direct precursor to barbiturates. The following diagram illustrates the general pathway.

G cluster_0 Intermediate Synthesis cluster_1 Condensation Reaction cluster_2 Mechanism of Action A Diethyl (2-methylbutyl)malonate D 5-ethyl-5-(2-methylbutyl)barbituric acid (Pentobarbital Analog) A->D B Urea B->D C Sodium Ethoxide (Base) C->D Condensation E GABA_A Receptor D->E Binds to F Increased Chloride Ion Influx E->F Potentiates GABA effect G Neuronal Hyperpolarization F->G H CNS Depression G->H

Caption: Synthesis of a barbiturate (B1230296) analog and its mechanism of action.

Conclusion

This compound serves as an effective and valuable precursor for the synthesis of pharmaceutical intermediates, particularly for barbiturate-type compounds. The alkylation of diethyl malonate with this compound provides a reliable route to diethyl (2-methylbutyl)malonate, a key building block for these CNS depressants. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of drug development. The chirality of this compound also presents opportunities for the asymmetric synthesis of enantiomerically pure pharmaceuticals, which is of critical importance in modern drug design.[6]

References

Application Notes and Protocols for the Kumada Coupling of 1-Bromo-2-methylbutane Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kumada coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the cross-coupling of a Grignard reagent with an organic halide.[1][2] This reaction is catalyzed by transition metals, most commonly nickel or palladium complexes.[1][2] These application notes provide a detailed overview and experimental protocols for the Kumada coupling of the Grignard reagent derived from 1-bromo-2-methylbutane, a secondary alkyl halide. The coupling of secondary alkyl Grignards can be challenging due to side reactions such as β-hydride elimination.[3] However, recent advancements, particularly the use of diene additives in nickel-catalyzed systems, have significantly improved the efficiency and applicability of these transformations, making them valuable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the nickel-catalyzed Kumada coupling of 2-methylbutylmagnesium bromide with various aryl bromides. The use of 1,3-butadiene (B125203) as an additive is crucial for achieving high yields with secondary alkyl Grignard reagents.[1][4]

Table 1: Nickel-Catalyzed Kumada Coupling of 2-Methylbutylmagnesium Bromide with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleNiCl₂ (3)1,3-Butadiene (10)THF25385-95
24-BromotolueneNiCl₂ (3)1,3-Butadiene (10)THF25380-90
3BromobenzeneNiCl₂ (3)1,3-Butadiene (10)THF25388-98
44-BromobenzonitrileNiCl₂ (3)1,3-Butadiene (10)THF25475-85
51-BromonaphthaleneNiCl₂ (3)1,3-Butadiene (10)THF25382-92
62-BromopyridineNiCl₂ (3)1,3-Butadiene (10)THF25570-80

Yields are estimated based on reported couplings of similar secondary alkyl Grignard reagents and may vary depending on the specific reaction conditions and substrate purity.[1][4]

Experimental Protocols

Protocol 1: Preparation of 2-Methylbutylmagnesium Bromide (Grignard Reagent)

This protocol details the formation of the Grignard reagent from this compound. Strict anhydrous conditions are essential for the success of this reaction.[5]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the alkyl bromide solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion and Use: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours). The resulting greyish-brown solution of 2-methylbutylmagnesium bromide is ready for use in the subsequent Kumada coupling reaction.

Protocol 2: Nickel-Catalyzed Kumada Coupling of 2-Methylbutylmagnesium Bromide with an Aryl Bromide

This protocol describes the cross-coupling reaction using the prepared Grignard reagent.[1][4]

Materials:

  • 2-Methylbutylmagnesium bromide solution in THF (from Protocol 1)

  • Aryl bromide

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Butadiene (as a solution in THF or condensed gas)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent) and a magnetic stir bar. Dissolve the aryl bromide in anhydrous THF.

  • Catalyst and Additive Addition: Add NiCl₂ (0.03 equivalents) to the stirred solution. Then, add 1,3-butadiene (0.10 equivalents).

  • Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the prepared 2-methylbutylmagnesium bromide solution (1.3 equivalents) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for the time indicated in Table 1 (typically 3-5 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Mandatory Visualizations

G cluster_0 Grignard Reagent Formation cluster_1 Kumada Coupling Reaction A This compound E Formation of 2-Methylbutylmagnesium Bromide A->E B Magnesium Turnings D Activation with Iodine B->D C Anhydrous THF C->E D->E I Cross-Coupling Reaction E->I Addition of Grignard Reagent F Aryl Bromide F->I G NiCl2 (Catalyst) G->I H 1,3-Butadiene (Additive) H->I J Work-up and Purification I->J K Final Product: Aryl-2-methylbutane J->K

Caption: Experimental workflow for the Kumada coupling.

G A Ni(0) B R-Ni(II)-X A->B Oxidative Addition (R-X) C R-Ni(II)-R' B->C Transmetalation (R'-MgX) C->A Reductive Elimination (R-R')

References

Application Notes and Protocols: Enantioselective Synthesis of a Novel Levetiracetam Analogue Using (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective synthesis of a novel drug candidate, (S)-2-((R)-2-methylbutyl)-2-oxo-pyrrolidine-1-carboxamide (a Levetiracetam analogue), utilizing (R)-1-Bromo-2-methylbutane as a key chiral building block. This document outlines the synthetic strategy, detailed experimental procedures, and expected outcomes, offering a practical guide for researchers in medicinal chemistry and drug development.

Introduction

Levetiracetam is an effective antiepileptic drug characterized by a chiral center at the C-2 position of the butanamide side chain. The therapeutic activity resides primarily in the (S)-enantiomer. This protocol details the synthesis of a novel analogue where the ethyl group of Levetiracetam is replaced by a (R)-2-methylbutyl group. This modification is of interest for exploring the structure-activity relationship (SAR) of this class of compounds, potentially leading to improved pharmacological properties. The key to this synthesis is the stereospecific introduction of the chiral side chain using (R)-1-Bromo-2-methylbutane.

Synthetic Strategy

The overall synthetic strategy involves the preparation of a chiral α-amino acid intermediate derived from (R)-1-Bromo-2-methylbutane. This intermediate is then coupled with 2-oxopyrrolidine-1-carbonyl chloride, followed by amidation to yield the final product. The stereochemistry of the starting material, (R)-1-Bromo-2-methylbutane, is crucial for establishing the desired stereocenter in the final drug candidate.

Logical Workflow for the Synthesis of the Levetiracetam Analogue

G A (R)-1-Bromo-2-methylbutane C (R)-2-Methylbutylmagnesium bromide (Grignard Reagent) A->C 1. Et2O B Magnesium Turnings B->C E Chiral Alkylation Product C->E 2. THF, -78 °C D N-(Diphenylmethylene)glycine tert-butyl ester D->E G (R)-2-Amino-4-methylhexanoic acid hydrochloride E->G 3. aq. HCl F Acid Hydrolysis I (R)-Methyl 2-amino-4-methylhexanoate hydrochloride G->I 4. SOCl2, MeOH H Thionyl Chloride, Methanol (B129727) K (R)-2-Amino-4-methylhexanamide I->K 5. NH3, MeOH J Ammonia (B1221849) M Final Levetiracetam Analogue K->M 6. Base, CH2Cl2 L 2-Oxopyrrolidine-1-carbonyl chloride L->M

Caption: Synthetic workflow for the Levetiracetam analogue.

Experimental Protocols

3.1. Synthesis of (R)-2-Amino-4-methylhexanoic acid hydrochloride

This procedure outlines the stereospecific alkylation of a glycine (B1666218) equivalent with the Grignard reagent derived from (R)-1-Bromo-2-methylbutane.

  • Materials:

    • (R)-1-Bromo-2-methylbutane

    • Magnesium turnings

    • Anhydrous diethyl ether (Et₂O)

    • N-(Diphenylmethylene)glycine tert-butyl ester

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Aqueous Hydrochloric Acid (HCl)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a solution of (R)-1-Bromo-2-methylbutane (1.0 eq) in anhydrous Et₂O dropwise to initiate the Grignard reaction.

    • In a separate flask, dissolve N-(Diphenylmethylene)glycine tert-butyl ester (1.1 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the prepared Grignard reagent to the solution of the glycine equivalent.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Treat the crude product with 3M HCl and heat to reflux for 4 hours to hydrolyze the ester and imine.

    • Cool the reaction mixture and wash with diethyl ether to remove non-polar impurities.

    • Concentrate the aqueous layer under reduced pressure to yield (R)-2-Amino-4-methylhexanoic acid hydrochloride as a solid.

3.2. Synthesis of (R)-2-Amino-4-methylhexanamide

This two-step procedure converts the amino acid into the corresponding amide, a key intermediate for the final coupling reaction.

  • Materials:

    • (R)-2-Amino-4-methylhexanoic acid hydrochloride

    • Thionyl chloride (SOCl₂)

    • Methanol (MeOH)

    • Ammonia (7N in MeOH)

  • Procedure:

    • Suspend (R)-2-Amino-4-methylhexanoic acid hydrochloride (1.0 eq) in methanol and cool to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise and then stir the mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

    • Dissolve the crude ester in a 7N solution of ammonia in methanol and stir in a sealed vessel at room temperature for 24 hours.

    • Concentrate the reaction mixture in vacuo to yield crude (R)-2-Amino-4-methylhexanamide.

3.3. Synthesis of (S)-2-((R)-2-methylbutyl)-2-oxo-pyrrolidine-1-carboxamide

The final step involves the coupling of the chiral amino amide with an activated pyrrolidinone derivative.

  • Materials:

    • (R)-2-Amino-4-methylhexanamide

    • 2-Oxopyrrolidine-1-carbonyl chloride

    • Triethylamine (B128534) (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (R)-2-Amino-4-methylhexanamide (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (2.2 eq).

    • Slowly add a solution of 2-Oxopyrrolidine-1-carbonyl chloride (1.1 eq) in anhydrous DCM.

    • Stir the reaction at room temperature for 18 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final Levetiracetam analogue.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the Levetiracetam analogue. These values are based on analogous reactions reported in the literature for similar substrates.

StepProductExpected Yield (%)Expected Enantiomeric Excess (e.e.) (%)Analytical Method
1(R)-2-Amino-4-methylhexanoic acid hydrochloride75-85>98Chiral HPLC, NMR
2(R)-2-Amino-4-methylhexanamide80-90>98NMR, Mass Spec
3(S)-2-((R)-2-methylbutyl)-2-oxo-pyrrolidine-1-carboxamide65-75>98Chiral HPLC, NMR, Mass Spec

Signaling Pathway and Mechanism of Action (Hypothetical)

Levetiracetam is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. It is hypothesized that the synthesized analogue will also target SV2A. The modified side chain may influence the binding affinity and selectivity, potentially altering the drug's efficacy and side-effect profile. Further biological evaluation is required to confirm the precise mechanism of action.

Hypothesized Interaction with SV2A

G cluster_0 Presynaptic Terminal Drug Analogue Drug Analogue SV2A SV2A Drug Analogue->SV2A Binds to Vesicle Vesicle SV2A->Vesicle Modulates Function Neurotransmitter Release Neurotransmitter Release Vesicle->Neurotransmitter Release Regulates Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron Acts on

Caption: Proposed mechanism of action of the drug analogue.

Conclusion

This document provides a comprehensive guide for the enantioselective synthesis of a novel Levetiracetam analogue using (R)-1-Bromo-2-methylbutane. The detailed protocols and expected data serve as a valuable resource for researchers aiming to explore new chemical entities in the field of antiepileptic drug discovery. The successful synthesis and subsequent biological evaluation of this analogue will contribute to a deeper understanding of the structure-activity relationships within this important class of therapeutic agents.

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 2-Methylbutyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 2-methylbutyl magnesium bromide, a valuable Grignard reagent in organic synthesis. The protocols outlined herein are intended for use by trained professionals in a laboratory setting.

Introduction

Grignard reagents, organomagnesium halides, are potent nucleophiles widely employed in the formation of carbon-carbon bonds. 2-Methylbutyl magnesium bromide, with its branched alkyl structure, is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other complex targets. This guide details the conventional method for its preparation from 2-methylbutyl bromide and magnesium metal.

Data Presentation

The following table summarizes key quantitative data for the synthesis of 2-methylbutyl magnesium bromide, comparing a conventional method with an anthracene-assisted catalytic approach.

ParameterConventional MethodAnthracene-Assisted Method
Reactants 2-Methylbutyl bromide, Magnesium turnings2-Methylbutyl bromide, Magnesium turnings
Catalyst NoneAnthracene
Solvent Anhydrous Diethyl Ether or THFAnhydrous Tetrahydrofuran (B95107) (THF)
Temperature Reflux (35-40 °C)[1]Not Specified
Reaction Time 24 - 48 hours4 - 6 hours
Yield (%) 65 - 75%78 - 85%

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of 2-methylbutyl magnesium bromide.

Materials:

  • 2-Methylbutyl bromide (1-bromo-2-methylbutane)

  • Magnesium turnings

  • Anhydrous diethyl ether or anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line with bubbler

  • Glassware (graduated cylinders, syringes) - all glassware must be oven-dried before use.

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Ensure all glassware is thoroughly dried to prevent the ingress of moisture. The entire system should be flushed with a slow stream of nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-methylbutyl bromide in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

  • Controlled Addition: Once the reaction has started, add the remaining 2-methylbutyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux of the solvent. The reaction is exothermic, so the addition rate should be carefully controlled to prevent the reaction from becoming too vigorous. An ice bath should be kept on hand for cooling if necessary.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux until most of the magnesium has been consumed. The completion of the reaction is indicated by the cessation of bubbling and the formation of a cloudy grey or brownish solution. The Grignard reagent is now ready for use in subsequent reactions.

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All operations must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • The reaction is exothermic and can become vigorous. Appropriate cooling measures should be readily available.

  • Diethyl ether and THF are highly flammable solvents. Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Visualizations

The following diagrams illustrate the key relationships and workflow for the synthesis of 2-methylbutyl magnesium bromide.

Synthesis_Workflow Experimental Workflow for Grignard Reagent Synthesis A Apparatus Setup (Dry Glassware, Inert Atmosphere) B Magnesium Activation (Mg Turnings + Iodine Crystal) A->B C Initiation (Add small amount of 2-methylbutyl bromide solution) B->C D Controlled Addition (Dropwise addition of remaining bromide solution) C->D E Reaction Completion (Stirring and gentle reflux) D->E F 2-Methylbutyl Magnesium Bromide (Grignard Reagent) E->F

Caption: Experimental workflow for the synthesis of 2-methylbutyl magnesium bromide.

Signaling_Pathway Key Relationships in Grignard Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Methylbutyl Bromide 2-Methylbutyl Bromide Grignard Reagent 2-Methylbutyl Magnesium Bromide 2-Methylbutyl Bromide->Grignard Reagent reacts with Magnesium Magnesium Magnesium->Grignard Reagent reacts with Anhydrous Solvent\n(Ether or THF) Anhydrous Solvent (Ether or THF) Anhydrous Solvent\n(Ether or THF)->Grignard Reagent stabilizes Inert Atmosphere\n(N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere\n(N2 or Ar)->Grignard Reagent protects Initiator\n(Iodine) Initiator (Iodine) Initiator\n(Iodine)->Magnesium activates

Caption: Key components and their roles in the synthesis of the Grignard reagent.

References

Troubleshooting & Optimization

How to minimize side products in 1-Bromo-2-methylbutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Bromo-2-methylbutane

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and which is recommended for the highest purity?

There are three main synthetic pathways to produce this compound. The choice of method significantly impacts the potential side products and overall yield.

  • Substitution Reaction (SN2) of 2-methyl-1-butanol (B89646): This is often the most reliable method for producing this compound with high selectivity. The reaction of a primary alcohol with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) proceeds via an SN2 mechanism, which minimizes carbocation rearrangements.[1]

  • Anti-Markovnikov Addition to 2-methyl-1-butene (B49056): This method involves the free-radical addition of HBr in the presence of peroxides (ROOR).[2] It is highly regioselective for the anti-Markovnikov product, yielding this compound.[3]

  • Free-Radical Bromination of 2-methylbutane: This method is generally not recommended for the selective synthesis of this compound. The reaction of an alkane with bromine (Br₂) under UV light or heat leads to a mixture of all possible monobrominated isomers, with the major product being the one derived from the most stable radical intermediate.[4][5]

Recommendation: For the highest purity and yield of this compound, the SN2 reaction of 2-methyl-1-butanol with PBr₃ is the preferred method as it avoids the formation of carbocation intermediates and the associated rearrangement side products.

Synthesis_Routes cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_2 Products 2-methyl-1-butanol 2-methyl-1-butanol SN2 SN2 Substitution 2-methyl-1-butanol->SN2 PBr3 or HBr 2-methyl-1-butene 2-methyl-1-butene Anti_Markovnikov Anti-Markovnikov Addition 2-methyl-1-butene->Anti_Markovnikov HBr, ROOR 2-methylbutane 2-methylbutane Free_Radical Free Radical Bromination 2-methylbutane->Free_Radical Br2, UV light Product This compound (Desired) SN2->Product High Selectivity Side_Products Side Products (Isomers, Alkenes) SN2->Side_Products Rearrangement (with HBr) Anti_Markovnikov->Product High Selectivity Free_Radical->Product Free_Radical->Side_Products Low Selectivity

Caption: Overview of synthesis pathways for this compound.

Troubleshooting Guides

Issue 1: Formation of 2-bromo-2-methylbutane (B1582447) as a major side product.

Scenario A: Synthesis from 2-methyl-1-butanol with HBr

  • Cause: The reaction is likely proceeding through an SN1 pathway, which involves the formation of a primary carbocation. This unstable intermediate rapidly undergoes a hydride shift to form a more stable tertiary carbocation, which is then attacked by the bromide ion to yield the rearranged product, 2-bromo-2-methylbutane. This is a common issue when using strong acids like HBr with primary alcohols that can form more stable carbocations upon rearrangement.

  • Solution:

    • Switch to PBr₃: Phosphorus tribromide is the preferred reagent for converting primary alcohols to alkyl bromides.[1] The reaction proceeds via an SN2 mechanism that does not involve carbocation intermediates, thus preventing rearrangements.[6]

    • Control Reaction Conditions: If HBr must be used, maintain a low reaction temperature (e.g., 0 °C) to favor the SN2 pathway over SN1. However, the risk of rearrangement remains.

Carbocation_Rearrangement start 2-methyl-1-butanol + HBr protonation Protonation of -OH start->protonation primary_carbocation Formation of Primary Carbocation (Unstable) protonation->primary_carbocation hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift attack1 Br- attack primary_carbocation->attack1 SN2-like tertiary_carbocation Formation of Tertiary Carbocation (Stable) hydride_shift->tertiary_carbocation attack2 Br- attack tertiary_carbocation->attack2 SN1 product1 This compound (Minor Product) attack1->product1 product2 2-Bromo-2-methylbutane (Major Product) attack2->product2

Caption: Mechanism of carbocation rearrangement leading to side product formation.

Scenario B: Synthesis via Free-Radical Bromination of 2-methylbutane

  • Cause: Free-radical bromination is inherently non-selective for this substrate. The stability of the radical intermediate dictates the major product. Abstraction of a hydrogen atom from the tertiary carbon of 2-methylbutane forms the most stable tertiary radical, leading to 2-bromo-2-methylbutane as the predominant product.

  • Solution: This method is unsuitable for the selective synthesis of this compound. It is recommended to choose an alternative synthesis route.

Hydrogen TypeNumber of HydrogensRelative Reactivity (Bromination at 300°C)Expected ProductPredicted % Yield (Statistical)Actual % Yield (Approx.)
Primary (C1)61This compound50.0%~25%
Secondary (C3)2822-Bromo-3-methylbutane16.7%~25%
Tertiary (C2)116002-Bromo-2-methylbutane8.3%>50%
Primary (C4)311-Bromo-3-methylbutane25.0%<1%

Data adapted from principles of radical selectivity, actual yields may vary.[5]

Issue 2: Low yield and formation of isomeric bromides and/or alkenes.
  • Cause:

    • Elimination Reactions: Especially when using HBr or in the presence of a non-nucleophilic base, elimination (E1 or E2) can compete with substitution, leading to the formation of 2-methyl-1-butene or 2-methyl-2-butene.[7]

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

    • Ineffective Radical Initiation: In the anti-Markovnikov addition of HBr, if the peroxide initiator is old or used in insufficient quantity, the ionic Markovnikov addition can compete, forming 2-bromo-2-methylbutane.[8]

  • Solution:

    • Use PBr₃: This reagent minimizes elimination side reactions under controlled, cold conditions.

    • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

    • Ensure Fresh Initiator: For anti-Markovnikov addition, use a fresh sample of a suitable radical initiator like benzoyl peroxide and ensure proper initiation with heat or UV light.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-methyl-1-butanol using PBr₃ (Recommended)

This protocol is based on the SN2 reaction, which proceeds with inversion of configuration and avoids carbocation rearrangement.[1]

SN2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Cool 2-methyl-1-butanol in dry ether to 0°C. B 2. Slowly add PBr3 (0.33 eq) dropwise. A->B C 3. Stir at 0°C for 1 hr, then warm to RT for 2-4 hrs. B->C D 4. Quench with ice-water. C->D E 5. Extract with ether, wash with NaHCO3 and brine. D->E F 6. Dry over MgSO4 and remove solvent. E->F G 7. Purify by fractional distillation. F->G

Caption: Experimental workflow for the synthesis via SN2 reaction.

Methodology:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place 2-methyl-1-butanol and dry diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (approx. 0.33 to 0.4 equivalents per equivalent of alcohol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 120-122 °C.[10]

ParameterRecommended ConditionRationale
Reagent Phosphorus Tribromide (PBr₃)Favors SN2 mechanism, avoids rearrangement.[11]
Solvent Dry Diethyl Ether or CH₂Cl₂Aprotic solvent required for SN2.
Temperature 0 °C to Room TemperatureLow temperature minimizes side reactions like elimination.
Stoichiometry ~0.33-0.4 eq. PBr₃ per OHOne mole of PBr₃ can react with three moles of alcohol.
Workup Aqueous wash (NaHCO₃)Neutralizes any remaining acidic species.
Purification Fractional DistillationSeparates the product from unreacted alcohol and other impurities.[12]
Protocol 2: Anti-Markovnikov Addition of HBr to 2-methyl-1-butene

This protocol utilizes a free-radical chain reaction to achieve anti-Markovnikov regioselectivity.[13]

Methodology:

  • Setup: In a flask equipped with a condenser and a gas inlet, dissolve 2-methyl-1-butene in a suitable solvent (e.g., pentane).

  • Initiation: Add a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction: Bubble HBr gas through the solution while irradiating with a UV lamp or heating gently to initiate the radical chain reaction.

  • Workup and Purification: After the reaction is complete (monitored by GC), wash the reaction mixture with aqueous sodium bisulfite (to remove excess bromine radicals) and sodium bicarbonate. Dry the organic layer and purify by fractional distillation.

Disclaimer: This information is for educational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

References

Technical Support Center: Overcoming Steric Hindrance in SN2 Reactions of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with SN2 reactions involving the sterically hindered substrate, 1-bromo-2-methylbutane.

Troubleshooting Guides & FAQs

This section addresses common issues and provides actionable solutions for overcoming the challenges associated with the steric hindrance of this compound in bimolecular nucleophilic substitution reactions.

Q1: My SN2 reaction with this compound is extremely slow or not proceeding at all. What is the primary cause?

A1: The primary reason for the slow reaction rate is the significant steric hindrance around the electrophilic carbon. This compound is a primary alkyl halide, but it possesses a methyl group on the carbon adjacent to the carbon bearing the bromine (the β-carbon). This β-branching creates steric bulk that impedes the required backside attack of the nucleophile, which is characteristic of the SN2 mechanism. This steric congestion raises the energy of the transition state, dramatically slowing down the reaction.

Q2: How does the choice of nucleophile impact the success of the reaction?

A2: The nucleophile's strength and steric profile are critical. For a sterically hindered substrate like this compound, a potent and sterically unhindered nucleophile is essential.

  • Recommendation: Employ small, powerful nucleophiles. For instance, iodide (I⁻), cyanide (CN⁻), and azide (B81097) (N₃⁻) are generally effective. In contrast, bulky nucleophiles like tert-butoxide will be highly ineffective for an SN2 reaction at this hindered center and will likely favor elimination (E2) pathways.

Q3: What is the optimal solvent for this SN2 reaction?

A3: The choice of solvent is crucial for maximizing the reactivity of the nucleophile. Polar aprotic solvents are strongly recommended.

  • Explanation: Polar aprotic solvents such as acetone (B3395972) , dimethylformamide (DMF) , dimethyl sulfoxide (B87167) (DMSO) , and acetonitrile (ACN) are ideal.[1][2] These solvents can dissolve both the substrate and the ionic nucleophile but do not form a strong "solvent cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive. In contrast, polar protic solvents (e.g., water, ethanol) will solvate and stabilize the nucleophile, reducing its nucleophilicity and slowing down the SN2 reaction.[2]

Q4: I am observing the formation of an alkene byproduct. How can I minimize this?

A4: Alkene formation is indicative of a competing E2 (elimination) reaction. This is more likely to occur with sterically hindered substrates and with nucleophiles that are also strong bases.

  • Troubleshooting Steps:

    • Use a less basic nucleophile: If possible, choose a nucleophile that is a weak base. For example, iodide (I⁻) is an excellent nucleophile but a weak base.

    • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.

    • Avoid bulky, strongly basic nucleophiles: Reagents like potassium tert-butoxide are classic examples of bulky bases that will strongly favor elimination.

Q5: Are there any advanced techniques to accelerate the reaction?

A5: Yes, for particularly challenging cases, several techniques can significantly enhance the reaction rate.

  • Finkelstein Reaction: This is a classic SN2 reaction that involves converting an alkyl bromide or chloride to an alkyl iodide using a solution of sodium iodide in acetone.[3] The reaction is driven to completion by the precipitation of the less soluble sodium bromide or chloride in acetone.[3] The resulting 1-iodo-2-methylbutane (B3029301) is more reactive towards other nucleophiles in subsequent SN2 reactions because iodide is an excellent leaving group.

  • Phase-Transfer Catalysis (PTC): This technique is useful when the nucleophile is an ionic salt soluble in an aqueous phase, while the substrate is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the nucleophile into the organic phase to react with the substrate.[4][5]

  • Use of Crown Ethers: Crown ethers, like 18-crown-6 (B118740), can be used to solubilize ionic nucleophiles (e.g., potassium fluoride) in nonpolar, aprotic solvents.[6] The crown ether complexes with the cation (K⁺), leaving the anion (F⁻) as a highly reactive, "naked" nucleophile.[6] This can dramatically increase the rate of the SN2 reaction.

Data Presentation

The following tables provide a qualitative and quantitative comparison of factors influencing the SN2 reaction rate for substrates similar to this compound.

Table 1: Relative Reactivity of Alkyl Halides in SN2 Reactions

Substrate TypeExampleRelative RateSteric Hindrance
MethylCH₃Br~30Minimal
PrimaryCH₃CH₂Br1Low
Primary (β-branched) (CH₃)₂CHCH₂Br ~0.0001 Moderate
Secondary(CH₃)₂CHBr~0.025High
Neopentyl(CH₃)₃CCH₂Br~0.00001Very High
Tertiary(CH₃)₃CBr~0 (No SN2)Extreme

Note: Data is generalized and intended for comparative purposes. The β-branching in this compound significantly reduces its reactivity compared to a simple primary halide.

Table 2: Influence of Nucleophile and Solvent on SN2 Reactions

NucleophileSolventRelative RateComments
I⁻AcetoneHighStrong nucleophile, polar aprotic solvent.
CN⁻DMSOHighStrong nucleophile, polar aprotic solvent.
CH₃O⁻MethanolModerateStrong nucleophile, but polar protic solvent reduces nucleophilicity.
H₂OWaterVery LowWeak nucleophile and polar protic solvent.

Experimental Protocols

Protocol 1: Finkelstein Reaction for the Synthesis of 1-Iodo-2-methylbutane

This protocol describes the conversion of this compound to the more reactive 1-iodo-2-methylbutane.

  • Materials:

    • This compound

    • Sodium iodide (NaI), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure: a. In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone (e.g., 1.5 g NaI per 10 mL acetone). b. Add this compound to the solution (a molar excess of NaI is recommended, e.g., 1.5 equivalents). c. Stir the mixture at room temperature and monitor for the formation of a white precipitate (sodium bromide). d. If the reaction is slow, gently heat the mixture to reflux. e. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). f. Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide. g. Evaporate the acetone from the filtrate under reduced pressure. h. The crude 1-iodo-2-methylbutane can be purified by distillation or used directly in the next step.

Protocol 2: SN2 Reaction using a Crown Ether Catalyst

This protocol outlines a general procedure for an SN2 reaction with a potassium salt nucleophile, facilitated by 18-crown-6.

  • Materials:

    • This compound

    • Potassium salt of the desired nucleophile (e.g., KF, KCN)

    • 18-crown-6

    • Anhydrous aprotic solvent (e.g., acetonitrile, THF)

    • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

    • Heating mantle

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere, add the potassium salt (e.g., 1.5 equivalents) and a catalytic amount of 18-crown-6 (e.g., 0.1 equivalents). b. Add the anhydrous aprotic solvent and stir the suspension. c. Add this compound to the mixture. d. Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor its progress by TLC or GC. e. After the reaction is complete, cool the mixture to room temperature. f. Quench the reaction by adding water. g. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). h. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄). i. Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Visualizations

SN2_Steric_Hindrance cluster_substrate This compound C_alpha α-Carbon (Electrophilic Center) C_beta β-Carbon C_alpha->C_beta Me_group Methyl Group (Steric Bulk) C_beta->Me_group Hindrance Steric Hindrance Me_group->Hindrance Nucleophile Nucleophile Backside_Attack Backside Attack Path Nucleophile->Backside_Attack Backside_Attack->C_alpha Hindrance->Backside_Attack Blocks

Caption: Steric hindrance from the β-methyl group in this compound obstructs the nucleophile's backside attack path.

Troubleshooting_Workflow Start Slow/No Reaction with This compound Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Solvent Use Polar Aprotic Solvent? (Acetone, DMF, DMSO) Check_Conditions->Optimize_Solvent Optimize_Nucleophile Use Small, Strong Nucleophile? (I⁻, CN⁻, N₃⁻) Optimize_Solvent->Optimize_Nucleophile Yes Success Reaction Improved Optimize_Solvent->Success No, change solvent Consider_Advanced Consider Advanced Techniques Optimize_Nucleophile->Consider_Advanced Yes Optimize_Nucleophile->Success No, change nucleophile Finkelstein Finkelstein Reaction (NaI in Acetone) Consider_Advanced->Finkelstein PTC Phase-Transfer Catalysis Consider_Advanced->PTC Crown_Ether Crown Ether Catalyst Consider_Advanced->Crown_Ether Finkelstein->Success PTC->Success Crown_Ether->Success

Caption: A workflow for troubleshooting slow SN2 reactions with this compound.

References

Purification of 1-Bromo-2-methylbutane from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-bromo-2-methylbutane from its unreacted starting materials, primarily 2-methyl-1-butanol (B89646).

Physical Properties for Separation

A summary of the key physical properties of the product and primary starting material is provided below to aid in designing purification strategies.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₅H₁₁Br151.05121-122[1][2]1.223 (at 25 °C)[1][2]
2-Methyl-1-butanol C₅H₁₂O88.15127.5 - 131[3][4]0.815-0.819 (at 20 °C)[5][6]

Experimental Protocol: Purification of this compound

This protocol outlines the purification of this compound synthesized from 2-methyl-1-butanol and hydrobromic acid, typically with sulfuric acid as a catalyst.

Objective: To isolate pure this compound from unreacted starting materials, acid catalysts, and aqueous residues.

Materials:

  • Crude this compound reaction mixture

  • Separatory funnel

  • Ice-cold water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Distillation apparatus

  • Round-bottom flasks

  • Heating mantle

  • Condenser

  • Receiving flask

Procedure:

  • Quenching and Initial Separation:

    • Carefully transfer the cooled reaction mixture to a separatory funnel.

    • Add an equal volume of ice-cold water to the separatory funnel. This will help to dissolve inorganic salts and some of the unreacted acids.

    • Gently swirl the funnel, then invert and vent to release any pressure.

    • Allow the layers to separate. The organic layer containing this compound will be the bottom layer due to its higher density.

    • Drain the lower organic layer into a clean flask.

  • Acid Neutralization:

    • Return the organic layer to the separatory funnel.

    • Add a 5% aqueous solution of sodium bicarbonate in small portions to neutralize any remaining acidic impurities.

    • Gently swirl and vent the funnel frequently as carbon dioxide gas will be evolved.

    • Continue adding the sodium bicarbonate solution until no more gas evolution is observed.

    • Allow the layers to separate and drain the lower organic layer into a clean flask.

  • Washing with Brine:

    • Return the organic layer to the separatory funnel.

    • Wash the organic layer with a saturated brine solution. This helps to remove any remaining dissolved water and some water-soluble organic impurities.

    • Separate the layers and drain the organic layer into a clean, dry flask.

  • Drying the Organic Layer:

    • Add a suitable amount of anhydrous magnesium sulfate or calcium chloride to the organic layer.

    • Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.

  • Distillation:

    • Decant or filter the dried organic liquid into a clean, dry round-bottom flask suitable for distillation.

    • Set up a simple distillation apparatus.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that boils in the range of 121-122 °C. This is the pure this compound.

Purification Workflow

PurificationWorkflow cluster_extraction Liquid-Liquid Extraction cluster_drying_distillation Drying and Distillation ReactionMixture Crude Reaction Mixture AddWater Add Ice-Cold Water ReactionMixture->AddWater Separate1 Separate Layers (Collect Organic Layer) AddWater->Separate1 AddNaHCO3 Wash with 5% NaHCO3 Separate1->AddNaHCO3 Separate2 Separate Layers (Collect Organic Layer) AddNaHCO3->Separate2 AddBrine Wash with Brine Separate2->AddBrine Separate3 Separate Layers (Collect Organic Layer) AddBrine->Separate3 Dry Dry with Anhydrous MgSO4 Separate3->Dry Filter Filter Dry->Filter Distill Simple Distillation Filter->Distill PureProduct Pure this compound Distill->PureProduct

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low yield of organic layer after initial water wash. - Incomplete reaction. - Product is partially soluble in the aqueous layer.- Ensure the initial reaction has gone to completion. - Perform a back-extraction of the aqueous layer with a small amount of a suitable organic solvent (e.g., diethyl ether) and combine the organic layers.
Emulsion formation during washing steps. - Vigorous shaking of the separatory funnel. - Presence of acidic soaps if the reaction was not sufficiently acidic.- Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a small amount of saturated brine to help break the emulsion. - If the emulsion persists, filtration through a pad of Celite may be necessary.
Organic layer is not colorless after washing. - Presence of elemental bromine (Br₂) from oxidation of HBr.- Wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce the bromine to colorless bromide ions.
Product is wet (cloudy appearance) even after drying. - Insufficient amount of drying agent used. - Drying agent is no longer effective.- Add more anhydrous drying agent until it no longer clumps. - Use fresh drying agent.
Distillation yields a broad boiling point range. - Inefficient separation of product from starting material or side products. - Presence of azeotropes.- Ensure the distillation is performed slowly to allow for proper fractionation. - A fractional distillation column may be necessary for better separation if boiling points are very close.
No product distills over at the expected temperature. - The product was lost during the workup. - The thermometer is placed incorrectly in the distillation head.- Review the workup procedure to identify any potential loss of product. - Ensure the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use ice-cold water for the initial wash?

Using ice-cold water helps to minimize the hydrolysis of the desired this compound back to 2-methyl-1-butanol. It also helps to better separate the organic layer from the aqueous layer by decreasing the solubility of the organic product in water.

Q2: What is the purpose of the sodium bicarbonate wash?

The sodium bicarbonate wash is crucial for neutralizing any unreacted hydrobromic acid and sulfuric acid that may be present in the organic layer.[7] These acidic impurities can cause degradation of the product during distillation.

Q3: Can I use a different drying agent instead of magnesium sulfate?

Yes, other anhydrous drying agents like sodium sulfate or calcium chloride can be used. However, magnesium sulfate is generally preferred as it is fast and efficient.

Q4: My final product has a lower boiling point than expected. What could be the reason?

A lower than expected boiling point often indicates the presence of more volatile impurities. This could include side products from elimination reactions (e.g., 2-methyl-1-butene) or residual extraction solvent. Careful fractional distillation may be required to remove these impurities.

Q5: What are the potential side products in this reaction?

The most common side product is the unreacted starting material, 2-methyl-1-butanol. Other potential side products include di(2-methylbutyl) ether, formed from the reaction of two molecules of the alcohol, and 2-methyl-1-butene, resulting from an elimination reaction. The formation of these byproducts is more likely at higher reaction temperatures.

References

Preventing racemization during Grignard reagent formation from chiral 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in preserving stereochemical integrity during the formation of Grignard reagents from chiral precursors like 1-Bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the formation of a Grignard reagent from chiral this compound?

A1: The primary cause of racemization is the mechanism of Grignard reagent formation itself. The reaction proceeds through single-electron transfer (SET) from magnesium to the alkyl halide, generating a planar or rapidly inverting alkyl radical intermediate.[1] This loss of the defined three-dimensional structure at the chiral center allows for the subsequent formation of the Grignard reagent as a racemic or partially racemic mixture.

Q2: How significant is the issue of racemization for this specific reaction?

A2: Racemization can be a significant issue, leading to a substantial loss of enantiomeric purity in the final product. The degree of racemization is highly dependent on the reaction conditions. However, with carefully controlled conditions, it is possible to prepare optically active Grignard reagents from (S)-1-Bromo-2-methylbutane with high enantiomeric excess (>95% ee).[2]

Q3: Which reaction parameters have the most significant impact on preventing racemization?

A3: The most critical parameters for minimizing racemization are:

  • Temperature: Lowering the reaction temperature is the most effective strategy to suppress racemization.

  • Solvent: The choice of an appropriate aprotic, ethereal solvent is crucial for stabilizing the Grignard reagent.

  • Magnesium Activation Method: The method used to activate the magnesium surface can influence the reaction initiation and temperature control.

Q4: Is there a recommended solvent for this procedure?

A4: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is a commonly used and effective solvent for Grignard reagent formation due to its excellent solvating properties for the organomagnesium species. 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative, can also be an excellent choice and may sometimes offer superior performance in suppressing side reactions.

Q5: How can I be sure my Grignard reagent has formed and is of the desired concentration?

A5: Visual cues for Grignard formation include the disappearance of the magnesium turnings and the formation of a cloudy, greyish-brown solution. However, for accurate concentration determination, titration methods are recommended. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.

Troubleshooting Guides

Issue 1: Significant loss of enantiomeric excess in the final product.

Possible Cause 1: Reaction temperature is too high. The radical intermediate has a longer lifetime at higher temperatures, increasing the likelihood of racemization.

Solution:

  • Maintain a consistently low temperature throughout the Grignard reagent formation. For optimal stereoretention, temperatures between -78 °C and -20 °C are recommended.

  • Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) to ensure stable temperature control.

  • Add the this compound solution dropwise to the magnesium suspension to control the exothermic reaction and prevent localized heating.

Quantitative Data on Temperature Effects:

Reaction Temperature (°C)Enantiomeric Excess (ee%) of Grignard Reagent
0Low to moderate
-20Moderate to high
-78High (>90%)
Note: This data is illustrative and the exact ee% can vary based on other reaction parameters.

Possible Cause 2: Inappropriate solvent or solvent impurities. Protic impurities (e.g., water, alcohols) in the solvent will quench the Grignard reagent. The nature of the ethereal solvent can also influence the stability of the chiral Grignard reagent.

Solution:

  • Use freshly distilled, anhydrous solvents. THF should be dried over sodium/benzophenone ketyl until the characteristic blue/purple color persists.

  • Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., argon or nitrogen).

  • Consider using 2-MeTHF as an alternative to THF, as it has been shown to be effective and can be easier to dry.

Issue 2: The Grignard reaction fails to initiate at low temperatures.

Possible Cause 1: Passivated magnesium surface. A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting, which is a common issue at lower temperatures.

Solution: Magnesium Activation

  • Chemical Activation:

    • Iodine (I₂): Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple/brown color is an indicator of activation.

    • 1,2-Dibromoethane (DBE): Add a few drops of DBE. The formation of ethene gas bubbles indicates an active magnesium surface.

    • Diisobutylaluminum hydride (DIBAH): This is a highly effective method for low-temperature activation. A small amount of DIBAH can be added to the magnesium suspension to clean the surface and scavenge trace amounts of water. This method is particularly advantageous as it allows for reliable initiation at temperatures as low as -78 °C.

Comparison of Magnesium Activation Methods:

Activation MethodRecommended TemperatureAdvantagesDisadvantages
Iodine (I₂)Room temperature to refluxSimple, visual indication of initiation.May require initial heating, which is not ideal for stereoretention.
1,2-Dibromoethane (DBE)Room temperature to refluxHighly effective and reliable.Can lead to the formation of byproducts if not used sparingly.
DIBAH -78 °C to 20 °C Enables low-temperature initiation, crucial for preventing racemization. [2]Requires careful handling due to its pyrophoric nature.

Possible Cause 2: Low concentration of the alkyl halide at the start.

Solution:

  • Ensure that a small but sufficient amount of the this compound solution is added initially to start the reaction before proceeding with the slow, dropwise addition of the remainder.

Experimental Protocol: Stereoretentive Formation of (S)-2-methylbutylmagnesium bromide

This protocol is designed to maximize the retention of stereochemistry during the formation of the Grignard reagent from (S)-1-Bromo-2-methylbutane.

Materials:

  • Magnesium turnings

  • (S)-1-Bromo-2-methylbutane (high enantiomeric purity)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisobutylaluminum hydride (DIBAH) solution (e.g., 1.0 M in hexanes)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Addition funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the reaction flask.

  • Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Magnesium Activation (DIBAH Method): While stirring, slowly add a small amount of DIBAH solution (e.g., 0.05 equivalents) to the magnesium suspension. Stir for 15-20 minutes at -78 °C.

  • Grignard Initiation: In the addition funnel, prepare a solution of (S)-1-Bromo-2-methylbutane (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the activated magnesium suspension. A slight exotherm should be observed on the low-temperature thermometer, indicating initiation.

  • Controlled Addition: Once initiation is confirmed, add the remaining (S)-1-Bromo-2-methylbutane solution dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Use of the Chiral Grignard Reagent: The resulting solution of (S)-2-methylbutylmagnesium bromide is now ready for use in subsequent reactions. It is recommended to use it immediately to minimize the risk of racemization over time.

Visualizations

Racemization_Mechanism cluster_start Chiral Starting Material cluster_intermediate Radical Intermediate cluster_product Grignard Reagent Chiral_Alkyl_Halide (S)-1-Bromo-2-methylbutane Planar_Radical Planar/Rapidly Inverting Alkyl Radical Chiral_Alkyl_Halide->Planar_Radical  + Mg (SET) Racemic_Grignard Racemic (or partially racemic) Grignard Reagent Planar_Radical->Racemic_Grignard  + MgBr

Caption: Mechanism of racemization during Grignard reagent formation.

Experimental_Workflow Start Start Setup Flame-dried glassware under inert atmosphere Start->Setup Mg_THF Add Mg turnings and anhydrous THF Setup->Mg_THF Cool Cool to -78 °C Mg_THF->Cool Activate Activate Mg with DIBAH Cool->Activate Initiate Add small portion of (S)-1-Bromo-2-methylbutane Activate->Initiate Addition Slow dropwise addition of remaining alkyl bromide (maintain T < -70 °C) Initiate->Addition Stir Stir for 2-3 hours at -78 °C Addition->Stir Product Optically active (S)-2-methylbutylmagnesium bromide Stir->Product

References

Technical Support Center: Optimizing Substitution Reactions of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction conditions for the substitution of 1-bromo-2-methylbutane.

Troubleshooting Guide

Q1: My reaction is suffering from a low yield of the desired substitution product. What are the likely causes and how can I improve it?

A low yield in the substitution reaction of this compound is often due to competing side reactions, primarily E2 elimination, or slow reaction rates due to steric hindrance. This compound is a primary alkyl halide, which would typically favor an Sₙ2 reaction. However, the methyl group on the adjacent carbon (the β-carbon) creates steric bulk that hinders the backside attack required for an Sₙ2 mechanism, slowing the reaction down and allowing the competing E2 pathway to become more significant.[1][2]

To improve the yield of the substitution product, consider the following optimizations:

  • Nucleophile Choice: Use a strong, but minimally basic, nucleophile. Good options include azide (B81097) (N₃⁻), cyanide (CN⁻), or iodide (I⁻).[3] Highly basic nucleophiles like hydroxides (OH⁻) or alkoxides (RO⁻) will significantly favor the E2 elimination pathway.

  • Temperature Control: Lowering the reaction temperature will favor the Sₙ2 reaction over the E2 reaction.[1] Elimination reactions generally have a higher activation energy and are more favored at elevated temperatures.

  • Solvent Selection: Employ a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972).[1][4] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive, which accelerates the Sₙ2 reaction.[3] Protic solvents like water or ethanol (B145695) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring elimination.[1]

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize its formation?

The formation of an alkene byproduct is a clear indication of a competing E2 elimination reaction.[1] This is a common issue with sterically hindered primary alkyl halides like this compound.

To minimize the formation of the alkene (2-methyl-1-butene), you should implement strategies that disfavor the E2 pathway:

  • Use a Less Basic Nucleophile: As mentioned above, strong and bulky bases will favor elimination. If your desired substitution allows for it, switch to a nucleophile that is a weak base, such as azide or cyanide.

  • Lower the Reaction Temperature: Conduct the reaction at room temperature or even below. Higher temperatures provide the energy needed to overcome the activation barrier for elimination.[5]

  • Avoid Bulky Bases/Nucleophiles: If possible, avoid sterically hindered nucleophiles, as they can act as strong bases and preferentially remove a proton from the β-carbon, leading to elimination.

Q3: The substitution reaction is proceeding very slowly or not reaching completion. What adjustments can I make?

The slow reaction rate is primarily due to the steric hindrance caused by the β-methyl group, which impedes the Sₙ2 transition state.[6][7]

To accelerate the reaction, you can try the following:

  • Increase Reaction Time: Due to the steric hindrance, the reaction may simply require a longer time to reach completion, potentially from 12 to 48 hours.[1] Monitoring the reaction's progress via TLC or GC-MS is crucial.

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the frequency of collisions with the substrate, thereby increasing the reaction rate.[2]

  • Use a More Powerful Nucleophile: If applicable to your synthetic route, switching to a more potent nucleophile can help overcome the steric barrier. For example, iodide is an excellent nucleophile.

  • Optimize Solvent: Ensure you are using an appropriate polar aprotic solvent like DMF or DMSO to maximize the reactivity of your nucleophile.[3]

Q4: My product appears to be a racemic mixture. Why is this happening and can it be prevented?

For the substitution reaction at the first carbon (C1) of this compound, a racemic mixture should not be formed. The chiral center in this compound is at the second carbon (C2). The nucleophilic substitution occurs at the achiral C1. Therefore, the reaction should proceed with retention of the original stereochemistry at C2.[8][9]

If you are observing racemization, it might suggest an Sₙ1-type mechanism, which is highly unlikely for a primary alkyl halide due to the instability of the resulting primary carbocation.[10][11] However, a carbocation rearrangement from a primary to a more stable secondary or tertiary carbocation could theoretically lead to racemization if the reaction were forced down an Sₙ1 pathway, but this would require conditions that strongly favor Sₙ1 (like a polar protic solvent and a very weak nucleophile) and would likely still be a minor pathway.[12] It is more probable that your starting material is not enantiomerically pure or that racemization is occurring during workup or purification under harsh conditions.

Frequently Asked Questions (FAQs)

What is the primary competing reaction pathway for the substitution of this compound? The main competing reaction is E2 elimination, due to the steric hindrance at the β-carbon which slows down the Sₙ2 reaction.[1]

Which solvents are optimal for promoting the Sₙ2 reaction on this substrate? Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone are ideal.[1] They enhance the nucleophile's strength, accelerating the Sₙ2 reaction rate.[3]

How does temperature influence the product distribution? Higher temperatures generally favor elimination (E2) over substitution (Sₙ2).[5] To maximize the yield of the substitution product, it is advisable to run the reaction at lower temperatures.

Why is an Sₙ1 reaction not a viable pathway for this compound? An Sₙ1 reaction proceeds through a carbocation intermediate. This compound is a primary alkyl halide, and the formation of a primary carbocation is energetically very unfavorable and unstable.[11][13] Therefore, the Sₙ1 pathway is not a significant contributor under typical substitution conditions.

Data Presentation

Table 1: Effect of Nucleophile/Base Strength on Reaction Pathway

Nucleophile/BaseStrengthPredominant PathwayTypical Product
I⁻, Br⁻, N₃⁻, CN⁻Strong Nucleophile, Weak BaseSₙ2Substitution
HS⁻, RS⁻Strong Nucleophile, Strong BaseSₙ2/E2 CompetitionMixture
OH⁻, RO⁻ (e.g., EtO⁻)Strong Base, Strong NucleophileE2 FavoredElimination
H₂O, ROH (e.g., EtOH)Weak Nucleophile, Weak BaseVery Slow Sₙ1/E1 (not favored)Little to no reaction

Table 2: Influence of Solvent on Substitution vs. Elimination

Solvent TypeExamplesEffect on NucleophileFavored Pathway
Polar AproticDMF, DMSO, Acetone"Naked," highly reactiveSₙ2
Polar ProticWater, Ethanol, MethanolSolvated, less reactiveE2
NonpolarHexane, TolueneLow solubility of saltsVery slow reaction

Experimental Protocols

Protocol: General Procedure for Sₙ2 Substitution of this compound with Sodium Azide

This protocol provides a general method to favor the Sₙ2 product.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (1.2–1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature (or slightly elevated, e.g., 40-50°C, if the reaction is too slow) for 12-48 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 1-azido-2-methylbutane.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Visualizations

competing_pathways sub This compound sn2_product Substitution Product (e.g., 1-Azido-2-methylbutane) sub->sn2_product Sₙ2 Pathway (Strong, non-basic Nu⁻ Low Temp, Polar Aprotic Solvent) e2_product Elimination Product (2-Methyl-1-butene) sub->e2_product E2 Pathway (Strong, bulky Base High Temp)

Caption: Competing Sₙ2 and E2 pathways for this compound.

troubleshooting_workflow start Low Yield or Side Products Observed q1 Is an alkene byproduct present? start->q1 a1_yes Decrease Temperature Use less basic Nucleophile q1->a1_yes Yes q2 Is the reaction too slow? q1->q2 No a1_yes->q2 a2_yes Increase Reaction Time Use Polar Aprotic Solvent (DMF, DMSO) Increase Nucleophile Concentration q2->a2_yes Yes end Optimized Conditions q2->end No a2_yes->end

Caption: Troubleshooting workflow for optimizing reaction conditions.

experimental_workflow setup 1. Reaction Setup (Substrate, Solvent, Inert Atm.) addition 2. Nucleophile Addition setup->addition reaction 3. Reaction (Stirring, Temp. Control) addition->reaction monitoring 4. Monitoring (TLC / GC-MS) reaction->monitoring workup 5. Work-up (Quench, Extraction) monitoring->workup purification 6. Purification (Chromatography) workup->purification analysis 7. Product Analysis (NMR, IR) purification->analysis

Caption: General experimental workflow for nucleophilic substitution.

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-Bromo-2-methylbutane. The following question-and-answer format directly addresses common issues encountered during this procedure, offering explanations and actionable solutions to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a very low or negligible yield of this compound?

A low yield is often attributable to an incomplete reaction or suboptimal reaction conditions. The synthesis of this compound from 2-methyl-1-butanol (B89646) is typically an Sₙ2 reaction, which is sensitive to several factors.[1] Key areas to investigate include:

  • Insufficient Heating: The reaction requires adequate energy input to proceed at a reasonable rate. Ensure the reaction mixture is refluxed for a sufficient duration, typically 1-2 hours, to drive the reaction to completion.[2]

  • Incorrect Reagent Stoichiometry: An improper molar ratio of reactants can limit the conversion of the starting material. The use of sulfuric acid with sodium bromide generates hydrobromic acid in situ, which then reacts with the alcohol. A slight excess of both the bromide source and the acid is often used to ensure the alcohol is the limiting reagent.[3][4]

  • Poor Mixing: If the reagents are not adequately mixed, localized concentrations can lead to side reactions or incomplete conversion. Continuous stirring or swirling, especially during the addition of sulfuric acid, is crucial.

Q2: My final product is contaminated with a significant amount of an isomeric bromide. What causes this?

The formation of an isomeric byproduct, most commonly 2-bromo-2-methylbutane, is a strong indicator that a carbocation rearrangement has occurred. While the primary reaction pathway is Sₙ2, conditions that favor an Sₙ1 mechanism can lead to the formation of a transient primary carbocation from the protonated alcohol. This unstable intermediate can undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation.[5][6][7] The bromide ion then attacks this tertiary carbocation, yielding the rearranged product.[6][7]

To minimize rearrangement:

  • Control Temperature: Avoid excessive heat, as higher temperatures can promote Sₙ1 characteristics and elimination reactions.

  • Ensure High Nucleophile Concentration: Maintain a high concentration of the bromide ion to favor the direct Sₙ2 attack over the formation of a carbocation.

Q3: I observed a low yield, and my product appears to be co-distilling with a low-boiling impurity. What is this impurity?

The presence of a low-boiling impurity suggests that a competing elimination (E2) reaction is taking place.[8] Instead of acting as a nucleophile, the bromide ion can act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the protonated hydroxyl group. This results in the formation of alkenes, primarily 2-methyl-1-butene (B49056) and the more stable 2-methyl-2-butene. Elimination is particularly favored at higher temperatures.

Q4: How can I optimize my reaction conditions to maximize the yield of the desired this compound?

Optimizing the synthesis involves carefully controlling reaction parameters to favor the Sₙ2 pathway while suppressing the competing Sₙ1/rearrangement and E2 pathways.[9][10] The following table summarizes key parameters for optimization.

Data Presentation

Table 1: Optimization of Reaction Parameters

ParameterRecommended ConditionRationalePotential Issue if Deviated
Temperature Maintain reflux at 90-100°CProvides sufficient energy for Sₙ2 reaction without significantly promoting E2 or Sₙ1 pathways.[3]Too High: Increased elimination and rearrangement byproducts. Too Low: Incomplete reaction.
Reagent Ratio ~1.1-1.2 molar equivalents of NaBr and H₂SO₄ relative to 2-methyl-1-butanolEnsures the alcohol is the limiting reagent and maintains a high concentration of the nucleophile (Br⁻).[4]Too Low: Incomplete conversion of starting material.
Acid Addition Slow, dropwise addition of concentrated H₂SO₄ to the cooled alcohol/NaBr mixtureControls the exothermic reaction and prevents localized overheating, which can lead to side reactions.[3]Too Fast: Uncontrolled temperature increase, promoting elimination and charring.
Reaction Time 1-2 hours of active refluxAllows the reaction to proceed to completion.Too Short: Incomplete reaction. Too Long: May lead to decomposition or increased side products.

Table 2: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-methyl-1-butanol88.15128-1300.819
This compound 151.04 121-122 [11]1.223 [11]
2-bromo-2-methylbutane151.04107-1081.221
2-methyl-1-butene70.13310.662
2-methyl-2-butene70.13380.662

Experimental Protocols

Detailed Protocol for the Synthesis and Purification of this compound

This protocol is a representative procedure for the synthesis via an Sₙ2 reaction.

Materials:

  • 2-methyl-1-butanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methyl-1-butanol and sodium bromide. Add a stir bar or boiling chips.

  • Acid Addition: Cool the flask in an ice-water bath. While stirring vigorously, slowly add concentrated sulfuric acid dropwise. The addition should be controlled to keep the temperature from rising significantly.[3]

  • Reflux: Once the acid addition is complete, assemble a reflux apparatus and heat the mixture to a gentle reflux. Maintain reflux for 1-2 hours.[2]

  • Distillation: After the reflux period, allow the flask to cool. Reconfigure the apparatus for simple distillation and distill the crude product. The collection temperature should be monitored closely.

  • Aqueous Workup: Transfer the collected distillate to a separatory funnel.

    • Wash with an equal volume of cold water to remove any remaining acid and unreacted alcohol.

    • Carefully wash with 5% sodium bicarbonate solution to neutralize any residual acid. Vent the funnel frequently to release CO₂ gas.[3]

    • Wash with an equal volume of brine to aid in the removal of water from the organic layer.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄), and swirl until the liquid is clear.[12]

  • Final Purification: Decant or filter the dried liquid into a clean distillation apparatus. Perform a final fractional distillation, collecting the fraction that boils in the range of 121-122°C.[11]

Mandatory Visualization

The following diagrams illustrate the logical troubleshooting workflow and the chemical pathways involved in the synthesis.

TroubleshootingWorkflow Start Low Yield of This compound Issue1 Incomplete Reaction Start->Issue1 Issue2 Side Product Formation Start->Issue2 Issue3 Purification Loss Start->Issue3 Cause1a Insufficient Reflux Time/Temp Issue1->Cause1a Cause1b Incorrect Stoichiometry Issue1->Cause1b Cause2a Carbocation Rearrangement (Yields 2-Bromo-2-methylbutane) Issue2->Cause2a Cause2b Elimination Reaction (E2) (Yields Alkenes) Issue2->Cause2b Cause3a Loss During Workup Issue3->Cause3a Cause3b Inefficient Distillation Issue3->Cause3b Solution1 Increase reflux time/temp Check reagent amounts Cause1a->Solution1 Cause1b->Solution1 Solution2 Lower reaction temperature Ensure high [Br⁻] Cause2a->Solution2 Cause2b->Solution2 Solution3 Careful extractions Use fractional distillation Cause3a->Solution3 Cause3b->Solution3 ReactionPathways cluster_main cluster_products Reactant 2-methyl-1-butanol + HBr Product_SN2 This compound (Desired Product) Reactant->Product_SN2 Sₙ2 (Favored) Lower Temp Product_Rearrange 2-Bromo-2-methylbutane (Rearrangement Product) Reactant->Product_Rearrange Sₙ1 / Rearrangement (1,2-Hydride Shift) Product_E2 2-Methyl-1-butene & 2-Methyl-2-butene (Elimination Products) Reactant->Product_E2 E2 (Competing) Higher Temp

References

Identifying and removing impurities from 1-Bromo-2-methylbutane by distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 1-bromo-2-methylbutane by fractional distillation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude sample of this compound?

A: Common impurities depend on the synthetic route but typically include:

Q2: My distillation is proceeding, but I'm not seeing a sharp, stable temperature plateau for my product. What's wrong?

A: This indicates inefficient separation, which can be caused by several factors:

  • Insufficient Column Efficiency: Your fractionating column may be too short or have inefficient packing for separating compounds with close boiling points.

  • Distillation Rate is Too High: Heating the distillation flask too aggressively will prevent the establishment of a proper temperature gradient in the column, leading to poor separation. Reduce the heating rate to allow vapor to condense and re-vaporize multiple times on the column packing.

  • Poor Insulation: The fractionating column should be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient. Heat loss to the environment will disrupt the equilibrium.

Q3: The liquid in my distillation flask is bumping violently. How can I fix this?

A: Bumping occurs when the liquid superheats and then boils in a sudden burst.

  • Add Boiling Chips: Always add fresh boiling chips or a magnetic stir bar to the crude liquid before you start heating. Never add them to a hot liquid, as this can cause violent boiling over.

  • Ensure Even Heating: Use a heating mantle with a stirrer for uniform heat distribution.

Q4: I'm observing a very low-boiling fraction at the beginning of my distillation. What is it?

A: This is likely an elimination byproduct, such as 2-methyl-1-butene, which has a very low boiling point (31°C).[1][2][3][4] This fraction should be collected and removed before the main product distills.

Q5: The distillation temperature is fluctuating, and the process seems unstable.

A: Fluctuations can be caused by changes in the feed composition, inconsistent heating, or pressure variations.[5] Ensure the heating mantle is set to a steady temperature and that the system is free from leaks. If you are performing a vacuum distillation, ensure the vacuum pump is providing a stable pressure.

Q6: Why is fractional distillation necessary instead of a simple distillation?

A: The boiling points of this compound and its common isomeric impurities are very close (within a few degrees). A simple distillation cannot effectively separate liquids with boiling points that differ by less than ~70°C. Fractional distillation provides a large surface area (in the fractionating column) for repeated condensation and vaporization cycles, which allows for the enrichment and separation of the more volatile components from the less volatile ones.[6][7][8]

Impurity Data

Successful purification by distillation relies on the differences in the boiling points of the components in the crude mixture.

CompoundTypeBoiling Point (°C)
2-Methyl-1-buteneElimination Product~31
2-Bromo-2-methylbutaneIsomeric Impurity~107-108
1-Bromo-3-methylbutaneIsomeric Impurity~119-121
This compound Desired Product ~121-122
2-Methyl-1-butanolStarting Material~128-131

References for boiling points: 2-Methyl-1-butene[1][2][3][4], 2-Bromo-2-methylbutane[9][10][11][12][13], 1-Bromo-3-methylbutane[14][15][16][17], this compound (see introduction), 2-Methyl-1-butanol[18][19][20][21][22].

Experimental Protocol: Fractional Distillation

This protocol outlines the purification of crude this compound.

1. Pre-Distillation Workup (Washing and Drying): a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product sequentially with: i. Cold water to remove any water-soluble impurities. ii. 5% sodium bicarbonate (NaHCO₃) solution to neutralize residual acids (e.g., HBr). Vent the funnel frequently to release CO₂ gas. iii. Brine (saturated NaCl solution) to facilitate the separation of the organic layer and remove bulk water. c. Drain the organic layer into a clean, dry Erlenmeyer flask. d. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl the flask, and let it stand until the liquid is clear. e. Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

2. Fractional Distillation Setup: a. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product. b. Assemble the fractional distillation apparatus: i. Attach a fractionating column (e.g., Vigreux or packed with Raschig rings/metal sponge) to the round-bottom flask. ii. Place a distillation head with a thermometer on top of the column. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. iii. Attach a condenser to the side-arm and ensure a steady flow of cold water (in at the bottom, out at the top). iv. Use a collection flask at the end of the condenser to collect the distillate. c. Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.

3. Distillation Procedure: a. Begin heating the distillation flask gently using a heating mantle. b. Observe the condensation ring rising slowly through the column. c. Collect any low-boiling initial fractions (forerun) in a separate flask. This will primarily be the elimination byproduct (2-methyl-1-butene). d. As the temperature approaches the boiling point of the next likely impurity (2-bromo-2-methylbutane, ~107°C), change the receiving flask. e. The most challenging separation will be between 1-bromo-3-methylbutane and the desired this compound. Collect the fraction distilling at a stable temperature corresponding to the boiling point of pure this compound (~121-122°C). f. Stop the distillation when the temperature either drops (indicating all the product has distilled) or rises sharply (indicating the start of a higher-boiling impurity, like the unreacted alcohol). Do not distill to dryness.

Purification Workflow

The following diagram illustrates the logical steps from a crude reaction mixture to the final, purified product.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Crude->Workup Separate organic layer Drying Drying (Anhydrous MgSO₄ or Na₂SO₄) Workup->Drying Filtration Filtration / Decanting Drying->Filtration CrudeProduct Dried Crude Product Filtration->CrudeProduct Distillation Fractional Distillation CrudeProduct->Distillation Heat Forerun Forerun (Low-Boiling Impurities) e.g., 2-Methyl-1-butene Distillation->Forerun Collect first fraction MainFraction Main Fraction (this compound) Distillation->MainFraction Collect product fraction Residue High-Boiling Residue e.g., 2-Methyl-1-butanol Distillation->Residue Remains in flask

Caption: Workflow for the purification of this compound.

References

Improving the rate of reaction for nucleophilic substitution of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the rate of nucleophilic substitution reactions involving 1-bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is proceeding very slowly. What are the likely causes?

A: A slow reaction rate with this compound is a common issue. The primary cause is the structure of the substrate itself. This compound is a primary alkyl halide, which typically favors an S(_N)2 mechanism. However, the presence of a methyl group on the second carbon (C2) introduces significant steric hindrance near the reaction center.[1] This bulkiness impedes the nucleophile's backside attack, which is essential for the S(_N)2 pathway, thereby slowing the reaction.[1][2] Other contributing factors could be a weak nucleophile, a suboptimal solvent choice, or an inappropriate reaction temperature.

Q2: Which nucleophilic substitution mechanism (S(_N)1 or S(_N)2) is predominant for this compound, and why?

A: The S(_N)2 (bimolecular nucleophilic substitution) mechanism is predominant for this compound. S(_N)2 reactions are favored for primary and methyl halides.[3][4] The alternative S(_N)1 mechanism proceeds through a carbocation intermediate.[5] For this compound, the loss of the bromide leaving group would form a highly unstable primary carbocation, which is energetically unfavorable.[4] Therefore, the concerted, single-step S(_N)2 pathway is the more likely route, despite being slowed by steric hindrance.[6][7]

Q3: How can I select the best nucleophile to increase the reaction rate?

A: The rate of an S(_N)2 reaction is directly dependent on the concentration and strength of the nucleophile.[5][8] To improve the reaction rate, you should select a strong nucleophile. Key characteristics of a strong nucleophile for an S(_N)2 reaction include:

  • High Electron Density: Anionic nucleophiles (e.g., I⁻, CN⁻, RS⁻) are generally more potent than their neutral counterparts (e.g., H₂O, ROH).[9][10]

  • Low Steric Hindrance: Less bulky nucleophiles can more easily access the electrophilic carbon.

  • Solvent Compatibility: The nucleophile's effectiveness is heavily influenced by the solvent, as discussed in Q4.

Q4: What is the optimal type of solvent for this reaction?

A: The choice of solvent is critical for S(_N)2 reactions. Polar aprotic solvents are the optimal choice.[1][9][11] These solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile) can dissolve the nucleophilic salt but do not engage in strong hydrogen bonding with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[1][9]

In contrast, polar protic solvents (e.g., water, methanol, ethanol) should be avoided. They form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and significantly reduces its nucleophilicity and the overall reaction rate.[1][11] For example, the reaction of bromoethane (B45996) with potassium iodide is 500 times faster in acetone than in methanol.[1]

Q5: Should I heat the reaction? What is the effect of temperature?

A: Increasing the temperature will generally increase the rate of the S(N)2 reaction. However, it's a delicate balance. Higher temperatures also disproportionately favor the competing E2 (bimolecular elimination) side reaction, which produces an alkene byproduct.[12] As a rule of thumb, heat favors elimination over substitution.[13] Therefore, a moderate increase in temperature may be beneficial, but excessive heating can lead to a lower yield of the desired substitution product. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction for the formation of elimination byproducts.

Q6: Bromine is a good leaving group, but are there better options to improve the rate?

A: Yes, while bromide (Br⁻) is a good leaving group, it is not the best. The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[14] For halides, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[2][10] If the reaction rate with this compound is insufficient, you could consider converting the substrate to 1-iodo-2-methylbutane. This can often be done in situ by adding a catalytic amount of an iodide salt (like NaI or KI) in a process known as the Finkelstein reaction, which takes advantage of the superior leaving group ability of iodide.

Troubleshooting Guide for Slow Reactions

If you are experiencing a slow reaction rate or low yield, follow this troubleshooting workflow.

TroubleshootingWorkflow Start Slow Reaction or Low Yield Check_Nu Step 1: Evaluate Nucleophile Start->Check_Nu Check_Solvent Step 2: Evaluate Solvent Check_Nu->Check_Solvent Is nucleophile strong & non-bulky? Check_Temp Step 3: Optimize Temperature Check_Solvent->Check_Temp Is solvent polar aprotic? Check_LG Step 4: Consider Leaving Group Check_Temp->Check_LG Is temperature optimized? Result Improved Reaction Rate Check_LG->Result Is leaving group optimal? FactorsSN2 cluster_factors Factors to Increase Rate Substrate This compound (Primary, Hindered) Rate Reaction Rate (SN2) Substrate->Rate determines mechanism Nucleophile Nucleophile (Strong, Anionic, Unhindered) Nucleophile->Rate Solvent Solvent (Polar Aprotic) Solvent->Rate Temperature Temperature (Moderate) Temperature->Rate High_Temp High Temperature Temperature->High_Temp LeavingGroup Leaving Group (Good, e.g., Br⁻, I⁻) LeavingGroup->Rate E2_Side_Reaction E2 Elimination (Undesired) High_Temp->E2_Side_Reaction favors

References

How to dry and store 1-Bromo-2-methylbutane to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-methylbutane. It offers detailed information on proper drying and storage techniques to prevent decomposition and ensure the integrity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can be indicated by several observable changes. A yellow or brownish discoloration suggests the formation of impurities. An acidic pH, detectable with wet litmus (B1172312) paper, often points to the formation of hydrobromic acid (HBr) due to hydrolysis. The presence of a precipitate could indicate the formation of insoluble degradation products. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify impurities and degradation products.

Q2: What are the main causes of this compound decomposition?

A2: The primary factors that can lead to the decomposition of this compound are exposure to moisture, light, and high temperatures, as well as contact with incompatible materials.[1]

  • Moisture: Can lead to hydrolysis, forming the corresponding alcohol and hydrobromic acid.[1]

  • Light: This compound is light-sensitive and can undergo free-radical decomposition upon exposure to UV light.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.[1]

  • Incompatible Materials: Contact with strong bases can promote elimination reactions, while strong oxidizing agents and certain metals can also cause degradation.[3]

Q3: What is the recommended method for drying this compound?

A3: To effectively remove residual water, this compound should be dried using anhydrous inorganic salts. Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used. For a detailed procedure, please refer to the Experimental Protocols section. The use of reactive drying agents like calcium hydride should be approached with caution as they can potentially react with the alkyl halide.[4]

Q4: How should I store this compound to ensure its stability?

A4: Proper storage is crucial for maintaining the quality of this compound. It should be stored in a cool, dry, and dark environment.[1][5] The use of amber glass bottles with tightly sealed PTFE-lined caps (B75204) is recommended to protect the compound from light and moisture.[5] For enhanced stability, especially for long-term storage, storing under an inert atmosphere of argon or nitrogen is advisable.[1][5] Some commercial preparations of this compound contain potassium carbonate as a stabilizer to neutralize any acidic byproducts.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) Light-induced decomposition or presence of impurities.Store in an amber, tightly sealed container in a dark place.[1][5] Consider purification by distillation if purity is critical.
Acidic pH (fumes turn moist blue litmus paper red) Hydrolysis leading to the formation of hydrobromic acid (HBr).Ensure the compound is stored in a tightly sealed container to prevent moisture ingress.[5] Consider adding a small amount of a non-reactive acid scavenger like potassium carbonate.
Cloudiness or Precipitate Formation Formation of insoluble degradation products or reaction with contaminants.Filter the solution before use. Ensure storage containers are clean and dry.
Inconsistent Experimental Results Use of partially decomposed or impure this compound.Verify the purity of your compound using analytical methods like GC-MS or NMR. If necessary, purify the material before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale
Temperature Short-term: 2-8°C. Long-term: -20°C.[1][5]Reduces the rate of decomposition reactions.[1]
Container Amber glass bottle with a PTFE-lined cap.[5]Protects from light and prevents moisture ingress.[5]
Atmosphere Air or inert gas (Argon or Nitrogen) for long-term storage.[5]Prevents degradation from atmospheric moisture and oxygen.[1]
Additives Consider adding a stabilizer like potassium carbonate.[6]Neutralizes acidic byproducts such as HBr.

Experimental Protocols

Protocol 1: Drying of this compound

Objective: To remove residual water from this compound.

Materials:

  • This compound

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄)

  • Clean, dry flask with a stopper or cap

  • Filter funnel and filter paper or a sintered glass funnel

Procedure:

  • Place the this compound in a clean, dry flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the liquid (approximately 1-2 grams per 100 mL).

  • Swirl the flask gently. If the drying agent clumps together, it indicates the presence of water. Continue to add small portions of the drying agent until some of it remains free-flowing, indicating that the water has been absorbed.

  • Allow the mixture to stand for at least 30 minutes to ensure complete drying.

  • Separate the dried this compound from the drying agent by decantation or filtration into a clean, dry storage container.

  • Seal the container tightly and store under the recommended conditions.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any impurities or decomposition products.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating alkyl halides and related compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

  • Temperature Program: An initial oven temperature of around 50°C, held for a few minutes, followed by a ramp up to approximately 200°C at a rate of 10-15°C/min.

  • MS Detection: The mass spectrometer should be set to scan a mass range appropriate for the expected compounds (e.g., m/z 35-200).

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The area of each peak is proportional to the concentration of that component. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by analyzing the fragmentation pattern.

Visualizations

DecompositionPathways This compound This compound 2-Methyl-1-butanol 2-Methyl-1-butanol This compound->2-Methyl-1-butanol Hydrolysis HBr HBr This compound->HBr Hydrolysis Alkene Isomers Alkene Isomers This compound->Alkene Isomers Elimination Radical Intermediates Radical Intermediates This compound->Radical Intermediates Photolysis Moisture Moisture Moisture->this compound Light Light Light->this compound Base Base Base->this compound Further Decomposition Products Further Decomposition Products Radical Intermediates->Further Decomposition Products

Caption: Decomposition pathways of this compound.

DryingAndStorageWorkflow cluster_drying Drying Procedure cluster_storage Storage A This compound (potentially wet) B Add Anhydrous Drying Agent (e.g., MgSO4) A->B C Swirl and Let Stand B->C D Decant or Filter C->D E Transfer to Amber Glass Bottle D->E Dried Product F Seal with PTFE-lined Cap E->F G Store at Recommended Temperature (Cool, Dark) F->G H (Optional) Store under Inert Atmosphere F->H

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-2-methylbutane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-2-methylbutane and its constitutional isomers: 1-bromo-3-methylbutane, 2-bromo-2-methylbutane, and 2-bromo-3-methylbutane. Understanding the distinct NMR signatures of these closely related structures is crucial for unambiguous identification and characterization in research and development settings. This document presents experimental data, detailed analytical protocols, and visual aids to facilitate clear interpretation and comparison.

Structural and Spectral Overview

This compound and its isomers share the same molecular formula (C₅H₁₁Br), but differ in the connectivity of their atoms. These structural variations lead to unique electronic environments for the hydrogen and carbon nuclei, resulting in distinct chemical shifts, splitting patterns (multiplicities), and coupling constants in their respective NMR spectra.

A key feature in the ¹H NMR spectrum of this compound is the presence of diastereotopic protons. The two protons on the bromine-bearing carbon (C1) are chemically non-equivalent due to the adjacent chiral center (C2). This non-equivalence results in separate signals for these protons, each with its own distinct multiplicity, providing a clear diagnostic marker for this specific isomer.

Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its isomers. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data of Bromobutane Isomers

CompoundProton AssignmentChemical Shift (δ) / ppmMultiplicity
This compound H-1a, H-1b (CH₂Br)~3.4 - 3.6Doublet of doublets (dd)
H-2 (CH)~1.8Multiplet
H-3 (CH₂)~1.2 - 1.6Multiplet
H-4 (CH₃)~0.9Triplet (t)
2-CH₃~1.0Doublet (d)
1-Bromo-3-methylbutane H-1 (CH₂Br)~3.4Triplet (t)
H-2 (CH₂)~1.7Multiplet
H-3 (CH)~1.8Multiplet
3-CH₃ (2x)~0.9Doublet (d)
2-Bromo-2-methylbutane H-1 (CH₃)~1.7Singlet (s)
H-3 (CH₂)~1.8Quartet (q)
H-4 (CH₃)~1.0Triplet (t)
2-Bromo-3-methylbutane H-2 (CHBr)~4.1Doublet (d)
H-3 (CH)~2.1Multiplet
3-CH₃ (2x)~1.0Doublet (d)
2-CH₃~1.7Doublet (d)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used.

Table 2: ¹³C NMR Spectral Data of Bromobutane Isomers

CompoundCarbon AssignmentChemical Shift (δ) / ppm
This compound C-1 (CH₂Br)~39
C-2 (CH)~43
C-3 (CH₂)~29
C-4 (CH₃)~11
2-CH₃~16
1-Bromo-3-methylbutane C-1 (CH₂Br)~33
C-2 (CH₂)~41
C-3 (CH)~26
C-4 (2x CH₃)~22
2-Bromo-2-methylbutane C-1 (CH₃)~34
C-2 (CBr)~67
C-3 (CH₂)~37
C-4 (CH₃)~10
2-Bromo-3-methylbutane C-1 (CH₃)~23
C-2 (CHBr)~60
C-3 (CH)~36
C-4 (2x CH₃)~18, ~19

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of liquid haloalkane samples.

3.1. Sample Preparation

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from contaminants.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like bromobutanes.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Dissolution: Accurately weigh the sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

3.2. NMR Data Acquisition

  • Spectrometer Setup: The sample tube is placed in a spinner and inserted into the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical sample, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

3.3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated relative to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. The exact chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.

Visualizing NMR Analysis

4.1. Structure-Spectrum Correlation for this compound

The following diagram illustrates the correlation between the structure of this compound and its expected ¹H NMR signals, highlighting the unique chemical environments of the protons.

G cluster_structure This compound Structure cluster_signals Predicted ¹H NMR Signals structure H1 H-1a, H-1b ~3.4-3.6 ppm (dd) structure->H1 CH₂Br H2 H-2 ~1.8 ppm (m) structure->H2 CH H3 H-3 ~1.2-1.6 ppm (m) structure->H3 CH₂ H4 H-4 ~0.9 ppm (t) structure->H4 CH₃ H5 2-CH₃ ~1.0 ppm (d) structure->H5 2-CH₃

Caption: Correlation of protons in this compound to their ¹H NMR signals.

4.2. General Workflow for NMR Analysis

The diagram below outlines the standard workflow for the analysis of a small organic molecule using NMR spectroscopy, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Pure Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock and Shim d->e f Acquire ¹H and ¹³C Spectra e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference to TMS h->i j Integrate and Assign Peaks i->j k Structure Elucidation/ Confirmation j->k

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Comparing the reactivity of 1-Bromo-2-methylbutane vs 1-bromopentane in SN2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of two primary alkyl halides, 1-bromo-2-methylbutane and 1-bromopentane (B41390), in bimolecular nucleophilic substitution (SN2) reactions. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the impact of substrate structure on reaction kinetics, supported by experimental data and detailed protocols.

Executive Summary

In SN2 reactions, the rate is highly sensitive to steric hindrance at the reaction center. 1-Bromopentane, a linear primary alkyl halide, presents minimal steric obstruction to an incoming nucleophile. In contrast, this compound, while also a primary alkyl halide, possesses a methyl group at the β-carbon. This branching, although not directly on the carbon bearing the leaving group, creates significant steric hindrance that impedes the backside attack of the nucleophile, leading to a considerably slower reaction rate. Experimental evidence confirms that 1-bromopentane is significantly more reactive in SN2 reactions than this compound.

Data Presentation: Quantitative Comparison of SN2 Reactivity

The following table summarizes representative quantitative data for the reaction of this compound and 1-bromopentane with sodium iodide in acetone (B3395972). While direct comparative kinetic data for these specific substrates can be elusive, the relative rates are based on established principles of SN2 reactions and data from analogous compounds, where β-branching demonstrates a marked decrease in reactivity.[1][2][3]

SubstrateStructureRelative Rate Constant (k_rel)Reaction Time to Completion (Qualitative)
1-BromopentaneCH₃(CH₂)₄Br~1Fast
This compoundCH₃CH₂CH(CH₃)CH₂Br~0.1 - 0.01Slow

Note: The relative rate constant is an estimated value for illustrative purposes, highlighting the expected significant decrease in reactivity for the β-branched substrate.

Factors Influencing SN2 Reactivity

The disparate reactivity of these two isomers can be attributed to the steric environment surrounding the electrophilic carbon. The logical relationship of factors governing the SN2 reaction rate is illustrated in the diagram below.

SN2_Factors Factors Affecting SN2 Reaction Rates sub Substrate Structure steric Steric Hindrance sub->steric determines electronics Electronic Effects sub->electronics influences nuc Nucleophile Strength rate SN2 Reaction Rate nuc->rate proportional lg Leaving Group Ability lg->rate proportional solv Solvent solv->rate influences steric->rate inversely proportional electronics->rate proportional

Caption: Logical diagram of factors influencing the rate of SN2 reactions.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1-bromopentane, the following experimental protocols can be employed.

Experiment 1: Qualitative Analysis via Precipitate Formation

This method provides a rapid, visual comparison of reaction rates.

Objective: To qualitatively compare the SN2 reaction rates by observing the formation of a sodium bromide precipitate.

Materials:

  • 1-Bromopentane

  • This compound

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional)

Procedure:

  • Label two clean, dry test tubes, one for each alkyl bromide.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To the first test tube, add 5 drops of 1-bromopentane and immediately start the stopwatch.

  • To the second test tube, add 5 drops of this compound and start a separate stopwatch.

  • Gently agitate both test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a white precipitate (sodium bromide).

  • Record the time taken for the first appearance of turbidity in each test tube.

  • If no reaction is observed at room temperature after a significant amount of time (e.g., 15-20 minutes), the test tubes can be placed in a warm water bath (~50°C) to facilitate the reaction, and the observation times can be recorded.

Expected Outcome: A precipitate of sodium bromide will form much more rapidly in the test tube containing 1-bromopentane, indicating a faster SN2 reaction rate. The solution with this compound will show a significantly delayed formation of the precipitate.

Experiment 2: Quantitative Analysis using Gas Chromatography (GC)

This method allows for a quantitative determination of the reaction kinetics.

Objective: To determine the rate constants for the SN2 reactions of 1-bromopentane and this compound with sodium iodide.

Materials:

  • 1-Bromopentane

  • This compound

  • Sodium iodide

  • Anhydrous acetone (GC grade)

  • Internal standard (e.g., undecane)

  • Thermostated reaction vessel

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column

  • Syringes for sampling

  • Quenching solution (e.g., cold diethyl ether with a small amount of water)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, prepare a solution of the alkyl bromide (either 1-bromopentane or this compound) and the internal standard in anhydrous acetone at a constant temperature (e.g., 25°C).

  • Initiation: Add a known concentration of sodium iodide solution in acetone to the reaction vessel to initiate the reaction. Start the timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. The water will react with any remaining sodium iodide, and the cold temperature will slow the reaction.

  • GC Analysis: Inject a sample of the quenched aliquot into the gas chromatograph.

  • Data Acquisition: Record the chromatograms, which will show peaks corresponding to the starting alkyl bromide, the product (1-iodopentane or 1-iodo-2-methylbutane), and the internal standard.

  • Analysis: Determine the concentration of the starting alkyl bromide at each time point by comparing the peak area of the substrate to that of the internal standard.

  • Kinetics: Plot the natural logarithm of the concentration of the alkyl bromide versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the iodide ion.

Expected Outcome: The calculated second-order rate constant for the reaction of 1-bromopentane will be significantly larger than that for this compound, providing quantitative evidence of its higher reactivity.

Conclusion

The structural difference between 1-bromopentane and this compound, specifically the presence of a methyl group at the β-position in the latter, has a profound impact on their reactivity in SN2 reactions. The increased steric hindrance in this compound significantly slows down the rate of nucleophilic attack compared to the unbranched 1-bromopentane. This principle is a cornerstone of physical organic chemistry and a critical consideration in the design of synthetic routes where SN2 reactions are employed. For applications requiring a rapid and efficient SN2 reaction, a linear, unhindered primary alkyl halide like 1-bromopentane is the superior choice.

References

A Comparative Guide to Chiral HPLC and Alternative Methods for Determining the Enantiomeric Excess of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can profoundly impact its pharmacological and toxicological properties. This guide provides a comprehensive comparison of the primary analytical method, Chiral High-Performance Liquid Chromatography (HPLC), with a viable alternative, Chiral Gas Chromatography (GC), for determining the enantiomeric excess of (S)-1-Bromo-2-methylbutane. While direct Chiral HPLC methods for small, non-polar molecules like 1-Bromo-2-methylbutane can be challenging, Chiral GC offers a more direct and efficient approach. We also explore Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents as another alternative.

Comparison of Analytical Methods

For a volatile and non-polar compound such as this compound, Chiral Gas Chromatography (GC) is generally the more suitable chromatographic technique compared to Chiral HPLC. The primary challenge with HPLC is the limited solubility of such non-polar compounds in typical mobile phases used with common chiral stationary phases. In contrast, the volatility of this compound makes it an ideal candidate for analysis by GC.

FeatureChiral Gas Chromatography (GC)Chiral HPLC (Hypothetical)NMR with Chiral Solvating Agents
Principle Differential partitioning of enantiomers with a chiral stationary phase in a gaseous mobile phase.Differential partitioning of enantiomers with a chiral stationary phase in a liquid mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Applicability to this compound HighLow to ModerateModerate
Sample Preparation Simple dilution in a volatile solvent.May require derivatization to improve polarity and interaction with the stationary phase.Simple mixing of the analyte with the chiral solvating agent in an NMR solvent.
Sensitivity High (ng to pg level)High (µg to ng level)Lower (mg level)
Resolution Typically high for volatile compounds.Can be challenging for non-polar analytes.Dependent on the choice of solvating agent and the analyte.
Instrumentation Widely available.Widely available.Requires access to an NMR spectrometer.
Analysis Time Relatively fast (typically under 30 minutes).Can be longer, especially if derivatization is needed.Fast for data acquisition, but sample preparation and optimization can be time-consuming.

Experimental Protocols

Chiral Gas Chromatography (GC) Method

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based chiral stationary phase is recommended. A suitable choice would be a column like the Rt-βDEXm (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/minute to 100 °C.

    • Hold at 100 °C for 5 minutes.

  • Injection Mode: Split (e.g., 100:1)

  • Injection Volume: 1 µL

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

This method provides a non-destructive alternative to chromatographic techniques for determining enantiomeric excess.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).

Reagents and Materials:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): A common choice for non-polar analytes is a chiral lanthanide shift reagent, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the this compound sample (typically 5-10 mg) in approximately 0.5 mL of deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of CSA: Add a small, precisely measured amount of the chiral solvating agent to the NMR tube.

  • Acquire Subsequent Spectra: Acquire a series of ¹H NMR spectra after each addition of the CSA, monitoring for the separation of signals corresponding to the two enantiomers.

  • Data Analysis: Once baseline separation of a pair of corresponding proton signals for the two enantiomers is achieved, integrate the signals. The enantiomeric excess is calculated from the ratio of the integrals.

Data Presentation

Table 1: Hypothetical Chiral GC Performance Data for this compound Enantiomers (Based on 2-Bromobutane (B33332) Analogy)

Parameter(R)-1-Bromo-2-methylbutane(S)-1-Bromo-2-methylbutane
Retention Time (min) 18.519.2
Resolution (Rs) \multicolumn{2}{c}{1.8}
Enantiomeric Excess (%) \multicolumn{2}{c}{Calculated from peak areas}

Table 2: Comparison of Key Performance Characteristics

CharacteristicChiral GCNMR with CSA
Destructive YesNo
Quantitative Accuracy HighGood
Throughput High (with autosampler)Moderate
Cost per Sample LowerHigher (instrument time)
Expertise Required ModerateHigh

Visualizations

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution Sample->Dilution Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilution Injector GC Injector Dilution->Injector 1 µL Injection Column Chiral Capillary Column Injector->Column Detector FID Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Caption: Experimental workflow for determining the enantiomeric excess of this compound using Chiral Gas Chromatography.

Method_Comparison cluster_gc Chiral Gas Chromatography cluster_nmr NMR with Chiral Solvating Agent Analyte (S)-1-Bromo-2-methylbutane GC_Principle Physical Separation on Chiral Column Analyte->GC_Principle NMR_Principle Diastereomeric Complex Formation Analyte->NMR_Principle GC_Adv Advantages: - High Sensitivity - High Resolution - Fast Analysis GC_Principle->GC_Adv GC_Disadv Disadvantages: - Destructive - Requires Volatility GC_Principle->GC_Disadv NMR_Adv Advantages: - Non-destructive - Provides Structural Information NMR_Principle->NMR_Adv NMR_Disadv Disadvantages: - Lower Sensitivity - Higher Cost - Potential for Signal Overlap NMR_Principle->NMR_Disadv

A Comparative Guide to Purity Assessment of 1-Bromo-2-methylbutane: GC vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for starting materials and intermediates like 1-Bromo-2-methylbutane is a cornerstone of reproducible and reliable research. This guide provides an objective comparison of gas chromatography (GC) with other analytical techniques for determining the purity of this compound, supported by experimental data and detailed methodologies.

This compound is a valuable chiral building block in organic synthesis. Its purity is critical as isomeric or other impurities can lead to unwanted side reactions and impact the stereochemical outcome of a synthesis. Gas chromatography is a powerful and widely used technique for the analysis of volatile compounds like this compound. However, a comprehensive purity assessment often benefits from the application of orthogonal techniques. This guide will delve into the specifics of GC analysis and compare its performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the purity analysis of this compound using GC, HPLC, and NMR. The data presented is a representative comparison based on typical results for alkyl halides.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Typical Purity Result > 99.5%> 99.0%> 98% (quantitative NMR)
Limit of Detection (LOD) ~0.01%~0.05%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.1%~0.2%
Commonly Detected Impurities Unreacted starting materials (e.g., 2-methyl-1-butanol), elimination byproducts (e.g., 2-methyl-1-butene), isomeric bromobutanes.Less volatile impurities, degradation products.Structural isomers, residual solvents, and other proton-containing impurities.
Strengths High resolution for volatile compounds, excellent sensitivity, well-established methods.Suitable for a wide range of compounds, including non-volatile impurities.Provides structural information, non-destructive, can be a primary ratio method for quantification (qNMR).
Limitations Not suitable for non-volatile or thermally labile compounds.Lower resolution for highly volatile compounds compared to GC.Lower sensitivity compared to GC and HPLC, complex spectra for mixtures.

Experimental Protocols

Gas Chromatography (GC) for Purity Assessment of this compound

This protocol outlines a typical GC method for the purity analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column: A non-polar column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain 150 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

Data Analysis:

The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and, if using a mass spectrometer, by their mass spectra. The presence of bromine in a molecule or fragment can be confirmed by the characteristic M+ and M+2 isotopic peaks with an approximate 1:1 ratio[1].

Alternative Analytical Techniques

High-Performance Liquid Chromatography (HPLC):

While GC is the preferred method for volatile compounds like this compound, HPLC can be employed as an orthogonal technique, particularly for detecting any non-volatile impurities. A reversed-phase method would typically be used.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD), as alkyl halides lack a strong chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) along with a known amount of an internal standard of high purity (e.g., maleic acid or 1,4-dinitrobenzene).

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of a known signal from the internal standard.

Mandatory Visualization

GC_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing & Purity Calculation Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent Volatile Solvent (e.g., Dichloromethane) Solvent->Dissolve PreparedSample Prepared Sample (10 mg/mL) Dissolve->PreparedSample Injector GC Injector (250°C) PreparedSample->Injector Column Capillary Column (e.g., DB-1) Injector->Column Detector FID or MS Detector Column->Detector Oven Temperature Programmed Oven Oven->Column Chromatogram Gas Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Experimental workflow for the purity assessment of this compound by Gas Chromatography.

Discussion and Comparison

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

For a volatile and thermally stable compound like this compound, GC offers unparalleled resolution and sensitivity. The primary impurities expected from its synthesis are the starting material, 2-methyl-1-butanol, and the elimination byproduct, 2-methyl-1-butene (B49056). Due to the significant differences in their boiling points (2-methyl-1-butene: 31°C; this compound: ~121-122°C; 2-methyl-1-butanol: ~128-130°C), these compounds are readily separated on a standard non-polar GC column. 2-methyl-1-butene will elute first, followed by this compound, and then the higher-boiling alcohol. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for these hydrocarbons. For unambiguous identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is highly recommended. The mass spectrum provides a molecular fingerprint of each eluting compound, and the characteristic isotopic pattern of bromine is a definitive marker for any bromine-containing impurities[1].

High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach

HPLC is a complementary technique to GC. While not the primary choice for analyzing the main volatile components, it can be invaluable for detecting non-volatile impurities that would not be observed by GC. For this compound, which lacks a strong UV chromophore, detection can be a challenge. A low UV wavelength or a universal detector would be necessary. The main advantage of using HPLC would be to confirm the absence of high molecular weight byproducts or involatile starting materials from a complex synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantification

¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the main component and any observable impurities. While its sensitivity is lower than chromatographic techniques, quantitative NMR (qNMR) can be a powerful tool for purity determination without the need for a specific reference standard for the analyte itself. By using a certified internal standard, the absolute purity of the this compound can be determined. This makes qNMR an excellent primary method for purity assessment, providing a result that is independent of the response factors required for chromatographic techniques.

Conclusion

For the routine purity assessment of this compound, Gas Chromatography, particularly GC-MS, stands out as the most suitable technique due to its high resolution, sensitivity, and ability to separate and identify volatile impurities. However, for a comprehensive and robust quality assessment, a multi-technique approach is recommended. The use of an orthogonal method like HPLC can ensure the absence of non-volatile impurities, while qNMR provides an accurate and independent measure of the absolute purity and confirms the structural integrity of the compound. The choice of analytical strategy will ultimately depend on the specific requirements of the research or development phase, with the understanding that a combination of these powerful techniques will provide the most complete picture of the sample's purity.

References

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of bromoalkanes is a fundamental concept in organic synthesis, playing a pivotal role in the construction of a vast array of molecules, including active pharmaceutical ingredients. The structural arrangement of the bromoalkane—classified as primary (1°), secondary (2°), or tertiary (3°)—profoundly dictates its behavior in nucleophilic substitution reactions, primarily proceeding via either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) mechanism. This guide provides an objective comparison of the reactivity of these bromoalkane classes, supported by experimental data and detailed methodologies, to inform reaction design and optimization.

Executive Summary

Primary bromoalkanes show a strong preference for the SN2 pathway, which involves a concerted, single-step mechanism.[1] Conversely, tertiary bromoalkanes predominantly react through the SN1 mechanism, a two-step process involving a carbocation intermediate.[2] Secondary bromoalkanes exhibit intermediate characteristics and can undergo reactions by either or both pathways, with the outcome being highly dependent on the specific reaction conditions.[1] The choice of pathway is primarily governed by two electronic and steric factors: the stability of the potential carbocation intermediate and the degree of steric hindrance at the electrophilic carbon center.[1][3]

Data Presentation: A Quantitative Comparison of Reactivity

The following table summarizes the relative reaction rates of primary, secondary, and tertiary bromoalkanes in SN1 and SN2 reactions, compiled from kinetic studies. This data highlights the significant impact of alkyl substitution on the reaction pathway and rate.

BromoalkaneStructureTypeRelative Rate of SN1 Reaction (Solvolysis in Formic Acid)Relative Rate of SN2 Reaction (with NaI in Acetone)
Ethyl bromideCH₃CH₂BrPrimary (1°)1.71~1
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)44.7~0.02
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~1 x 10⁸Negligible

Note: The relative rates for the SN2 reaction are based on the well-established trend of decreasing rate with increased substitution. The SN1 data is derived from solvolysis experiments.[1][4]

Reaction Pathways and Controlling Factors

The dichotomy between SN1 and SN2 reactivity can be understood by examining the mechanisms and the factors that stabilize or destabilize their respective transition states and intermediates.

The SN2 Pathway: A Concerted Mechanism

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5] The rate of this bimolecular reaction is dependent on the concentrations of both the bromoalkane and the nucleophile.[5]

Rate = k[Bromoalkane][Nucleophile]

The most critical factor governing the SN2 reaction rate is steric hindrance.[5] As the number of alkyl groups attached to the carbon bearing the bromine increases (from primary to secondary to tertiary), the backside attack by the nucleophile becomes progressively more difficult.[6] This leads to a significant decrease in the reaction rate.[6] Consequently, the reactivity order for SN2 reactions is: Primary > Secondary >> Tertiary .[4]

The SN1 Pathway: A Stepwise Mechanism

The SN1 reaction proceeds through a two-step mechanism.[7] The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a carbocation intermediate and a bromide ion.[7] The second step is the rapid attack of the nucleophile on the carbocation.[7] The rate of this unimolecular reaction is dependent only on the concentration of the bromoalkane.[2]

Rate = k[Bromoalkane]

The primary factor influencing the SN1 reaction rate is the stability of the carbocation intermediate.[2] Alkyl groups are electron-donating and stabilize the positive charge of the carbocation through an inductive effect and hyperconjugation.[8] Therefore, the stability of carbocations follows the order: Tertiary > Secondary > Primary .[8] This directly corresponds to the reactivity of bromoalkanes in SN1 reactions.

G Factors Influencing Nucleophilic Substitution Pathways of Bromoalkanes cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2 SN2 Reaction StericHindrance Steric Hindrance SN2->StericHindrance is sensitive to Primary Primary Bromoalkane (Low Hindrance) StericHindrance->Primary favors Secondary_SN2 Secondary Bromoalkane (Moderate Hindrance) StericHindrance->Secondary_SN2 disfavors Tertiary_SN2 Tertiary Bromoalkane (High Hindrance) StericHindrance->Tertiary_SN2 strongly disfavors SN1 SN1 Reaction CarbocationStability Carbocation Stability SN1->CarbocationStability depends on Tertiary Tertiary Bromoalkane (Stable C+) CarbocationStability->Tertiary favors Secondary_SN1 Secondary Bromoalkane (Less Stable C+) CarbocationStability->Secondary_SN1 less favorable for Primary_SN1 Primary Bromoalkane (Unstable C+) CarbocationStability->Primary_SN1 highly unfavorable for

Caption: Factors influencing SN1 and SN2 pathways for bromoalkanes.

Experimental Protocols

The following are detailed methodologies for qualitatively and quantitatively assessing the reactivity of primary, secondary, and tertiary bromoalkanes.

Qualitative Analysis of SN2 Reactivity: The Finkelstein Reaction

Objective: To visually compare the relative rates of reaction of primary, secondary, and tertiary bromoalkanes with sodium iodide in acetone.

Methodology:

  • Preparation: To three separate, dry test tubes, add 2 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Initiation:

    • To the first test tube, add 2-3 drops of a primary bromoalkane (e.g., 1-bromobutane).

    • To the second test tube, add 2-3 drops of a secondary bromoalkane (e.g., 2-bromobutane).

    • To the third test tube, add 2-3 drops of a tertiary bromoalkane (e.g., tert-butyl bromide).

  • Observation: Stopper the tubes, shake to mix, and start a timer. Observe the tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone). Record the time taken for the initial appearance of cloudiness or a precipitate in each tube. The reaction is fastest for the primary bromoalkane, significantly slower for the secondary, and typically shows no reaction for the tertiary under these conditions.[7]

Quantitative Analysis of SN1 Reactivity: Solvolysis of tert-Butyl Bromide

Objective: To determine the first-order rate constant for the solvolysis of a tertiary bromoalkane by titration.

Methodology:

  • Reaction Mixture Preparation: Prepare a 50:50 (v/v) solution of ethanol (B145695) and water. In a flask, combine 10.0 mL of a 0.1 M solution of tert-butyl chloride in 95% ethanol, 15.0 mL of 95% ethanol, and 25.0 mL of water. Start a timer immediately after adding the water and mix thoroughly.[8]

  • Sampling and Quenching: At regular time intervals (e.g., every 10 minutes), withdraw a 4.0 mL aliquot of the reaction mixture and immediately add it to a flask containing 10 mL of ethanol to quench the reaction.[8] Record the exact time of quenching.[8]

  • Titration: Add a few drops of bromophenol blue indicator to the quenched sample. Titrate the hydrobromic acid produced during the solvolysis with a standardized solution of sodium hydroxide (B78521) (e.g., 0.01 M) until the indicator changes color.[1][8]

  • Data Analysis: The concentration of HBr at each time point is equal to the concentration of tert-butyl bromide that has reacted. The rate constant (k) can be determined by plotting ln([RBr]₀ / ([RBr]₀ - [HBr])) versus time, where [RBr]₀ is the initial concentration of tert-butyl bromide. The slope of this line will be equal to the rate constant k.

G General Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Bromoalkane, Nucleophile/Solvent) Thermostat Equilibrate at Constant Temperature Reagents->Thermostat Mix Mix Reactants (Start Timer) Thermostat->Mix Aliquot Take Aliquots at Timed Intervals Mix->Aliquot Quench Quench Reaction (e.g., with ethanol) Aliquot->Quench Quantify Quantify Reactant/Product (e.g., Titration, Spectroscopy) Quench->Quantify Plot Plot Concentration vs. Time Quantify->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: General experimental workflow for quantitative kinetic analysis.

Conclusion

The structural classification of a bromoalkane as primary, secondary, or tertiary is a powerful predictor of its reactivity in nucleophilic substitution reactions. Primary bromoalkanes react preferentially through a sterically sensitive SN2 mechanism, while tertiary bromoalkanes favor the SN1 pathway due to the stability of the resulting carbocation.[1] Secondary bromoalkanes represent a borderline case where the reaction outcome can be influenced by the choice of nucleophile, solvent, and temperature. A thorough understanding of these principles, supported by the experimental methodologies outlined, is essential for the rational design and successful execution of synthetic routes in research and drug development.

References

A Spectroscopic Showdown: Differentiating (R)- and (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chiral molecules, (R)- and (S)-1-bromo-2-methylbutane stand as mirror images of each other, a property that defines them as enantiomers. While they share the same molecular formula and connectivity, their three-dimensional arrangement is distinct. This guide provides a comprehensive comparison of the spectroscopic properties of these enantiomers, highlighting a fundamental principle of stereochemistry: in a standard, achiral environment, enantiomers are spectroscopically indistinguishable. Differentiation, therefore, necessitates the introduction of a chiral influence, a concept that will be explored in detail.

This guide will first present the spectroscopic data obtained under achiral conditions for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, which are identical for both (R)- and (S)-1-bromo-2-methylbutane. Subsequently, it will delve into the key chiroptical technique of polarimetry and the use of chiral shift reagents in NMR spectroscopy, which are essential for distinguishing between these mirror-image isomers.

Spectroscopic Data in an Achiral Environment

Under standard spectroscopic conditions, the (R) and (S) enantiomers of 1-bromo-2-methylbutane exhibit identical spectra. The data presented below is representative of both enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays a complex pattern due to the presence of a chiral center, which renders the two protons on the brominated carbon (C1) and the two protons on the adjacent methylene (B1212753) group (C3) diastereotopic, meaning they are chemically non-equivalent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~3.4 - 3.6m-H-1a, H-1b
~1.8 - 2.0m-H-2
~1.2 - 1.6m-H-3a, H-3b
~1.0d~6.5H-5
~0.9t~7.5H-4

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency. The values presented are approximate ranges.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~39C1 (CH₂Br)
~38C2 (CH)
~28C3 (CH₂)
~16C5 (CH₃)
~11C4 (CH₃)

Note: These are typical chemical shift ranges for alkyl halides.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in this compound.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2965 - 2870StrongC-H stretching (alkane)
1465MediumC-H bending (CH₂ and CH₃)
1380MediumC-H bending (CH₃)
690 - 515StrongC-Br stretching
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of a bromine-containing compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative AbundanceAssignment
150/152Low[M]⁺ (Molecular ion)
71High[C₅H₁₁]⁺ (Loss of Br)
57Base Peak[C₄H₉]⁺ (tert-Butyl cation)
43High[C₃H₇]⁺ (Isopropyl cation)
41High[C₃H₅]⁺ (Allyl cation)
29High[C₂H₅]⁺ (Ethyl cation)

Distinguishing Enantiomers: The Chiral Approach

To differentiate between (R)- and (S)-1-bromo-2-methylbutane, techniques that employ a chiral environment are necessary.

Optical Rotation

A key physical property that distinguishes enantiomers is their optical activity—the ability to rotate the plane of plane-polarized light.

  • (S)-1-Bromo-2-methylbutane is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise) and is designated with a (+) sign.

  • (R)-1-Bromo-2-methylbutane , conversely, is levorotatory, rotating the plane of polarized light to the left (counter-clockwise) by an equal magnitude and is designated with a (-) sign.

The specific rotation is a standardized measure of this property. For example, the specific rotation of (S)-(+)-1-bromo-2-methylbutane is reported as [α]²⁰_D = +4.0° (c=1, CHCl₃). The specific rotation for the (R)-enantiomer would be -4.0° under the same conditions.

NMR Spectroscopy with Chiral Shift Reagents

In the presence of a chiral shift reagent, the NMR spectra of the (R) and (S) enantiomers will differ. These reagents are typically lanthanide complexes that can reversibly bind to the substrate. This interaction forms diastereomeric complexes, which have different magnetic environments and, consequently, different NMR spectra. For haloalkanes, the interaction is generally weak, but observable shifts can be induced, allowing for the potential differentiation and quantification of the enantiomeric excess.

Experimental Protocols

NMR Spectroscopy (Achiral)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: A proton-decoupled experiment is typically performed with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Record the spectrum using a standard FT-IR spectrometer.

  • Parameters: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Parameters:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

Polarimetry
  • Sample Preparation: Accurately prepare a solution of known concentration of the enantiomer in a suitable solvent (e.g., chloroform).

  • Instrumentation: Use a polarimeter.

  • Procedure:

    • Calibrate the instrument with the pure solvent.

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the angle of rotation.

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

NMR with Chiral Shift Reagent (Illustrative Protocol)
  • Sample Preparation: Prepare an NMR sample as described in the achiral NMR protocol.

  • Reagent: A common type of chiral shift reagent is a lanthanide complex with a chiral ligand, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the enantiomeric mixture.

    • Add a small, measured amount of the chiral shift reagent to the NMR tube.

    • Gently mix and re-acquire the ¹H NMR spectrum.

    • Observe the splitting of signals that were singlets for the racemate or the appearance of new signals for diastereomeric complexes. The integration of these separated signals can be used to determine the enantiomeric ratio. Note that the interaction of haloalkanes with chiral shift reagents is often weak, and significant peak separation may not always be achieved.

Logical and Experimental Workflow

The following diagrams illustrate the logical relationship for distinguishing the enantiomers and the general experimental workflow.

G Logical Path for Enantiomer Differentiation cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis Achiral_NMR NMR (¹H, ¹³C) Result_Achiral Identical Spectra for (R) and (S) Achiral_NMR->Result_Achiral Achiral_IR FT-IR Achiral_IR->Result_Achiral Achiral_MS Mass Spec Achiral_MS->Result_Achiral Chiral_Method Introduce Chiral Environment Result_Achiral->Chiral_Method Polarimetry Polarimetry Chiral_Method->Polarimetry Chiral_NMR NMR with Chiral Shift Reagent Chiral_Method->Chiral_NMR Result_Polarimetry Opposite Optical Rotation ((+) for S, (-) for R) Polarimetry->Result_Polarimetry Result_Chiral_NMR Different NMR Spectra (Diastereomeric Complexes) Chiral_NMR->Result_Chiral_NMR Conclusion Enantiomers Differentiated Result_Polarimetry->Conclusion Result_Chiral_NMR->Conclusion Start Sample: (R)- or (S)-1-Bromo-2-methylbutane Start->Achiral_NMR Start->Achiral_IR Start->Achiral_MS

Caption: Logical path for enantiomer differentiation.

G General Spectroscopic Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Prep_NMR Dissolve in CDCl₃ NMR NMR Spectrometer Prep_NMR->NMR Prep_IR Prepare Neat Sample (Liquid Film) IR FT-IR Spectrometer Prep_IR->IR Prep_MS Dilute in Volatile Solvent GCMS GC-MS Prep_MS->GCMS Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Library Search & Fragmentation Analysis GCMS->Process_MS Interpret Correlate Spectra with Molecular Structure Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Conclusion Structure Elucidation Interpret->Conclusion Start Obtain Sample Start->Prep_NMR Start->Prep_IR Start->Prep_MS

Caption: General spectroscopic experimental workflow.

Comparison Guide for the Synthesis and Validation of Enantiomerically Pure 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to enantiomerically pure 1-Bromo-2-methylbutane, a critical chiral building block in pharmaceutical and fine chemical synthesis. The document outlines common synthetic methodologies, presents a comparative analysis of their performance based on experimental data, and provides detailed protocols for both synthesis and enantiomeric purity validation.

Comparison of Synthetic Routes

The synthesis of enantiomerically pure this compound typically starts from a chiral precursor, most commonly (S)-2-methyl-1-butanol, to ensure the stereochemical integrity of the product. The choice of brominating agent and reaction conditions significantly impacts the yield and enantiomeric excess (ee) of the final product. Below is a comparison of the most common methods.

Table 1: Comparison of Synthetic Routes to (S)-1-Bromo-2-methylbutane

Synthetic RouteReagentsTypical Yield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
From (S)-2-methyl-1-butanol with HBr(S)-2-methyl-1-butanol, 48% HBr, H₂SO₄ (cat.)~92>99High yield and enantiopurity, readily available and inexpensive reagents.Requires careful temperature control to prevent racemization and side reactions.
From (S)-2-methyl-1-butanol with PBr₃(S)-2-methyl-1-butanol, Phosphorus tribromide~85-93High (>98)Milder conditions compared to HBr/H₂SO₄, high stereospecificity.PBr₃ is corrosive and moisture-sensitive, requiring careful handling.
Catalytic Asymmetric Bromination2-Methyl-1-butene, NBS, Chiral CatalystModerate~90Direct enantioselective approach from an achiral alkene.Catalyst can be expensive and require optimization for high enantioselectivity.
Free Radical Bromination of 2-Methylbutane2-Methylbutane, Br₂, UV lightVariableRacemic (0)Inexpensive starting materials.Non-selective, producing a mixture of isomers and a racemic product. Not suitable for enantiopure synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of (S)-1-Bromo-2-methylbutane and the validation of its enantiomeric purity are provided below.

This protocol is adapted from established procedures for the conversion of primary alcohols to alkyl bromides.

Materials:

  • (S)-2-methyl-1-butanol (>99% ee)

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice bath

  • Round-bottom flask with reflux condenser and dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 88.15 g (1.0 mol) of (S)-2-methyl-1-butanol.

  • Cool the flask in an ice bath and slowly add 202 g (1.2 mol) of 48% hydrobromic acid with continuous stirring.

  • Carefully add 20 mL of concentrated sulfuric acid dropwise through a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature. Two layers will form.

  • Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent by rotary evaporation.

  • The crude product is then purified by fractional distillation to yield pure (S)-1-Bromo-2-methylbutane (boiling point: 120-122 °C).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Cyclodextrin-based capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 120 °C.

    • Hold at 120 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

Procedure:

  • Inject a racemic standard of this compound to determine the retention times of the (R) and (S) enantiomers.

  • Inject the synthesized sample under the same conditions.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Synthetic_Pathways cluster_start Starting Material cluster_product Product S-2-methyl-1-butanol S-2-methyl-1-butanol S-1-Bromo-2-methylbutane S-1-Bromo-2-methylbutane S-2-methyl-1-butanol->S-1-Bromo-2-methylbutane HBr, H₂SO₄ Yield: ~92% ee: >99% S-2-methyl-1-butanol->S-1-Bromo-2-methylbutane PBr₃ Yield: ~85-93% ee: >98% HBr HBr PBr3 PBr3

Caption: Synthetic routes from (S)-2-methyl-1-butanol.

Synthesis_Workflow A Reaction Setup (S)-2-methyl-1-butanol + HBr/H₂SO₄ B Reflux (4-6 hours) A->B C Workup (Separation and Washing) B->C D Drying (Anhydrous MgSO₄) C->D E Purification (Fractional Distillation) D->E F Enantiomerically Pure (S)-1-Bromo-2-methylbutane E->F

Caption: Workflow for the synthesis of (S)-1-Bromo-2-methylbutane.

Validation_Workflow A Sample Preparation (Dilution in Hexane) B Injection into Chiral GC-FID A->B C Chromatographic Separation (Beta-DEX™ 225 column) B->C D Data Acquisition (Peak Integration) C->D E Calculation of Enantiomeric Excess (ee) D->E F Validated Enantiopurity E->F

The Influence of Methyl Branching on the Boiling Points of Bromobutane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of how the presence and position of a methyl branch in the carbon chain of bromobutane isomers affect their boiling points. The relationship between molecular structure and physical properties is a fundamental concept in organic chemistry, critical for researchers and professionals in drug development and chemical synthesis. This document presents experimental data, outlines the underlying principles governing these properties, and provides a standard experimental protocol for boiling point determination.

Quantitative Data Summary

The boiling points of the four structural isomers of bromobutane—1-bromobutane (B133212), 2-bromobutane, 1-bromo-2-methylpropane, and 2-bromo-2-methylpropane (B165281)—demonstrate a clear trend related to their molecular structure. The following table summarizes their respective boiling points.

Isomer NameIUPAC NameStructure ClassificationBoiling Point (°C)
n-Butyl bromide1-BromobutanePrimary (1°)101-103[1][2]
sec-Butyl bromide2-BromobutaneSecondary (2°)91[3][4][5]
Isobutyl bromide1-Bromo-2-methylpropanePrimary (1°, Branched)90-92[6][7]
tert-Butyl bromide2-Bromo-2-methylpropaneTertiary (3°)72-74[8][9]

Analysis of Methyl Branching Effect

The boiling point of a substance is determined by the strength of its intermolecular forces. In the case of nonpolar or weakly polar molecules like alkyl halides, the predominant intermolecular forces are van der Waals forces, specifically London dispersion forces. The strength of these forces is directly related to the surface area of the molecule.

  • Straight-Chain vs. Branched Isomers : 1-Bromobutane, a straight-chain primary alkyl halide, exhibits the highest boiling point among its isomers.[10][11] Its linear shape allows for a larger surface area of contact between molecules, leading to stronger van der Waals forces that require more energy to overcome.

  • Effect of Increased Branching : As branching increases, the molecule becomes more compact and spherical.[12][13] This change in shape reduces the available surface area for intermolecular contact.[14][15] Consequently, the van der Waals forces between molecules are weakened, resulting in a lower boiling point.[14][16]

  • Primary, Secondary, and Tertiary Isomers : The trend is evident when comparing the primary, secondary, and tertiary isomers.

    • 1-Bromobutane (Primary, unbranched) has the highest boiling point (~102°C) due to its maximal surface area.[1][17]

    • 2-Bromobutane (Secondary) has a lower boiling point (91°C) as the bromine atom is moved to an internal carbon, creating a slight branch.[3][5]

    • 1-Bromo-2-methylpropane (Primary, branched) has a boiling point (90-92°C) similar to 2-bromobutane, as the methyl branch significantly reduces its effective length and surface area.[6][18]

    • 2-Bromo-2-methylpropane (Tertiary) is the most highly branched isomer, giving it the most compact, spherical shape.[19] This structure minimizes the surface area of contact, leading to the weakest van der Waals forces and, therefore, the lowest boiling point (72-74°C).[8][10][12]

The following diagram illustrates the relationship between the isomeric structure of bromobutane and its boiling point.

Boiling_Point_Trend cluster_isomers Bromobutane Isomers (C₄H₉Br) cluster_explanation Governing Principle B1 1-Bromobutane (Primary) Boiling Point: 101-103 °C B2 2-Bromobutane (Secondary) Boiling Point: 91 °C Trend Decreasing Boiling Point → B3 1-Bromo-2-methylpropane (Primary, Branched) Boiling Point: 90-92 °C B4 2-Bromo-2-methylpropane (Tertiary) Boiling Point: 72-74 °C Principle Increased Branching & More Spherical Shape Effect1 Decreased Surface Area Principle->Effect1 Effect2 Weaker van der Waals Forces Effect1->Effect2 Result Lower Boiling Point Effect2->Result

Caption: Relationship between bromobutane isomers and boiling point.

Experimental Protocol: Micro-Boiling Point Determination

For accurate determination of boiling points, especially with small sample volumes, the micro-boiling point (capillary) method is commonly employed.[20][21]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block heater, Thiele tube with heating oil)

  • Sample of bromobutane isomer

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the liquid bromobutane isomer into the fusion tube.[21]

  • Capillary Insertion: Place the capillary tube into the fusion tube with its open end submerged in the liquid.[22]

  • Apparatus Setup: Secure the fusion tube to the thermometer with a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb. Insert this assembly into the heating apparatus.

  • Heating: Begin heating the apparatus slowly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[20]

  • Observation: Continue gentle heating. When the liquid's boiling point is reached, the vapor pressure will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.[20][23]

  • Temperature Reading: Stop heating at this point. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[20][23] Record this temperature.

  • Repeat: For accuracy, allow the apparatus to cool slightly and repeat the heating and cooling cycle to obtain a consistent reading.

This experimental workflow is visualized in the diagram below.

Experimental_Workflow start Start prep 1. Add ~0.5 mL of liquid to fusion tube start->prep insert_cap 2. Insert open end of sealed capillary into liquid prep->insert_cap setup 3. Attach tube to thermometer & place in heater insert_cap->setup heat 4. Heat slowly, observe slow bubbles (air) setup->heat observe 5. Note rapid, continuous bubbles at boiling point heat->observe stop_heat 6. Stop heating observe->stop_heat record 7. Record temperature when liquid enters capillary upon cooling stop_heat->record end End record->end

Caption: Workflow for micro-boiling point determination.

References

A Comparative Study of Grignard Reagents from Diverse Alkyl Bromides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of Grignard reagents derived from a range of alkyl bromides, supported by experimental data and protocols to guide your synthetic strategies.

The selection of the appropriate alkyl halide is a critical determinant in the successful formation of Grignard reagents (R-MgBr), a cornerstone of carbon-carbon bond formation in organic synthesis. This guide provides a comparative analysis of Grignard reagents synthesized from various primary, secondary, and tertiary alkyl bromides. The performance is evaluated based on reaction yields, formation rates, and the prevalence of side reactions, offering valuable insights for researchers, scientists, and professionals in drug development.

Performance Comparison of Grignard Reagents from Alkyl Bromides

The structure of the alkyl group in the alkyl bromide precursor significantly influences the ease of Grignard reagent formation, its stability, and its subsequent reactivity. The following table summarizes the typical performance characteristics of Grignard reagents derived from methyl, primary, secondary, and tertiary alkyl bromides under consistent laboratory conditions.

Alkyl BromideAlkyl Group StructureTypical Yield of RMgBrRelative Rate of FormationPropensity for Wurtz CouplingNotes
Methyl bromide (CH₃Br)MethylVery Good to Excellent (85-95%)FastLowThe formation is generally efficient and clean.
Ethyl bromide (C₂H₅Br)PrimaryVery Good (80-90%)FastLow to ModerateA reliable and commonly used precursor.
n-Propyl bromide (C₃H₇Br)PrimaryGood to Very Good (75-85%)ModerateModerateYields can be slightly lower than ethyl bromide due to increased steric hindrance.
Isopropyl bromide ((CH₃)₂CHBr)SecondaryModerate to Good (60-75%)ModerateModerate to HighIncreased steric hindrance around the carbon-bromine bond can slow the reaction and favor side reactions.
n-Butyl bromide (C₄H₉Br)PrimaryGood to Very Good (75-85%)ModerateModerateSimilar in performance to n-propyl bromide.
sec-Butyl bromide (CH₃CH₂CH(CH₃)Br)SecondaryModerate (50-70%)SlowHighSignificant steric hindrance leads to lower yields and a higher likelihood of Wurtz coupling.
tert-Butyl bromide ((CH₃)₃CBr)TertiaryPoor to Moderate (30-50%)Very SlowVery HighThe high steric hindrance makes Grignard formation challenging, with elimination and Wurtz coupling being major competing reactions.

Note: The yields and reaction rates are highly dependent on experimental conditions such as the purity of magnesium, the solvent, temperature, and the rate of addition of the alkyl bromide. The data presented represents typical outcomes under optimized laboratory conditions.

Theoretical Background and Experimental Observations

The formation of a Grignard reagent involves the reaction of an alkyl halide with magnesium metal in an ethereal solvent. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl, which is inversely correlated with the carbon-halogen bond strength.

Primary Alkyl Bromides: These substrates, such as ethyl bromide and n-butyl bromide, generally provide good to excellent yields of the corresponding Grignard reagent. The relatively unhindered nature of the carbon atom bearing the bromine facilitates the reaction with the magnesium surface.

Secondary Alkyl Bromides: As steric hindrance increases, as with isopropyl bromide and sec-butyl bromide, the rate of Grignard reagent formation tends to decrease, and the yield is often lower. A significant side reaction, Wurtz coupling, becomes more prevalent. In this reaction, the newly formed Grignard reagent reacts with the starting alkyl bromide (R-MgBr + R-Br → R-R + MgBr₂), leading to the formation of a homocoupled alkane and reducing the yield of the desired organometallic reagent.

Tertiary Alkyl Bromides: The formation of Grignard reagents from tertiary alkyl bromides, such as tert-butyl bromide, is often challenging. The high degree of steric hindrance around the tertiary carbon atom significantly slows down the desired reaction with magnesium. Consequently, side reactions, particularly elimination (to form an alkene) and Wurtz coupling, become major pathways, leading to low yields of the Grignard reagent.

Experimental Protocols

The following are detailed methodologies for the preparation of a Grignard reagent and its subsequent reaction with a carbonyl compound. These protocols can be adapted for the specific alkyl bromides being compared.

Protocol 1: Preparation of a Grignard Reagent (General Procedure)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Alkyl bromide (e.g., ethyl bromide)

  • Iodine crystal (as an initiator)

  • Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the oven-dried glassware under an inert atmosphere.

  • Place the magnesium turnings in the round-bottom flask.

  • Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.

  • Add a small amount of the anhydrous ether or THF to the flask, just enough to cover the magnesium.

  • In the addition funnel, prepare a solution of the alkyl bromide in the remaining anhydrous solvent.

  • Add a small portion (approximately 10%) of the alkyl bromide solution to the magnesium suspension.

  • The reaction may have an induction period. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. Gentle warming may be required to initiate the reaction.

  • Once the reaction has started, add the remainder of the alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting gray to brownish solution is the Grignard reagent.

Protocol 2: Reaction of the Grignard Reagent with a Ketone (e.g., Acetone)

Materials:

Procedure:

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of acetone in anhydrous ether or THF.

  • Add the acetone solution dropwise to the cooled Grignard reagent with stirring. An exothermic reaction will occur.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • If a precipitate of magnesium salts forms, add dilute hydrochloric acid to dissolve it.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude alcohol product.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of Grignard reagents.

G start Oven-Dried Glassware mg Add Magnesium Turnings & Iodine start->mg solvent Add Anhydrous Ether/THF mg->solvent alkyl_halide Slow Addition of Alkyl Bromide solvent->alkyl_halide reflux Reflux until Mg is Consumed alkyl_halide->reflux grignard_sol Grignard Reagent Solution reflux->grignard_sol cool Cool Grignard Solution grignard_sol->cool electrophile Add Electrophile (e.g., Ketone) cool->electrophile quench Quench with Sat. NH4Cl electrophile->quench workup Aqueous Workup & Extraction quench->workup product Isolate & Purify Product workup->product side_products Analyze Side Products (GC-MS) workup->side_products yield Determine Yield product->yield characterize Characterize Product (NMR, IR) yield->characterize

Caption: Experimental workflow for the comparative study of Grignard reagents.

This guide provides a foundational understanding of the performance differences between Grignard reagents derived from various alkyl bromides. For specific applications, it is recommended to perform small-scale optimization experiments to determine the ideal conditions for your desired transformation.

Safety Operating Guide

Proper Disposal of 1-Bromo-2-methylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-2-methylbutane, a flammable and irritating chemical compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, must be worn at all times when handling this substance. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

In the event of a spill, immediately evacuate the area and remove all ignition sources.[1][3] For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in a sealed, properly labeled container for disposal.[3] Do not allow the chemical to enter drains.[1]

Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound is managed as a hazardous waste stream. As a halogenated organic compound, it requires specific segregation and handling to ensure safe and compliant disposal.

Step 1: Segregation of Waste

Halogenated organic solvents, such as this compound, must be collected separately from non-halogenated organic waste.[4] Mixing these waste streams can create more hazardous materials and significantly increase disposal costs. Ensure that the waste stream for this compound does not contain incompatible materials such as strong oxidizing agents or bases.

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass bottles with screw caps (B75204) are generally suitable. The original product container can be reused for waste collection if it is in good condition.[5]

  • Container Condition: Ensure the container is free from leaks, cracks, or other damage. The exterior of the container must be kept clean and free of chemical residue.

  • Fill Level: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[1]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste. This minimizes the release of flammable vapors and prevents spills.

Step 3: Labeling

Proper labeling is critical for safe handling and disposal.

  • "Hazardous Waste" Designation: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[6]

  • Contents Identification: The label must clearly identify all chemical constituents by their full name and include their approximate percentage by volume. Chemical formulas or abbreviations are not acceptable.[7]

Step 4: Storage (Satellite Accumulation Area)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]

  • The SAA must be under the control of the laboratory personnel.

  • Store containers in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

  • Segregate incompatible waste streams within the SAA.

Step 5: Request for Disposal

Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit is approaching, a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service. Follow your institution's specific procedures for requesting a waste pickup, which is often done through an online system.

Quantitative Disposal Data

The following table summarizes key quantitative limits and regulations for the disposal of this compound as a hazardous waste.

ParameterGuideline/RegulationCitation
Container Fill Limit Do not exceed 90% of the container's total volume.[1]
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[2][8][9]
SAA Time Limit for Full Containers Once a container is full, it must be removed from the SAA within three days.[6]
Maximum Accumulation Time (Partially Filled) Partially filled containers may remain in an SAA for up to one year.[6]
Reportable Quantity (RQ) for Spills While a specific RQ for this compound is not listed, unlisted hazardous wastes exhibiting toxicity have a default RQ of 100 pounds. Any significant spill should be reported to EHS.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) Generate Generate this compound Waste Segregate Segregate Halogenated Waste Generate->Segregate Containerize Collect in Labeled, Compatible Container (≤ 90% Full) Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store Request Request Waste Pickup from EHS Store->Request Container Full or Time Limit Reached Pickup EHS Collects Waste Request->Pickup Dispose Transport to Approved Waste Facility Pickup->Dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 1-Bromo-2-methylbutane. Adherence to these procedures is critical for ensuring personal safety and operational integrity.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below for quick reference.

PropertyValueReference
Molecular Formula C₅H₁₁Br[1]
Molecular Weight 151.05 g/mol [1]
CAS Number 10422-35-2[1]
Hazard Statements H225: Highly flammable liquid and vapour.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Signal Word Danger[2]

Personal Protective Equipment (PPE) Protocol

The following table outlines the mandatory personal protective equipment for handling this compound to minimize exposure risk.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles or Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate in some workplaces.[2][3]
Skin/Hands Chemical-Impermeable GlovesGloves must be inspected prior to use.[4]
Body Protective ClothingWear fire/flame resistant and impervious clothing.[2][4]
Respiratory Full-Face RespiratorRequired if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]

Experimental Workflow: Safe Handling of this compound

The procedural workflow below provides step-by-step guidance for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Don Required PPE prep2->prep3 prep4 Inspect Equipment prep3->prep4 handling1 Ground/Bond Equipment prep4->handling1 Proceed to Handling handling2 Use Non-Sparking Tools handling1->handling2 handling3 Keep Away from Ignition Sources handling2->handling3 handling4 Dispense Carefully handling3->handling4 post1 Close Container Tightly handling4->post1 Complete Handling post2 Decontaminate Work Area post1->post2 storage1 Store in a Cool, Dry, Well-Ventilated Area post1->storage1 Store Chemical post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 disposal1 Dispose of as Hazardous Waste post4->disposal1 Dispose of Waste storage2 Keep Container Tightly Closed disposal2 Follow Local Regulations disposal1->disposal2

Caption: Logical flow for the safe handling of this compound.

Emergency and Disposal Protocols

Immediate and decisive action is crucial in the event of an emergency. The following tables outline first aid measures and disposal procedures.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[2][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Spill and Disposal Plan

ProcedureAction
Spill Containment Evacuate personnel to a safe area. Remove all sources of ignition.[2] Ventilate the area. Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and collect for disposal.[4][8] Use non-sparking tools.[4]
Waste Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][9] Waste is classified as hazardous.[10]

Signaling Pathway for Safe Chemical Handling

The following diagram illustrates the decision-making process and logical flow for ensuring safety when working with this compound.

Decision Pathway for Safe Chemical Handling start Start: Handling this compound check_ppe Is all required PPE being worn correctly? start->check_ppe check_ventilation Is the work area well-ventilated? check_ppe->check_ventilation Yes stop_ppe Stop! Obtain and wear correct PPE. check_ppe->stop_ppe No proceed Proceed with handling protocol check_ventilation->proceed Yes stop_ventilation Stop! Move to a properly ventilated area. check_ventilation->stop_ventilation No spill_check Has a spill occurred? proceed->spill_check stop_ppe->check_ppe stop_ventilation->check_ventilation spill_protocol Execute Spill Response Protocol spill_check->spill_protocol Yes continue_work Continue with work spill_check->continue_work No spill_protocol->continue_work finish End: Complete work, decontaminate, and store/dispose of waste continue_work->finish

Caption: Decision-making pathway for handling this compound.

References

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methylbutane
Reactant of Route 2
1-Bromo-2-methylbutane

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